2-(2-Naphthyl)ethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-naphthalen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPXKBLHHCXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584757 | |
| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2017-67-6 | |
| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Application and Scope
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Naphthyl)ethylamine hydrochloride (CAS No: 2017-67-6). As a key building block in organic synthesis, this compound serves as a foundational precursor for more complex molecules, particularly within the landscape of pharmaceutical research and development. The naphthalene moiety is a common feature in various biologically active compounds, and understanding the characteristics of this primary amine hydrochloride is essential for its effective application. This document synthesizes available data to support researchers in its handling, characterization, and strategic deployment in synthetic workflows.
Core Chemical and Physical Properties
This compound is a stable, solid organic salt. Its core structure consists of a naphthalene ring system linked via an ethyl bridge to a primary amine, which is protonated to form the hydrochloride salt. This structure imparts a combination of aromatic, hydrophobic character from the naphthalene core and hydrophilic character from the ammonium group, influencing its solubility and reactivity.
Key physicochemical data are summarized below for rapid reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2017-67-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃N · HCl (or C₁₂H₁₄ClN) | [1][2][4][5] |
| Molecular Weight | 207.70 g/mol | [1][2][3][4][5] |
| Physical Form | Solid | [3] |
| Melting Point | 226 °C (initial event); multi-step events reported up to 274 °C | [1][3] |
| LogP (Computed) | 3.843 | [1] |
| Polar Surface Area (PSA) | 26.02 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Note on Melting Point: The observation of multiple melting events (e.g., 226 °C, 241 °C, 274 °C) reported by various suppliers may indicate the presence of different polymorphic forms or decomposition upon heating.[1][3] Researchers should consider this variability and may benefit from differential scanning calorimetry (DSC) to characterize the thermal behavior of their specific batch.
Synthesis and Purification
A plausible and widely utilized method is the reduction of 2-naphthylacetonitrile. This two-step approach offers a reliable pathway from a commercially available starting material.
Logical Synthesis Workflow
Caption: A logical two-step synthesis pathway for this compound.
Exemplary Experimental Protocol (Self-Validating)
This protocol is a generalized representation. Researchers must adapt it based on laboratory safety standards and empirical observations.
Step 1: Reduction of 2-Naphthylacetonitrile to 2-(2-Naphthyl)ethylamine (Free Base)
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. An inert atmosphere is crucial, especially when using reactive hydrides like LiAlH₄.
-
Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (approx. 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-naphthylacetonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The dropwise addition controls the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(2-Naphthyl)ethylamine free base. This product can be purified further by vacuum distillation or column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (1.05 equivalents) in diethyl ether or dioxane dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following section outlines the expected signals based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic naphthalene protons and the aliphatic ethylamine chain protons.
-
Naphthalene Protons (Ar-H): A complex multiplet pattern between δ 7.4-8.0 ppm. The exact splitting will depend on the specific coupling constants between adjacent protons on the two fused rings.
-
Ethyl Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H. The signal for the CH₂ group adjacent to the naphthalene ring (Ar-CH₂) would appear further downfield (approx. δ 3.0-3.2 ppm) than the CH₂ group adjacent to the ammonium group (-CH₂-NH₃⁺, approx. δ 3.2-3.4 ppm).
-
Ammonium Protons (-NH₃⁺): A broad singlet, typically in the region of δ 8.0-9.0 ppm. Its position and broadness are dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR will reflect the 7 unique carbon environments in the molecule.
-
Naphthalene Carbons (Ar-C): Multiple signals in the aromatic region (δ 125-135 ppm). Quaternary carbons will appear as weaker signals.
-
Ethyl Carbons (-CH₂-CH₂-): Two signals in the aliphatic region. The Ar-CH₂ carbon would be expected around δ 35-40 ppm, while the -CH₂-NH₃⁺ carbon would be slightly further downfield, around δ 40-45 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Naphthalene) |
| 2850-3000 | N-H Stretch | Primary Ammonium (-NH₃⁺) |
| ~2900 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Bend | Out-of-plane bending for 2-substituted naphthalene |
Applications in Drug Development and Research
Naphthalene-containing compounds exhibit a wide range of biological activities, and derivatives of 2-(2-Naphthyl)ethylamine are explored for various therapeutic applications.[6][7] The core structure serves as a valuable scaffold.
-
Neuroscience Research: The phenethylamine backbone is a classic pharmacophore for interacting with neurotransmitter systems. The bulky, lipophilic naphthalene group can confer selectivity for specific receptor subtypes or transporters, making it a target for developing agents for neurological disorders.[8]
-
Antifungal/Antimicrobial Agents: Naphthylamine derivatives have been investigated as structural analogues of antifungal drugs like naftifine and terbinafine.[7]
-
Cytotoxic Agents: Studies have shown that certain α-naphthylamine derivatives possess cytotoxic activity against human cancer cell lines, making this scaffold a point of interest in oncology research.[7]
The relationship between the structural scaffold and its potential applications is visualized below.
Caption: Relationship between the chemical scaffold and its research applications.
Handling, Storage, and Safety
As a hydrochloride salt, this compound is generally more stable and less volatile than its free base form. However, proper handling is imperative.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept under an inert atmosphere, as it is noted to be moisture-sensitive.[1][9]
-
Safety: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.[3]
-
First Aid: In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice. If swallowed or inhaled, seek immediate medical attention.[3]
-
References
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LabSolutions. This compound. [Link]
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LookChem. This compound. [Link]
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PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. [Link]
- Google Patents. Method for preparing 2-naphthylamine (CN101704758A).
- Google Patents. Method for preparing 2-naphthylamine (CN101704758B).
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HDH Corp. This compound, min 97%, 1 gram. [Link]
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Amerigo Scientific. This compound (97%). [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60: 261–269. [Link]
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PubChem. 2-(2-Naphthyl)ethyl-amine. [Link]
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Borbás, A., et al. (2023). Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. International Journal of Molecular Sciences, 24(2), 1403. [Link]
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Tetrahedron. 2-Naphthalen-2-yl-ethylamine. [Link]
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PubChem. 2-Naphthylamine. [Link]
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Fisyuk, A. S., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Medicinal Chemistry Research, 21(10), 3206–3212. [Link]
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ResearchGate. Examples of biological activity of naphthalene derivative. [Link]
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PrepChem. Preparation of 2-naphthylamine. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]
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An In-depth Technical Guide to 2-(2-Naphthyl)ethylamine hydrochloride (CAS: 2017-67-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Naphthyl)ethylamine hydrochloride, a versatile chemical intermediate with significant potential in medicinal chemistry and pharmacological research. Drawing upon established chemical principles and analogous compound data, this document details its physicochemical properties, synthesis, analytical characterization, and explores its prospective applications in drug discovery, particularly in the modulation of key neurotransmitter systems.
Core Compound Characteristics
This compound is a primary amine featuring a naphthalene moiety. This structural motif is of considerable interest in drug design, as the naphthalene group can enhance pharmacological properties through various molecular interactions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 2017-67-6 | [2] |
| Molecular Formula | C₁₂H₁₄ClN | [3] |
| Molecular Weight | 207.70 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 226 °C (1st event), 241 °C (2nd event), 274 °C (3rd event) | [2] |
| IUPAC Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [3] |
| Synonyms | 2-(2-Naphthyl)ethanamine hydrochloride, 2-Naphthaleneethanamine HCl | [2] |
| InChI Key | VJPPXKBLHHCXLG-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Cl | [3] |
Safety and Handling
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach involves the reduction of a suitable precursor, such as 2-(2-naphthyl)acetonitrile or the amide derivative of 2-naphthaleneacetic acid. The reduction of nitriles to primary amines is a well-established transformation in organic synthesis.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure for the synthesis of this compound via the reduction of 2-(2-naphthyl)acetonitrile. This protocol should be considered a starting point and requires optimization and validation under appropriate laboratory conditions.
Step 1: Reduction of 2-(2-Naphthyl)acetonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 2-(2-naphthyl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation of the Free Base: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Naphthyl)ethylamine free base.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 2-(2-Naphthyl)ethylamine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether to the stirred solution of the free base.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Melting Point Analysis: To compare with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Analytical Methods
Robust analytical methods are crucial for the quality control and quantification of this compound in various experimental matrices.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.[5][6][7][8]
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (typically around 220-280 nm).
-
Injection Volume: 10 µL.
This method can be optimized by adjusting the gradient profile, mobile phase composition, and column temperature to achieve optimal separation and peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons (Naphthalene Ring): Multiple signals in the range of δ 7.4-8.0 ppm.
-
Ethylamine Side Chain (-CH₂-CH₂-NH₃⁺): Two triplets, one around δ 3.0-3.2 ppm (for the CH₂ adjacent to the naphthalene ring) and another around δ 3.3-3.5 ppm (for the CH₂ adjacent to the amino group).
-
Amine Protons (-NH₃⁺): A broad singlet around δ 8.0-8.5 ppm.
Applications in Drug Discovery and Development
The structural similarity of 2-(2-Naphthyl)ethylamine to endogenous monoamine neurotransmitters, such as dopamine and serotonin, makes it an attractive scaffold for the development of novel therapeutics targeting the central nervous system.[1]
Potential as a Modulator of Serotonin and Dopamine Receptors
Derivatives of naphthylethylamine have been reported to interact with both serotonin and dopamine receptors.[7][9][10] This suggests that this compound could serve as a valuable building block for the synthesis of ligands targeting these receptors, which are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.
Conceptual Signaling Pathway Involvement
Caption: Hypothetical mechanism of action at a G-protein coupled receptor.
Role as a Monoamine Reuptake Inhibitor
Some naphthylethylamine derivatives have been shown to inhibit the reuptake of monoamine neurotransmitters.[11] This mechanism of action is the basis for many antidepressant medications. Further investigation is warranted to determine if this compound or its derivatives possess monoamine reuptake inhibitory activity.
Experimental Protocols for Pharmacological Evaluation
To elucidate the pharmacological profile of this compound, a series of in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.
Radioligand Binding Assay for Receptor Affinity
This protocol provides a framework for determining the binding affinity (Ki) of this compound for a specific receptor (e.g., human serotonin 5-HT₂A or dopamine D₂ receptors).[8][12]
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors, [³H]-Spiperone for D₂ receptors).
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for Agonist/Antagonist Activity (Calcium Mobilization)
This protocol can be used to determine if this compound acts as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT₂A receptor, by measuring changes in intracellular calcium levels.[13][14][15]
Materials:
-
A cell line stably expressing the target receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
This compound (test compound).
-
A known agonist for the target receptor.
-
Assay buffer.
-
A luminometer or fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Dye Loading (if using a fluorescent indicator): Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Add varying concentrations of this compound to the wells.
-
Measure the light emission or fluorescence signal immediately after addition to detect any agonist-induced calcium mobilization.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of the known agonist (typically the EC₈₀).
-
Measure the light emission or fluorescence signal to determine the extent of inhibition of the agonist response.
-
-
Data Analysis:
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ and maximum efficacy.
-
Antagonist Mode: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Conclusion
This compound is a valuable chemical entity with a promising future in drug discovery. Its structural features suggest potential interactions with key targets in the central nervous system, particularly serotonin and dopamine receptors. The synthetic and analytical methodologies outlined in this guide, along with the proposed pharmacological evaluation protocols, provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. Further research is encouraged to fully elucidate its pharmacological profile and to synthesize novel derivatives with enhanced potency and selectivity.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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ResearchGate. (2014). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
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Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Retrieved from [Link]
- Gilchrist, A., et al. (2008). Characterization of the 5-HT2b Receptor in Evaluation of Aequorin Detection of Calcium Mobilization for Miniaturized GPCR High-Throughput Screening. Journal of Biomolecular Screening, 13(5), 415-426.
- Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 25(12), 1457-1462.
- Hashemi, P., et al. (2021). Experimental Methods for Investigating Uptake 2 Processes In Vivo. Methods in Molecular Biology, 2345, 239-258.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine reuptake inhibitors. Taylor & Francis.
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-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 5. Concentration-response curves for agonists and antagonists in.... Retrieved from [Link]
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ResearchGate. (2021). How to increase the yield of 2-naphthyl hydrazine * HCl ?. Retrieved from [Link]
- Cunningham, K. A., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 7(12), 1735-1745.
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National Center for Biotechnology Information. (n.d.). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]
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PubMed. (2007). Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Retrieved from [Link]
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Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
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PubMed. (1996). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Retrieved from [Link]
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MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
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synthesis of 2-(2-Naphthyl)ethylamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(2-Naphthyl)ethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a valuable building block in medicinal and materials chemistry. We delve into the mechanistic underpinnings and practical considerations of two primary synthetic routes: the reduction of 2-(naphthalen-2-yl)acetonitrile and the Gabriel synthesis. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, causality-driven explanations for experimental choices, and critical safety information. The guide emphasizes robust and reproducible chemistry, supported by authoritative references, to empower scientists in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a primary amine featuring the naphthalene bicyclic aromatic system. Its structural rigidity and lipophilic nature make it a sought-after intermediate in the development of pharmacological agents and functional materials. The hydrochloride salt form enhances its stability, crystallinity, and handling characteristics compared to the free base, making it ideal for laboratory use and storage.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2017-67-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃N · HCl | [1][2] |
| Molecular Weight | 207.70 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | ~226 °C | [1] |
| IUPAC Name | 2-(naphthalen-2-yl)ethanamine;hydrochloride | [3] |
Strategic Overview of Synthetic Pathways
The synthesis of a primary amine like 2-(2-Naphthyl)ethylamine can be approached through several classic organic transformations. The choice of pathway often depends on the availability of starting materials, scalability, functional group tolerance, and safety considerations. Key strategies include:
-
Reduction of a Nitrile: A highly reliable method where a nitrile group is reduced to a primary amine. This is often the most direct route if the corresponding nitrile is accessible.
-
Gabriel Synthesis: A robust method that prevents the common issue of over-alkylation by using a phthalimide anion as a protected nitrogen source.[4][5] It is ideal for converting primary alkyl halides to primary amines.
-
Reductive Amination: This one-pot reaction converts a ketone or aldehyde directly into an amine in the presence of a nitrogen source and a reducing agent.[6][7]
-
Leuckart Reaction: A specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen donor and the reducing agent, typically requiring high temperatures.[8][9]
This guide will focus on the two most prevalent and well-documented routes: the reduction of 2-(naphthalen-2-yl)acetonitrile and the Gabriel synthesis, providing detailed protocols for each.
Synthetic Route I: Reduction of 2-(Naphthalen-2-yl)acetonitrile
This is arguably the most direct pathway, contingent on the availability of the starting nitrile, 2-(naphthalen-2-yl)acetonitrile.[10][11] The core of this synthesis is the robust reduction of the cyano group to an aminomethyl group. We will explore two powerful reduction techniques.
Principle and Rationale
The carbon-nitrogen triple bond of a nitrile can be fully reduced to a primary amine using strong hydride reagents or catalytic hydrogenation.
-
Lithium Aluminum Hydride (LAH): A potent, non-selective reducing agent capable of reducing nitriles, esters, amides, and carboxylic acids. Its high reactivity necessitates careful handling under anhydrous, inert conditions.[12]
-
Catalytic Hydrogenation: A greener and often safer alternative that utilizes a metal catalyst (e.g., Raney Nickel, Pd/C) and hydrogen gas. This method is highly effective but can be sensitive to catalyst poisons and may require specialized pressure equipment.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol details the reduction of the nitrile followed by conversion to the hydrochloride salt.
Causality Behind Experimental Choices:
-
Anhydrous Solvent (THF): LAH reacts violently with water and protic solvents to release flammable hydrogen gas.[12] Tetrahydrofuran (THF) is an excellent aprotic solvent for LAH reductions.
-
Inert Atmosphere (Nitrogen/Argon): Prevents LAH from reacting with atmospheric moisture and oxygen, which is a significant fire hazard.[12][13]
-
Controlled Addition at 0 °C: The reduction of nitriles with LAH is highly exothermic. Slow, portion-wise addition of LAH to the nitrile solution at reduced temperature is critical to control the reaction rate and prevent a dangerous thermal runaway.
-
Fieser Workup (Sequential H₂O, NaOH, H₂O): This specific quenching procedure is designed to carefully neutralize excess LAH and precipitate the aluminum salts as a granular, easily filterable solid (Al(OH)₃), simplifying product isolation.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-(naphthalen-2-yl)acetonitrile (1.0 eq) in anhydrous THF.
-
LAH Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (LAH, ~1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Nitrile Addition: Add the nitrile solution from the dropping funnel to the stirred LAH suspension dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially and dropwise:
-
'X' mL of water (where 'X' is the mass of LAH in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water. A white, granular precipitate should form. Stir vigorously for 30 minutes.
-
-
Isolation of Free Base: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base.
-
Salt Formation: Dissolve the crude amine in diethyl ether or isopropanol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from an ethanol/ether mixture if further purification is required.
Diagram 1: Workflow for LAH Reduction
Caption: Workflow for the LAH reduction of 2-(naphthalen-2-yl)acetonitrile.
Critical Safety Considerations for Hydride Reductions
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-reactive solid.[12] It can ignite spontaneously in moist air or from friction.[14]
-
Handling: Always handle LAH in a fume hood or glovebox under an inert atmosphere.[12][15] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[14][15] Using a plastic or ceramic spatula is recommended over metal to avoid sparks.[16]
-
Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER, CO₂, OR SODA-ACID EXTINGUISHERS , as they will react violently with LAH and intensify the fire.[12][14]
-
Quenching: The quenching process is extremely hazardous and must be performed slowly, at 0 °C, and behind a blast shield. The initial additions of water will generate hydrogen gas vigorously.
-
-
Sodium Borohydride (NaBH₄): While not used in this specific protocol for nitrile reduction, it is a common hydride reagent. It is less reactive than LAH but still reacts with water to release flammable gas.[17] Handle under inert gas and protect from moisture.[18]
Synthetic Route II: The Gabriel Synthesis
The Gabriel synthesis provides an elegant solution to produce primary amines cleanly, avoiding the polyalkylation side-products that plague direct Sₙ2 reactions with ammonia.[5][19] This route is ideal when the corresponding primary alkyl halide, 2-(2-bromoethyl)naphthalene or a similar halide, is the available starting material.
Principle and Rationale
The synthesis proceeds in two key stages:
-
N-Alkylation: Phthalimide is deprotonated with a base (e.g., potassium hydroxide) to form potassium phthalimide. The phthalimide anion is a soft nucleophile that attacks the primary alkyl halide in an Sₙ2 reaction. The bulky phthalimide group prevents further alkylation.[5][19]
-
Amine Liberation (Hydrazinolysis): The resulting N-alkylphthalimide is cleaved to release the desired primary amine. While this can be done with strong acid or base, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred as it proceeds under milder, neutral conditions.[4][20] The reaction yields the primary amine and a stable phthalhydrazide precipitate, which is easily removed by filtration.[4]
Diagram 2: Mechanism of the Gabriel Synthesis
Caption: The two-stage mechanism of the Gabriel Synthesis.
Protocol 2: Gabriel Synthesis and Salt Formation
Experimental Protocol:
-
N-Alkylation:
-
To a solution of potassium phthalimide (1.05 eq) in anhydrous Dimethylformamide (DMF), add 2-(2-bromoethyl)naphthalene (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[20]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water to precipitate the N-(2-(naphthalen-2-yl)ethyl)phthalimide.
-
Filter the solid, wash with water, and dry thoroughly.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Suspend the dried N-alkylphthalimide intermediate in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O, ~2.0 eq) and fit the flask with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
-
Isolation of Free Base:
-
Add dilute HCl to the mixture to dissolve the amine and any remaining starting material.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Take the filtrate and make it basic (pH > 10) by adding aqueous NaOH or KOH. This will deprotonate the amine salt.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base.
-
-
Salt Formation:
-
Follow Step 8 and 9 from Protocol 1 to convert the free base to its hydrochloride salt and purify.
-
Product Purification and Characterization
Independent of the synthetic route, the final product must be purified and its identity confirmed. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is the most common method for purifying the hydrochloride salt.
Table 2: Expected Analytical Data for this compound
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 226 °C (initial event), may show other events up to 274 °C.[1] |
| ¹H NMR | Peaks corresponding to the naphthyl aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the ammonium (-NH₃⁺) protons. The integration should match the C₁₂H₁₄N⁺ structure. |
| ¹³C NMR | Peaks corresponding to the 10 unique carbons of the naphthalene ring system and the 2 carbons of the ethylamine side chain. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (broad, ~2800-3200 cm⁻¹ for ammonium salt), C-H aromatic stretching (~3050 cm⁻¹), C-H aliphatic stretching (~2900 cm⁻¹), and C=C aromatic stretching (~1600, 1500 cm⁻¹). |
| Mass Spec (ESI+) | The mass spectrum should show a prominent peak for the free base cation [M-Cl]⁺ at m/z ≈ 172.12. |
Conclusion and Strategic Synthesis Selection
This guide has detailed two robust and reliable methods for the .
-
The reduction of 2-(naphthalen-2-yl)acetonitrile is a highly efficient and direct route, with the choice between LAH and catalytic hydrogenation being dictated by the laboratory's safety infrastructure and equipment.
-
The Gabriel synthesis is a classic, high-yielding method that excels in producing a clean primary amine from an alkyl halide, completely avoiding the issue of over-alkylation.
The optimal choice of synthesis depends on a careful evaluation of starting material cost and availability, reaction scale, and, most importantly, the safety protocols and equipment available to the research team. Both pathways, when executed with precision and care, lead to the successful synthesis of this valuable chemical intermediate.
References
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Wikipedia. Lithium aluminium hydride. [Link]
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Aman, D. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]
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2-(2-Naphthyl)ethylamine hydrochloride molecular weight and formula
An In-Depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride
Introduction
This compound is a primary amine salt featuring a naphthalene core, positioning it as a valuable and versatile organic building block in modern chemical synthesis. Its structure, combining a rigid, aromatic naphthyl group with a flexible ethylamine sidechain, makes it a key intermediate in the development of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis and characterization, key applications, and essential safety procedures. The content herein is designed for researchers, chemists, and drug development professionals who require a comprehensive technical understanding of this compound for laboratory and industrial applications.
Core Molecular and Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application.
Chemical Structure and Identifiers
The molecule consists of a naphthalene ring substituted at the 2-position with an ethylamine group, which is protonated to form the hydrochloride salt.
Figure 1: Chemical Structure of this compound.
Quantitative and identifying data are consolidated in Table 1 for ease of reference.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(naphthalen-2-yl)ethan-1-amine;hydrochloride | [1] |
| Synonyms | 2-(2-Naphthyl)ethanamine HCl, 2-Naphthaleneethanamine HCl | [2][3] |
| CAS Number | 2017-67-6 | [2] |
| Molecular Formula | C₁₂H₁₄ClN | [1][4] |
| Molecular Weight | 207.70 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 226 °C (initial melting event) | [4] |
| Exact Mass | 207.0814771 Da | [4] |
| InChI Key | VJPPXKBLHHCXLG-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Cl | [1][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Solubility and Storage
While detailed quantitative solubility data is not widely published, the hydrochloride salt structure imparts significant polarity.
-
Expected Solubility : Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility is expected in nonpolar aprotic solvents such as hexane and toluene.
-
Storage : The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[4]. It is noted to be moisture-sensitive, and absorption of water can lead to degradation or clumping[5].
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via the reduction of 2-naphthaleneacetonitrile. This transformation is a cornerstone of amine synthesis, valued for its efficiency and the widespread availability of the nitrile starting material.
Synthetic Workflow
The overall process involves two main stages: the reduction of the nitrile to the free primary amine, followed by protonation with hydrochloric acid to yield the stable, solid hydrochloride salt.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol: Nitrile Reduction
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
2-Naphthaleneacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Addition: A solution of 2-naphthaleneacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Causality: The slow, cooled addition is critical to control the highly exothermic reaction between the hydride and the nitrile, preventing dangerous temperature spikes and side reactions.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy to drive the reduction to completion.
-
-
Workup (Quenching): The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup).
-
Causality: This procedure safely neutralizes the excess reactive LiAlH₄ and converts the aluminum salts into a granular, easily filterable solid.
-
-
Extraction: The resulting slurry is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base as an oil.
-
Salt Formation: The crude amine is redissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether (1.1 equivalents) is added dropwise with vigorous stirring.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to afford pure this compound.
-
Causality: The hydrochloride salt is typically much less soluble in nonpolar organic solvents than its free base, allowing for effective purification via precipitation.
-
Analytical Characterization Workflow
Confirming the identity and purity of the final product is a non-negotiable step. A multi-technique approach ensures the highest confidence in the material's quality.
Caption: Standard analytical workflow for product validation.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
-
δ ~8.3-8.5 ppm (broad singlet, 3H): Protons from the -NH₃⁺ group.
-
δ ~7.8-8.0 ppm (multiplet, 4H): Aromatic protons on the naphthalene ring.
-
δ ~7.4-7.6 ppm (multiplet, 3H): Remaining aromatic protons.
-
δ ~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the naphthalene ring (-CH₂-Ar).
-
δ ~3.0-3.2 ppm (multiplet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
-
δ ~135-125 ppm: 10 signals corresponding to the aromatic carbons of the naphthalene ring.
-
δ ~40-42 ppm: Carbon of the methylene group adjacent to the ammonium group.
-
δ ~33-35 ppm: Carbon of the methylene group adjacent to the naphthalene ring.
-
-
Mass Spectrometry (ESI+): The observed mass will correspond to the free base [M+H]⁺. Expected m/z: 172.11 (C₁₂H₁₄N⁺).
-
FT-IR Spectroscopy (KBr Pellet, cm⁻¹):
-
~3050-3000: Aromatic C-H stretching.
-
~2900-2800: Aliphatic C-H stretching.
-
~2700-2200 (broad): N-H stretching from the R-NH₃⁺ group.
-
~1600, 1500: C=C aromatic ring stretching.
-
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate. Its structural motifs are found in a range of biologically active molecules and functional materials.
-
Pharmaceutical Synthesis: Naphthyl-containing compounds are prevalent in medicinal chemistry. The related chiral amine, (R)-1-(2-naphthyl)ethylamine, is a known intermediate for synthesizing coronavirus PLpro protease inhibitors[6]. The achiral title compound serves as a valuable precursor for creating libraries of compounds for screening, where the naphthalene group can act as a hydrophobic scaffold to enhance binding to biological targets.
-
Chiral Ligand Development: While the compound itself is achiral, it is a starting point for the synthesis of more complex ligands used in asymmetric catalysis[7]. The amine handle allows for straightforward modification to introduce chiral auxiliaries or metal-binding moieties.
-
Dye and Material Science: The naphthalene core is a chromophore. Derivatives of naphthylamines are used as intermediates in the production of dyes and pigments[8]. They can also be incorporated into polymers to modulate optical or electronic properties.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. It is classified as an irritant and is harmful if ingested[1].
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1] |
| P261 | Avoid breathing dust. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid generating dust.
-
In case of accidental contact, follow the precautionary statements outlined in Table 2.
Storage and Disposal:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed under an inert atmosphere[4].
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a foundational building block for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a reliable component in the toolkit of synthetic chemists. Proper understanding of its characteristics, handling requirements, and analytical signatures—as detailed in this guide—is paramount to leveraging its full potential in research and development endeavors safely and effectively.
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An In-depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
2-(2-Naphthyl)ethylamine hydrochloride is a primary amine salt that serves as a valuable building block in the realms of medicinal chemistry and organic synthesis. Its rigid bicyclic naphthyl group combined with a flexible ethylamine side chain provides a unique scaffold for the design of novel molecules with specific biological activities. This guide offers a comprehensive overview of the physical and chemical characteristics of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [1] |
| CAS Number | 2017-67-6 | [2] |
| Molecular Formula | C₁₂H₁₄ClN | [1][2] |
| Molecular Weight | 207.70 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 226 °C (with subsequent melting events reported at 241 °C and 274 °C) | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [3] |
| Stability | Stable under standard laboratory conditions. As an amine hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.[4] It should be protected from moisture. |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reduction of a suitable precursor, followed by salt formation. The most common synthetic routes start from 2-(2-naphthyl)acetonitrile or 2-(2-naphthyl)acetamide.
Synthesis Workflow
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Reduction of 2-(2-Naphthyl)acetonitrile with Lithium Aluminum Hydride (LAH)
-
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] This method is often high-yielding and proceeds under relatively mild conditions.
-
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
-
A solution of 2-(2-naphthyl)acetonitrile in anhydrous THF is added dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base.
-
The crude amine is dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in diethyl ether to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.
-
Route 2: Catalytic Hydrogenation of 2-(2-Naphthyl)acetonitrile
-
Rationale: Catalytic hydrogenation is a common and often cleaner alternative to metal hydride reductions, avoiding the need for quenching and complex work-ups.[7]
-
Step-by-Step Methodology:
-
2-(2-Naphthyl)acetonitrile is dissolved in a suitable solvent, such as ethanol or methanol, containing a hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel).
-
The mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus (e.g., a Parr shaker).
-
The reaction is allowed to proceed until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing the 2-(2-naphthyl)ethylamine free base, is then treated with a solution of hydrogen chloride in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
-
The product is isolated by filtration, washed, and dried.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of the product.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.4-8.0 ppm. The methylene protons of the ethylamine side chain would appear as two distinct multiplets, likely in the regions of 3.0-3.5 ppm. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbons of the naphthalene ring in the aromatic region (approximately 120-140 ppm). The two aliphatic carbons of the ethylamine side chain would be observed in the upfield region of the spectrum.
-
FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary ammonium group in the region of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching bands for the naphthalene ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum of the free base, 2-(2-Naphthyl)ethylamine, would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.
Applications in Drug Discovery and Development
The 2-(2-Naphthyl)ethylamine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its structural features allow it to interact with a range of biological targets.
Central Nervous System (CNS) Targets
Derivatives of naphthylethylamine have been investigated as ligands for various receptors in the central nervous system, including:
-
Dopamine Receptors: Naphthyl-containing compounds have been explored as dopamine receptor agonists and partial agonists, which are important in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[8]
-
Serotonin (5-HT) Receptors: The naphthyl moiety can be found in ligands targeting serotonin receptors, which are implicated in mood regulation, cognition, and other CNS functions.[4] Research has shown that modifications of the naphthylethylamine structure can lead to compounds with high affinity for specific 5-HT receptor subtypes.
Antimicrobial and Anticancer Research
The naphthalene ring system is a common feature in many natural and synthetic compounds with antimicrobial and anticancer properties. Naphthylamine derivatives have been synthesized and evaluated for their potential as novel therapeutic agents in these areas.[9][10]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. This guide has provided a detailed overview of its physicochemical properties, synthetic methodologies, and analytical characterization. The insights into its applications in targeting CNS receptors and in the development of antimicrobial and anticancer agents highlight the importance of this scaffold in modern medicinal chemistry. Researchers and scientists are encouraged to use this information as a foundation for their own investigations into the potential of this valuable compound.
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2-(2-Naphthyl)ethylamine Hydrochloride: A Versatile Building Block in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-(2-Naphthyl)ethylamine hydrochloride, a pivotal organic building block. We delve into its fundamental physicochemical properties, common synthetic pathways, and key chemical transformations. The narrative emphasizes its strategic application in medicinal chemistry and materials science, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and field-proven insights into leveraging this versatile compound for the synthesis of complex molecules and novel therapeutic agents.
Introduction to this compound
Chemical Identity and Significance
This compound is an organic salt consisting of the protonated 2-(2-naphthyl)ethylamine cation and a chloride anion. The core structure features a naphthalene ring system connected to an ethylamine side chain. This arrangement makes it a valuable β-arylethylamine, a class of compounds renowned for its role in the synthesis of complex nitrogen-containing heterocycles. The hydrochloride salt form enhances the compound's stability and water solubility, making it a convenient and easy-to-handle reagent for a variety of chemical reactions.
The Naphthyl Ethylamine Scaffold in Bioactive Molecules
The 2-phenethylamine motif is a cornerstone in medicinal chemistry, found in numerous endogenous neurotransmitters like dopamine and norepinephrine[1]. The replacement of the phenyl group with a more rigid and lipophilic naphthyl system can significantly influence a molecule's pharmacological profile. The larger surface area of the naphthalene ring can lead to enhanced binding interactions with biological targets, such as receptors and enzymes.[2] Consequently, the naphthyl ethylamine scaffold is actively explored in the design of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[3]
Physicochemical Properties and Characterization
The reliable application of any building block begins with a thorough understanding of its physical and chemical properties.
Summary of Key Properties
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 2017-67-6 | [4][5] |
| Molecular Formula | C₁₂H₁₃N · HCl (or C₁₂H₁₄ClN) | [4][5][6] |
| Molecular Weight | 207.70 g/mol | [4][5] |
| Appearance | Solid / Crystalline Powder | [3] |
| Melting Point | 226 °C (1st event), 241 °C (2nd event), 274 °C (3rd event) | [6][7] |
| Purity | Typically ≥97% | [5] |
| SMILES String | Cl[H].NCCc1ccc2ccccc2c1 | [5] |
| InChI Key | VJPPXKBLHHCXLG-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, Room Temperature | [4][6][7] |
Synthesis and Purification
While commercially available, understanding the synthesis of this compound is crucial for specialized applications or when isotopic labeling is required. A common and reliable method involves the reduction of 2-(2-naphthyl)acetonitrile, followed by salt formation.
Synthetic Scheme:
-
Step 1: Reduction: 2-(2-Naphthyl)acetonitrile is reduced to 2-(2-naphthyl)ethylamine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
-
Step 2: Salt Formation: The resulting free amine is then treated with hydrochloric acid (often as a solution in an organic solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt.
The purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a high-purity crystalline solid.
Key Chemical Transformations and Reactions
The primary amine functional group of 2-(2-Naphthyl)ethylamine is the hub of its reactivity, allowing it to serve as a versatile nucleophile in a variety of essential organic reactions.
N-Acylation
N-acylation is one of the most fundamental transformations for primary amines, forming a stable amide bond.[8][9] This reaction is critical for generating libraries of compounds in drug discovery programs. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the acid byproduct.[10]
Caption: Synthetic workflow for amide library generation.
Detailed Experimental Protocol: N-Acylation with Benzoyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[11][12] This reaction is of paramount importance in the synthesis of numerous alkaloid natural products and their analogs.[13] When 2-(2-Naphthyl)ethylamine is used, the cyclization occurs on the electron-rich naphthalene ring system, leading to benzo[f]tetrahydroisoquinoline derivatives.
The mechanism proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion.[12] This ion is then attacked by the nucleophilic naphthalene ring to close the new six-membered ring.
Caption: Simplified Pictet-Spengler reaction mechanism.
Applications in Drug Discovery and Medicinal Chemistry
The unique structure of this compound makes it a valuable starting material for creating molecules with diverse biological activities.[2][3]
-
Neuropharmacology: The scaffold is used to synthesize ligands for dopamine and serotonin (5-HT) receptors.[1] These receptors are key targets for treating a range of central nervous system disorders, including depression, schizophrenia, and anxiety.[1]
-
Antimicrobial and Antifungal Agents: Derivatives have shown promise in the development of new agents to combat microbial infections.
-
Oncology: The naphthyl group is a feature in some anti-cancer agents, and this building block provides a direct route to explore novel analogs.[3]
Applications in Materials Science
Beyond pharmaceuticals, the rigid, planar naphthalene structure is useful in materials science.[2][3]
-
Organic Electronics: Derivatives can be incorporated into polymers used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
-
Supramolecular Chemistry: The aromatic system can participate in π-π stacking interactions, making it a useful component for constructing well-ordered supramolecular assemblies and advanced coatings.[3]
Handling, Safety, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[14]
-
Hazard Codes: H302, H315, H318, H335.[14]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (N95), safety glasses or goggles, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin, eyes, and clothing.[15][16][17] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The compound should be stored under an inert atmosphere to maintain its integrity.[6][7]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic building block that empowers chemists to construct complex and functionally diverse molecules. Its utility spans from the creation of life-saving medicines to the development of next-generation materials. The continued exploration of its reactivity, particularly in asymmetric synthesis and multicomponent reactions, will undoubtedly unlock new chemical space and lead to the discovery of novel compounds with significant societal impact.
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spectroscopic data for 2-(2-Naphthyl)ethylamine hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Naphthyl)ethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 2017-67-6)[1][2][3]. Due to the limited availability of directly published spectra for this specific salt, this document synthesizes data from its corresponding free base, 2-(2-Naphthyl)ethylamine (CAS: 2017-68-7)[4][5], and foundational spectroscopic principles. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into experimental design and data interpretation for researchers, scientists, and professionals in drug development.
Introduction and Molecular Structure
This compound is a primary amine salt. The molecule consists of a naphthalene ring system connected via an ethyl bridge to an ammonium group, with a chloride counter-ion. This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and structure in any research or development workflow. The protonation of the primary amine to form the hydrochloride salt induces significant and predictable changes in its spectral properties, which are central to its characterization.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The key distinction between the free base and its hydrochloride salt in ¹H NMR is the chemical shift of the protons on and adjacent to the nitrogen atom.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: For the hydrochloride salt, a polar, aprotic deuterated solvent such as DMSO-d₆ is ideal as it readily dissolves the salt without promoting rapid exchange of the ammonium protons. For observing this exchange, Deuterium Oxide (D₂O) can be used, or a few drops can be added to a sample in another solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to a chemical shift of 0.00 ppm.
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 300 MHz or higher for adequate signal resolution.
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
The protonation of the amine group to an ammonium ion causes a significant downfield shift for adjacent protons due to the increased electron-withdrawing inductive effect of the positively charged nitrogen[6].
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Functional Group | Predicted Shift (Free Base) | Predicted Shift (HCl Salt) | Multiplicity | Rationale for Shift Change |
| ~7.2-7.9 | Ar-H | ~7.2-7.9 | ~7.3-8.0 | Multiplet | Minor shifts due to changes in long-range electronic effects. |
| ~3.2-3.4 | Ar-CH₂-CH₂ -N | ~2.8-3.0 | ~3.2-3.4 | Triplet | Significant downfield shift. The positive charge on the nitrogen strongly deshields these protons[6]. |
| ~3.3-3.5 | Ar-CH₂ -CH₂-N | ~3.0-3.2 | ~3.3-3.5 | Triplet | Downfield shift, but less pronounced than the protons directly adjacent to the nitrogen. |
| Variable | -NH ₃⁺ | ~1.5-3.0 (broad s) | ~8.0-9.0 (broad s) | Broad Singlet | Position is highly dependent on solvent, concentration, and temperature. Disappears upon D₂O shake[7][8]. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Functional Group | Predicted Shift (Free Base) | Predicted Shift (HCl Salt) | Rationale for Shift Change |
| ~125-135 | Ar-C | ~125-135 | ~125-135 | Minimal change expected for aromatic carbons. |
| ~40-50 | Ar-CH₂-C H₂-N | ~40-45 | ~45-50 | Downfield shift. The carbon alpha to the nitrogen is deshielded by the positive charge[6][8]. |
| ~35-40 | Ar-C H₂-CH₂-N | ~35-40 | ~35-40 | Minor change expected for the beta carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for confirming the presence of the ammonium group, which has a distinctly different vibrational profile from the primary amine of the free base.
Experimental Protocol: Solid-State IR
-
Method: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique requiring minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Key Diagnostic Bands
The transition from a primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) results in a dramatic change in the N-H stretching region[9].
Table 3: Predicted Diagnostic IR Absorption Bands (cm⁻¹)
| Vibration | Free Base (-NH₂) | HCl Salt (-NH₃⁺) | Description & Causality |
| N-H Stretch | Two sharp bands at ~3350 & ~3450[7] | Very broad, strong envelope from ~2800-3200[9] | The free amine has distinct symmetric and asymmetric stretches. The ammonium salt has multiple N-H bonds involved in strong hydrogen bonding, creating a broad, intense absorption envelope that often overlaps with C-H stretches. |
| N-H Bend | One band at ~1580-1650[10] | Two bands: ~1560-1625 (asymmetric) & ~1500-1550 (symmetric)[9] | The change from a scissoring motion in -NH₂ to distinct bending modes in -NH₃⁺ provides a clear diagnostic fingerprint. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Unchanged. |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | Unchanged, but may be obscured by the broad N-H stretch of the salt. |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | Unchanged. |
| C-N Stretch | ~1250-1335[10] | ~1250-1335 | This vibration is less affected by protonation compared to the N-H modes. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns. For an amine salt, the analysis reveals the mass of the corresponding free base.
Experimental Protocol: ESI-MS
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for analyzing pre-ionized salts like hydrochlorides.
-
Mode: Positive ion mode (+) is used to detect the positively charged species.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample solution directly into the ESI source. The solvent evaporates, and the pre-formed ions are transferred into the gas phase for analysis.
Data Interpretation: Expected Mass and Fragmentation
In the mass spectrometer, the this compound dissociates, and the protonated free base is observed.
-
Parent Ion: The expected molecular ion will be the protonated free base, [M+H]⁺, where M is 2-(2-Naphthyl)ethylamine.
-
Exact Mass of Free Base (C₁₂H₁₃N): 171.10 Da[4]
-
Expected [M+H]⁺ peak: m/z 172.11
-
-
Fragmentation Pathway: Collision-induced dissociation (CID) of the parent ion (m/z 172.11) would likely lead to characteristic fragments. A primary fragmentation route is the benzylic cleavage, which is favorable due to the stability of the resulting cation.
Caption: Plausible fragmentation pathways for protonated 2-(2-Naphthyl)ethylamine.
Conclusion
The spectroscopic characterization of this compound is a self-validating system when analyzed through the complementary techniques of NMR, IR, and MS. While direct spectral data may not be cataloged, a definitive identification is achieved by understanding the fundamental impact of amine protonation. The downfield shift of alpha-protons in NMR, the emergence of a broad ammonium stretch in IR, and the detection of the protonated free base in MS collectively provide an unambiguous structural confirmation. This guide equips researchers with the necessary framework to confidently analyze this compound and its analogs.
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The Researcher's Guide to 2-(2-Naphthyl)ethylamine Hydrochloride: A Versatile Tool for Probing Monoamine Systems
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Phenethylamine Analog
2-(2-Naphthyl)ethylamine hydrochloride, a crystalline solid with the molecular formula C₁₂H₁₃N · HCl, represents a significant structural evolution from the foundational phenethylamine scaffold.[1][2] While sharing the core ethylamine backbone crucial for interaction with monoamine systems, the replacement of the phenyl group with a larger, more lipophilic naphthyl moiety dramatically alters its pharmacological profile. This modification yields a compound, known in scientific literature primarily by its code PAL-287 , which functions as a potent and balanced monoamine releasing agent.[3][4]
This guide provides an in-depth exploration of this compound (PAL-287), moving beyond its basic chemical identity to elucidate its core mechanism of action, showcase its key applications in neuroscience and addiction research, and provide detailed protocols for its experimental use. It is intended for researchers, pharmacologists, and drug development professionals seeking to leverage this compound as a sophisticated tool for investigating the complex interplay of dopamine, serotonin, and norepinephrine systems.
Section 1: Core Pharmacology - A Dual Dopamine/Serotonin Releaser
The primary mechanism of action for this compound (PAL-287) is the induction of neurotransmitter release by targeting the presynaptic monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Unlike reuptake inhibitors which merely block the clearance of neurotransmitters from the synapse, releasing agents like PAL-287 reverse the normal direction of transporter function, causing a robust efflux of neurotransmitters from the presynaptic terminal.
This compound distinguishes itself by being a potent and relatively balanced releasing agent for both serotonin and dopamine. This dual action is critical to its unique pharmacological effects. The potent dopamine release contributes to its activity within reward and motor circuits, while the concurrent serotonin release appears to modulate and attenuate some of the classic psychostimulant effects typically associated with potent dopamine releasers.[5][6]
Quantitative Profile: Transporter Interaction
The efficacy of PAL-287 as a monoamine releaser has been quantified through in vitro studies measuring the concentration required to elicit 50% of the maximal neurotransmitter release (EC₅₀).
| Target Transporter | Function | EC₅₀ Value (nM) |
| Serotonin Transporter (SERT) | Release | 3.4 |
| Norepinephrine Transporter (NET) | Release | 11.1 |
| Dopamine Transporter (DAT) | Release | 12.6 |
| Data sourced from Wikipedia - Naphthylaminopropane, which consolidates findings from primary research.[3] |
This profile highlights its high potency, with nanomolar efficacy at all three key monoamine transporters. The particularly high potency for serotonin release (EC₅₀ = 3.4 nM) is a defining characteristic that shapes its research applications.[3]
Mechanistic Diagram: Action at the Synapse
The following diagram illustrates the mechanism of PAL-287 at a dopaminergic synapse, a model that can be extrapolated to serotonergic and noradrenergic synapses.
Caption: Mechanism of PAL-287 at a dopaminergic synapse.
Section 2: Key Research Applications
The unique dual-action profile of this compound makes it a valuable tool for several areas of neuropharmacological research.
Investigating Treatments for Stimulant Addiction
A primary application of PAL-287 is in the development of "agonist therapy" for cocaine and methamphetamine addiction.[5][6] The therapeutic hypothesis is that a medication that can mimic some of the neurochemical effects of abused stimulants (i.e., increase synaptic dopamine) can reduce withdrawal symptoms and craving, thereby preventing relapse. A major challenge is that most dopamine-releasing agents have high abuse potential themselves.
PAL-287 represents a rational design to overcome this. Its potent serotonin-releasing properties provide an inhibitory influence over the mesolimbic dopamine system, which is believed to dampen the reinforcing and abuse-related effects of the dopamine release.[5] Studies have shown that despite causing substantial elevations in extracellular dopamine, PAL-287 produces minimal locomotor activation and does not support self-administration behavior in animal models.[7] This makes it an exemplary compound for studying the neurobiology of addiction and testing novel therapeutic strategies.[4][7]
Deconvoluting Dopamine- vs. Serotonin-Mediated Behaviors
Researchers can use PAL-287 to explore the behavioral consequences of simultaneous dopamine and serotonin system activation. For example, the observation that PAL-287-induced dopamine release does not cause hyperlocomotion (as seen with amphetamine) allows for the study of how serotonin signaling can functionally override or modulate dopamine-mediated motor output.[7] This is crucial for understanding the integrated control of behavior and mood.
A Scaffold for Medicinal Chemistry
The naphthylethylamine structure serves as a versatile backbone for the synthesis of novel psychoactive compounds.[8] By making substitutions on the naphthyl ring, the amine, or the ethyl chain, medicinal chemists can systematically alter the compound's affinity and efficacy at monoamine transporters and receptors. This allows for the exploration of structure-activity relationships (SAR) to design molecules with more refined pharmacological profiles, such as increasing selectivity for one transporter over others or fine-tuning the ratio of dopamine-to-serotonin release.
Section 3: Experimental Protocols & Methodologies
To facilitate the use of this compound in research, this section provides a detailed, representative protocol for a foundational experiment: assessing a compound's affinity for the dopamine transporter (DAT).
Workflow for DAT Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound like PAL-287 for the dopamine transporter.
Caption: General workflow for a competitive DAT radioligand binding assay.
Detailed Protocol: [³H]WIN 35,428 Competitive Binding Assay
This protocol is adapted from established methodologies for measuring binding to the dopamine transporter in brain tissue homogenates or cell membranes expressing DAT.[7][9][10]
Objective: To determine the inhibitory constant (Kᵢ) of this compound (PAL-287) for the dopamine transporter using [³H]WIN 35,428 as the radioligand.
Materials:
-
Tissue/Cells: Rat striatal tissue homogenate or HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Test Compound: this compound stock solution.
-
Non-specific Agent: Cocaine or GBR-12909 (e.g., 30 µM final concentration).
-
Assay Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄, 320 mM sucrose, pH 7.4).[9]
-
Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.
-
Scintillation Fluid & Counter.
Procedure:
-
Membrane Preparation: Homogenize striatal tissue or pelleted transfected cells in ice-cold assay buffer. Centrifuge, discard the supernatant, and resuspend the pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + [³H]WIN 35,428 (e.g., 5 nM final concentration) + membrane suspension.
-
Non-Specific Binding (NSB): Assay buffer + [³H]WIN 35,428 + non-specific agent (e.g., 30 µM cocaine) + membrane suspension.
-
Competition Binding: Assay buffer + [³H]WIN 35,428 + varying concentrations of PAL-287 (e.g., 10⁻¹⁰ M to 10⁻⁵ M) + membrane suspension.
-
-
Incubation: Incubate the plate for 2 hours on ice or at 4°C to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit overnight. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound (PAL-287).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of PAL-287 that inhibits 50% of specific [³H]WIN 35,428 binding).[9]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Self-Validating System:
-
Positive Control: A known DAT inhibitor (e.g., cocaine, GBR-12909) should be run in parallel to ensure the assay is performing correctly.
-
Linearity: The specific binding should be linear with respect to protein concentration within the range used.
-
Saturation: A separate saturation binding experiment using increasing concentrations of [³H]WIN 35,428 should be performed to determine the Kₑ and Bₘₐₓ, confirming the integrity of the transporter preparation.
Alternative Methodology: Fluorescence-Based Uptake Assays
Modern high-throughput screening often employs non-radioactive methods. Commercially available kits use a fluorescent substrate that mimics monoamine neurotransmitters.[1][11][12] This substrate is transported into cells expressing DAT, SERT, or NET, leading to an increase in intracellular fluorescence. An external masking dye quenches the fluorescence of any substrate remaining outside the cells, enabling a no-wash, mix-and-read format.[13] The inhibitory effect of a compound like PAL-287 can be quantified by measuring the reduction in the rate of fluorescence increase. This method is highly amenable to automation and provides kinetic data in real-time.[13]
Conclusion
This compound (PAL-287) is far more than a simple structural analog. It is a potent, dual dopamine/serotonin releasing agent with a unique pharmacological profile that makes it an invaluable research tool. Its ability to robustly elevate synaptic levels of both dopamine and serotonin, while exhibiting low intrinsic abuse potential, positions it as a key compound for developing and testing novel therapies for stimulant addiction. Furthermore, it serves as an elegant probe for dissecting the integrated behavioral roles of these two critical neurotransmitter systems and as a foundational scaffold for the rational design of next-generation neuropharmacological agents. The methodologies outlined in this guide provide a starting point for researchers to harness the full potential of this versatile molecule.
References
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Rothman R.B., Blough B.E., Baumann M.H. (2007). Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. AAPS Journal. [Online]. Available: [Link]
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Online]. Available: [Link]
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Staley, J.K., et al. (1994). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. PubMed. [Online]. Available: [Link]
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An In-depth Technical Guide on the Safety and Handling of 2-(2-Naphthyl)ethylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Naphthyl)ethylamine hydrochloride is a valuable building block in synthetic and medicinal chemistry. Its proper handling and a thorough understanding of its safety profile are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established scientific principles and regulatory standards.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C12H14ClN | [1][2] |
| Molecular Weight | 207.70 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 226 °C (initial melting event) | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Signal Word: Danger
-
Hazard Statements:
-
Pictograms:
-
Corrosion
-
Exclamation Mark
-
This classification underscores the importance of avoiding direct contact and inhalation. The hydrochloride salt may enhance its solubility and potential for absorption.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative protocols, and personal protective equipment, is crucial.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious damage. |
| Hand Protection | Nitrile gloves. | To prevent skin irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | To prevent respiratory tract irritation from dust or aerosols. |
| Skin and Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and contamination. |
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[4]
Storage and Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be clearly marked with the appropriate hazard symbols.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
This material should be treated as hazardous waste.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes.[3] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing the integration of safety protocols at each step.
Caption: A generalized workflow for the safe handling of this compound.
Conclusion
A comprehensive understanding of the hazards associated with this compound and the diligent application of the safety protocols outlined in this guide are essential for all personnel working with this compound. By prioritizing safety, researchers can mitigate risks and foster a secure and productive laboratory environment.
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An In-depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has shown that a thorough understanding of a chemical entity, from its synthesis to its potential biological interactions, is paramount for innovation in drug discovery and development. This guide is crafted to provide a comprehensive technical overview of 2-(2-Naphthyl)ethylamine hydrochloride, a molecule of interest due to its structural relation to biologically active phenethylamines and its potential as a versatile building block in medicinal chemistry. This document moves beyond a simple recitation of facts, aiming to provide a causal understanding of the methodologies and a critical perspective on the available data. Every protocol and piece of data presented herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Physicochemical Properties and Identification
This compound is a solid organic compound. A clear identification of this molecule is the first step in any rigorous scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | 2-(naphthalen-2-yl)ethanamine hydrochloride | [1] |
| Synonyms | 2-(2-Naphthyl)ethanamine hydrochloride, 2-Naphthaleneethanamine HCl | [2] |
| CAS Number | 2017-67-6 | [1] |
| Molecular Formula | C₁₂H₁₄ClN | [1] |
| Molecular Weight | 207.70 g/mol | [1] |
| Melting Point | 226 °C (with multiple melting events reported) | [3] |
| Appearance | Solid | [4] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Cl | [2] |
| InChI Key | VJPPXKBLHHCXLG-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the formation of the ethylamine side chain attached to the naphthalene core, followed by the formation of the hydrochloride salt. A common and effective strategy involves the reduction of a nitrile precursor, 2-naphthylacetonitrile.
Synthesis Pathway Overview
A logical and well-documented pathway for the synthesis of this compound begins with a commercially available starting material, such as 2-bromomethylnaphthalene or 2-acetonaphthone, to generate the key intermediate, 2-naphthylacetonitrile. This intermediate is then reduced to the free base, 2-(2-naphthyl)ethylamine, which is subsequently converted to its hydrochloride salt.
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Methodological & Application
Application Note: A Guide to the Use of 2-(2-Naphthyl)ethylamine Hydrochloride in Neuroscience Research
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(2-Naphthyl)ethylamine hydrochloride in neuroscience. Structurally analogous to endogenous trace amines, this compound serves as a valuable pharmacological tool for investigating the Trace Amine-Associated Receptor 1 (TAAR1). Herein, we explore its mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in studying neuropsychiatric disorders.
Introduction: The Significance of Trace Amine Analogs
The 2-phenethylamine motif is a cornerstone in neuropharmacology, found in endogenous catecholamines like dopamine and norepinephrine, which are critical for mood, voluntary movement, and stress responses.[1] this compound belongs to this chemical class and is structurally related to trace amines such as β-phenethylamine (PEA).[1][2] Trace amines, once considered mere metabolic byproducts of amino acids, are now recognized as crucial neuromodulators.[3]
Their biological effects are primarily mediated by the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates key monoaminergic systems, including dopamine, serotonin, and norepinephrine.[3][4] Given its significant expression in monoaminergic neurons and its role in regulating neurotransmitter activity, TAAR1 has emerged as a promising therapeutic target for neuropsychiatric conditions such as schizophrenia, depression, and attention disorders.[4][5]
This compound, as a stable and accessible analog of endogenous TAAR1 ligands, provides researchers with a powerful chemical probe to explore TAAR1 function, validate its role in disease models, and screen for novel therapeutic agents.
Compound Profile
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source(s) |
| Chemical Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [6] |
| Synonyms | 2-(2-Naphthyl)ethanamine hydrochloride, 2-Naphthaleneethanamine HCl | [6] |
| CAS Number | 2017-67-6 | |
| Molecular Formula | C₁₂H₁₃N · HCl | |
| Molecular Weight | 207.70 g/mol | |
| Form | Solid | |
| Melting Point | 226 °C (initial melting event) | |
| Purity | Typically ≥97% | [7] |
Mechanism of Action: Targeting the TAAR1 Signaling Cascade
The primary utility of this compound in neuroscience stems from its predicted activity as a TAAR1 agonist. TAAR1 is an intracellularly-located GPCR that, upon activation, can couple to multiple G-proteins, primarily Gαs and Gαq, to initiate downstream signaling cascades.[3]
-
Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is a canonical signaling route for many GPCRs and can influence a wide array of cellular functions, including gene transcription and protein kinase A (PKA) activity.
-
Gαq Pathway: Coupling to the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium stores and activating protein kinase C (PKC), respectively.
By modulating these pathways, TAAR1 activation can powerfully influence the firing rate of dopamine neurons, prevent hyper-dopaminergic states, and regulate monoamine transporter function.[3][8] This positions TAAR1 agonists as potential treatments for disorders characterized by dysregulated monoaminergic neurotransmission.[4][5]
Figure 1: TAAR1 signaling pathway upon agonist binding.
Experimental Protocols & Methodologies
The following protocols are representative workflows for characterizing the interaction of this compound with TAAR1 and evaluating its functional effects.
Protocol 1: In Vitro TAAR1 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human TAAR1 receptor.
Objective: To calculate the inhibitory constant (Kᵢ) of the test compound by measuring its ability to displace a known radiolabeled TAAR1 ligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human TAAR1.
-
Radioligand: [³H]-EPPTB or another suitable TAAR1-specific radioligand.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known, unlabeled TAAR1 agonist/antagonist.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, and a microplate harvester/scintillation counter.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of this compound in binding buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ value (e.g., from 1 nM to 100 µM).
-
Assay Plate Preparation: To each well of a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control (for non-specific binding) OR 50 µL of the diluted test compound.
-
50 µL of the radioligand diluted in binding buffer to a final concentration near its Kₑ (dissociation constant).
-
100 µL of the TAAR1-expressing cell membrane preparation (protein concentration typically 10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing are critical to separate bound from free radioligand without disturbing the binding equilibrium.
-
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM values for the test compound into a percentage of specific binding relative to the control (% Inhibition).
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
| Parameter | Example Value | Description |
| IC₅₀ | 150 nM | Concentration of test compound yielding 50% inhibition of radioligand binding. |
| [L] | 2 nM | Concentration of [³H]-EPPTB used in the assay. |
| Kₑ of [L] | 1.8 nM | Dissociation constant of [³H]-EPPTB for hTAAR1. |
| Calculated Kᵢ | 71.4 nM | Inhibitory constant, a measure of the compound's binding affinity. |
Protocol 2: In Vivo Prepulse Inhibition (PPI) Model in Rodents
TAAR1 agonism has shown potential in mitigating sensorimotor gating deficits relevant to schizophrenia.[5] This protocol outlines a method to test if this compound can rescue such deficits induced by a psychostimulant like amphetamine.
Figure 2: Experimental workflow for the Prepulse Inhibition (PPI) test.
Objective: To assess the ability of the test compound to reverse amphetamine-induced disruption of acoustic startle prepulse inhibition.
Materials:
-
Male Wistar rats (250-300g).
-
Startle response system with acoustic isolation chambers.
-
Test Compound: this compound, dissolved in saline.
-
Disrupting Agent: D-amphetamine, dissolved in saline.
-
Vehicle: 0.9% Saline.
Step-by-Step Methodology:
-
Acclimatization & Habituation: Acclimate animals to the facility for at least one week. Habituate them to the startle chambers for 10 minutes for two days prior to testing to reduce novelty-induced stress.
-
Drug Administration: Administer drugs via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
Group 1 (Control): Vehicle, followed 15 mins later by Saline.
-
Group 2 (Disruption): Vehicle, followed 15 mins later by D-amphetamine (e.g., 3 mg/kg).
-
Group 3 (Test): Test Compound (e.g., 1, 3, or 10 mg/kg), followed 15 mins later by D-amphetamine (3 mg/kg).
-
Rationale: Staggered injections ensure that both the test compound and the disrupting agent are pharmacologically active during the test.
-
-
PPI Test Session:
-
Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75 dB for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the whole-body startle response (amplitude) for each trial.
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition for each animal using the formula: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100].
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups.
-
Expected Results:
-
The amphetamine group should show a significant reduction in %PPI compared to the vehicle control group.
-
A therapeutically effective dose of this compound is expected to significantly attenuate or reverse the amphetamine-induced deficit in PPI, bringing the %PPI back towards control levels.
Safety and Handling
As a research chemical, this compound requires careful handling in a laboratory setting.
-
Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye damage. May cause respiratory irritation.[9]
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses/eyeshields, and a lab coat.[10] Use a dust mask if handling the solid form.
-
Handle in a well-ventilated area or a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse immediately and thoroughly with water.[9][10]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
Conclusion
This compound is a valuable research tool for the neuroscience community. Its structural similarity to endogenous trace amines makes it a putative agonist for the TAAR1 receptor, a high-interest target for novel neuropsychiatric therapies. The protocols detailed in this guide provide a framework for researchers to systematically characterize its binding affinity and evaluate its functional effects in established in vitro and in vivo models. Through such investigations, this compound can help elucidate the complex role of the trace amine system in brain function and disease.
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Application Notes & Protocols: 2-(2-Naphthyl)ethylamine Hydrochloride in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Naphthyl)ethylamine hydrochloride as a pivotal precursor in the synthesis of advanced pharmaceutical intermediates. We delve into its fundamental physicochemical properties, critical safety protocols, and its application in cornerstone organic reactions, including the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline scaffolds and amide bond formations. Each section combines theoretical principles with validated, step-by-step laboratory protocols, offering insights into the rationale behind experimental design and methodologies for product purification and characterization.
Introduction: The Strategic Importance of the Naphthyl Moiety
In the landscape of medicinal chemistry, the naphthalene scaffold is a privileged structure. Its rigid, lipophilic nature allows it to effectively engage with biological targets, often enhancing the pharmacological properties of drug candidates, such as binding affinity and metabolic stability.[1][2][3] this compound serves as a highly versatile and commercially available building block, providing a direct entry point for incorporating this valuable moiety into a diverse range of molecular architectures.
Its primary utility lies in its role as a β-arylethylamine, making it an ideal substrate for classic cyclization reactions to form heterocyclic systems that are central to many alkaloid and synthetic drug structures.[4][5][6] Furthermore, its primary amine functionality allows for straightforward derivatization into amides, sulfonamides, and other key functional groups, expanding its synthetic potential. This guide will focus on its most prevalent and impactful applications.
Precursor Profile: Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and handling requirements is paramount for safe and reproducible experimentation.
Physicochemical Data
The key properties of this compound are summarized below.[7][8][9][10][11][12]
| Property | Value |
| CAS Number | 2017-67-6[8][9][10] |
| Molecular Formula | C₁₂H₁₃N · HCl[9][10][12] |
| Molecular Weight | 207.70 g/mol [8][9][10] |
| Appearance | Solid[9] |
| Melting Point | 226 °C (multiple melting events reported)[7][9] |
| Functional Group | Primary Amine Hydrochloride[9] |
| Storage | Inert atmosphere, Room Temperature[7][8] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[9][13]
| Hazard Information | Details |
| Signal Word | Danger [9][12] |
| Hazard Statements | H302: Harmful if swallowed.[13] H315: Causes skin irritation.[13] H318: Causes serious eye damage.[13] H335: May cause respiratory irritation.[13] |
| Precautionary Codes | P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | N95 dust mask, chemical-resistant gloves (e.g., nitrile), safety goggles/eyeshields.[9][12] |
Causality Note: The hydrochloride salt form enhances the compound's stability and water solubility compared to the free base, but it also contributes to its irritant properties. Always handle in a well-ventilated fume hood.
Core Application: Pictet-Spengler Synthesis of Benzo[f]tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core, a scaffold present in numerous alkaloids and synthetic pharmaceuticals.[4][5] When 2-(2-Naphthyl)ethylamine is used, the reaction yields a tetracyclic benzo[f]tetrahydroisoquinoline system.
Mechanistic Rationale
The reaction proceeds through a two-stage mechanism:
-
Iminium Ion Formation: The primary amine of the precursor condenses with a carbonyl compound (an aldehyde or ketone) to form a Schiff base. Under acidic conditions, this is protonated to generate a highly electrophilic iminium ion.[14][15]
-
Intramolecular Cyclization: The electron-rich naphthalene ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This ring-closing step is the key to forming the new heterocyclic ring. Subsequent deprotonation restores aromaticity, yielding the final product.[4][14]
The acid catalyst is crucial; it activates the carbonyl group for the initial condensation and is essential for generating the iminium ion, which is a much more potent electrophile than the neutral imine.[4]
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application of 2-(2-Naphthyl)ethylamine hydrochloride in chiral separations
An in-depth guide to the principles and applications of 2-(2-Naphthyl)ethylamine hydrochloride in the resolution of chiral compounds, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the theoretical underpinnings, practical protocols, and expert insights into leveraging this reagent for effective enantiomeric separation.
Introduction: The Imperative of Chirality in Modern Science
The separation of enantiomers, a process known as chiral resolution, is a critical challenge in the pharmaceutical, agrochemical, and fine chemical industries.[1] Enantiomers of a chiral molecule can exhibit profoundly different pharmacological, toxicological, and physiological effects. Consequently, regulatory bodies worldwide increasingly mandate the development of enantiomerically pure drugs.[1] Chiral resolution can be broadly categorized into direct methods, such as chromatography on a chiral stationary phase (CSP), and indirect methods.[2] The indirect approach involves the conversion of an enantiomeric mixture (a racemate) into a pair of diastereomers by reacting it with a single, pure enantiomer of a second compound, known as a chiral resolving agent or chiral derivatizing agent.[3][4]
These newly formed diastereomers possess different physical properties (e.g., solubility, melting point), allowing for their separation by standard techniques like fractional crystallization or chromatography.[5] Chiral amines are a cornerstone class of resolving agents, particularly effective for the resolution of racemic acids through the formation of diastereomeric salts.[5] Among these, naphthylethylamine derivatives are of significant interest due to their rigid structure and large aromatic system, which can facilitate robust intermolecular interactions crucial for chiral recognition. While 1-(1-Naphthyl)ethylamine is a well-documented resolving agent[6][7], its structural isomer, 2-(2-Naphthyl)ethylamine, presents an alternative and valuable tool for the synthetic and analytical chemist's arsenal.
This guide focuses on the application of this compound as a chiral resolving agent, elucidating its mechanism of action and providing detailed protocols for its practical implementation.
Reagent Profile: this compound
This compound is the salt form of a chiral primary amine. The presence of the naphthyl group provides a large, planar, and electron-rich aromatic system capable of engaging in π-π stacking interactions, while the ethylamine moiety provides a primary amine for salt formation and hydrogen bonding.
| Property | Value | Source(s) |
| Chemical Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [8] |
| Synonyms | 2-(2-Naphthyl)ethanamine hydrochloride | |
| CAS Number | 2017-67-6 | [9] |
| Molecular Formula | C₁₂H₁₃N · HCl | [9] |
| Molecular Weight | 207.70 g/mol | [10] |
| Form | Solid | |
| Melting Point | 226 °C (initial melting event) | |
| Functional Group | Primary Amine (as hydrochloride salt) |
Mechanism of Chiral Recognition
The efficacy of a chiral resolving agent hinges on its ability to discriminate between the two enantiomers of a racemic compound. This discrimination is achieved through the formation of transient diastereomeric complexes stabilized by a combination of intermolecular forces. The prevailing theory for effective chiral recognition is the "three-point interaction model," which posits that at least three simultaneous interactions are required between the resolving agent and the analyte for stable diastereomeric complex formation and subsequent separation.[11][12]
For 2-(2-Naphthyl)ethylamine resolving a racemic carboxylic acid, the key interactions forming the diastereomeric salt are:
-
Primary Ionic Interaction: A strong, primary acid-base interaction occurs between the protonated amine (R-NH₃⁺) of the resolving agent and the deprotonated carboxylate (R'-COO⁻) of the acidic analyte. This forms the fundamental salt linkage.
-
π-π Stacking: The extensive naphthalene ring of the resolving agent acts as a π-electron donor and can engage in favorable stacking interactions with a π-electron acceptor region (like an aromatic ring) on the analyte.[2]
-
Steric Hindrance (Repulsion): The spatial arrangement of substituents on both the resolving agent and the analyte creates steric bulk. In one diastereomeric pair, the arrangement of bulky groups may lead to a sterically favorable, lower-energy conformation, while the other pair experiences destabilizing steric clashes.
-
Hydrogen Bonding: Additional hydrogen bonds can form between hydrogen bond donors and acceptors on the two molecules, further stabilizing the diastereomeric complex.
The difference in the stability and crystal lattice energy of the two resulting diastereomeric salts leads to differences in their solubility, which is the physical property exploited during fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Application Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid by Fractional Crystallization
This protocol describes a general method for separating the enantiomers of a racemic carboxylic acid using (S)- or (R)-2-(2-Naphthyl)ethylamine as the resolving agent. The choice of the resolving agent enantiomer ((R) or (S)) and the solvent system is critical and often requires empirical screening for optimal results.[3]
Objective: To isolate one enantiomer of a racemic carboxylic acid from the mixture.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Naproxen)
-
(R)- or (S)-2-(2-Naphthyl)ethylamine hydrochloride
-
Sodium Hydroxide (NaOH), 1M solution
-
Hydrochloric Acid (HCl), 1M and 2M solutions
-
Solvent for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetone, or mixtures with water)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Chiral HPLC or polarimeter for analysis
Methodology:
Step 1: Liberation of the Free Amine
-
Rationale: The resolving agent is supplied as a hydrochloride salt and must be converted to the free amine to react with the carboxylic acid.
-
Dissolve a precise amount of this compound in deionized water.
-
Cool the solution in an ice bath and slowly add 1M NaOH solution with stirring until the pH is >10. The free amine may precipitate or form an oil.
-
Extract the aqueous solution three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solution in vacuo to obtain the free amine. Caution: Handle the free amine in a well-ventilated fume hood.
Step 2: Formation of Diastereomeric Salts
-
Rationale: The racemic acid and the pure chiral amine are reacted in an equimolar ratio to form a mixture of two diastereomeric salts. The stoichiometry is critical for efficient resolution.[13]
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimum amount of a warm crystallization solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 equivalents of the enantiomerically pure 2-(2-Naphthyl)ethylamine free amine in the same warm solvent. Note: Using 0.5 equivalents often provides the most efficient path to obtaining one enantiomer in high purity.[13]
-
Slowly add the amine solution to the acid solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by placing it in a refrigerator (4°C) or freezer (-20°C).
-
Allow crystallization to proceed for several hours or overnight to maximize yield.
Step 3: Isolation of the Less Soluble Diastereomeric Salt
-
Rationale: Due to different crystal lattice energies, one diastereomeric salt will be less soluble in the chosen solvent system and will preferentially crystallize.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Dry the crystals. This is the first crop of the diastereomeric salt, enriched in one enantiomer.
Step 4: Purity Assessment and Recrystallization (Optional)
-
Rationale: The initial crop of crystals may not be diastereomerically pure. Recrystallization enhances purity.
-
A small sample of the crystals should be decomposed (see Step 5) and the enantiomeric excess (e.e.) of the acid determined by chiral HPLC or polarimetry.
-
If the desired purity has not been reached, recrystallize the salt from the same or a different solvent system. Dissolve the salt in a minimum of hot solvent and allow it to cool slowly as before. Repeat until a constant melting point or constant optical rotation is achieved.
Step 5: Liberation of the Pure Enantiomer
-
Rationale: The resolving agent is cleaved from the separated diastereomeric salt to yield the desired pure enantiomer of the carboxylic acid.
-
Suspend the purified diastereomeric salt crystals in water.
-
Add 2M HCl with stirring until the pH is ~1-2. This protonates the carboxylic acid, making it insoluble, while the amine remains in the aqueous phase as its hydrochloride salt.
-
Extract the pure carboxylic acid enantiomer into diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the enantiomerically enriched acid.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction as in Step 1.
Application Protocol 2: Derivatization for Analytical Chiral Separation
When the goal is not preparative separation but rather the determination of enantiomeric excess (e.e.) of a sample, 2-(2-Naphthyl)ethylamine can be used as a chiral derivatizing agent (CDA).[4] The reaction converts the enantiomers into diastereomers, which can then be separated and quantified using standard achiral chromatography (HPLC, GC) or distinguished by NMR spectroscopy.[14]
Objective: To determine the enantiomeric ratio of a chiral carboxylic acid sample via HPLC analysis of its diastereomeric amides.
Materials:
-
Chiral carboxylic acid sample (of unknown e.e.)
-
(S)-2-(2-Naphthyl)ethylamine (free amine form)
-
Coupling agent (e.g., DCC, EDC·HCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard HPLC system with a UV detector and an achiral column (e.g., C18)
Methodology:
-
Reaction Setup: In a dry vial, dissolve ~5 mg of the carboxylic acid sample and 1.1 equivalents of a coupling agent (e.g., EDC·HCl) in 1 mL of anhydrous DCM.
-
Add Chiral Amine: Add 1.2 equivalents of enantiomerically pure (S)-2-(2-Naphthyl)ethylamine to the solution.
-
Reaction: Cap the vial and stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
HPLC Analysis: Dissolve the resulting crude diastereomeric amide mixture in the HPLC mobile phase. Inject onto an achiral C18 column. The two diastereomers should elute with different retention times.
-
Quantification: The enantiomeric excess of the original acid is calculated from the relative peak areas (A₁ and A₂) of the two diastereomeric amides: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.
Conclusion and Outlook
This compound is a valuable chiral resolving agent whose utility is grounded in the fundamental principles of diastereomeric interactions. Its rigid naphthyl backbone and primary amine functionality make it well-suited for the resolution of racemic acids through fractional crystallization and for analytical applications as a chiral derivatizing agent. While method development often requires empirical optimization of solvents and conditions, the protocols outlined in this guide provide a robust framework for researchers to successfully employ this reagent. As the demand for enantiopure compounds continues to grow, the exploration of versatile and effective resolving agents like 2-(2-Naphthyl)ethylamine will remain a cornerstone of synthetic and analytical chemistry.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex.
-
Hao, L., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Communications. Available at: [Link]
-
Zheng, C., et al. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. The Journal of Organic Chemistry. Available at: [Link]
- Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.
-
Wang, Y., & Li, Y. (2012). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. Available at: [Link]ethylamine)
-
Stellarsmart. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
- Juza, M., et al. (2002). Do we know the mechanism of chiral recognition between cyclodextrins and analytes?. Journal of Pharmaceutical and Biomedical Analysis.
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Chemik Co. Ltd. (n.d.). (S)-(-)-1-(1-Naphthyl)ethylamine: A Versatile Chiral Amine for Advanced Synthesis. Retrieved from [Link]
-
Hyun, M. H., et al. (2021). Preparation of Two New Diasteromeric Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid and (R)- or (S)-1-(1-Naphthyl)ethylamine and Chiral Tethering Group Effect on the Chiral Recognition. Molecules. Available at: [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual Reports on NMR Spectroscopy. Available at: [Link]
- Lindner, W., & Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases.
-
Beilstein Journal of Organic Chemistry. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Available at: [Link]
-
CTK. (2017). [Application]1-(1-Naphthyl)-ethylamine. Retrieved from [Link]
-
Kim, J., et al. (2023). Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite. Nature Communications. Available at: [Link]
-
Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Enantioseparation of Some New 1-(2-Naphthyl)-1-ethanol Ester Derivatives by HPLC on Chiralcel OD. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
- Nazareth, C., & Khan, T. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
MZ-Analysentechnik. (n.d.). Chiral Chromatography. Retrieved from [Link]
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Application Note: Sensitive Quantification of Primary and Secondary Amines in Complex Matrices via HPLC with Naphthalene-Based Pre-Column Derivatization
Introduction: The Analytical Challenge of Amine Quantification
Primary and secondary amines are a broad class of organic compounds fundamental to biochemistry, pharmaceutical science, and environmental analysis. They include vital molecules such as amino acids, biogenic amines, and many active pharmaceutical ingredients (APIs) and their metabolites. However, the direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often hindered by their inherent physicochemical properties. Many amines lack a strong native chromophore or fluorophore, leading to poor sensitivity with common UV-Vis and Fluorescence detectors[1][2]. Furthermore, their polarity can result in poor retention and peak shape on conventional reversed-phase columns.
To overcome these limitations, pre-column derivatization is a widely adopted and robust strategy. This process involves a chemical reaction that attaches a "tag" to the amine analyte before its injection into the HPLC system. An ideal derivatization agent covalently binds to the amine, converting it into a derivative that is not only easily detectable but also possesses improved chromatographic properties[1][3]. Naphthalene-based reagents are particularly effective, as the naphthalene moiety provides a strong chromophore for UV detection and is intensely fluorescent, enabling detection down to the picomole or even femtomole range[1][4].
This application note provides a comprehensive guide to the derivatization of primary and secondary amines using a well-established naphthalene-based reagent, Dansyl Chloride (Dns-Cl) . While the initial topic specified 2-(2-Naphthyl)ethylamine hydrochloride, it is important to clarify that this compound is itself a primary amine and would typically be an analyte rather than a derivatization reagent. This guide will, therefore, focus on the scientifically established use of naphthalene-containing reagents that react with amines to enhance their detection. Dansyl chloride is an exemplary reagent in this class due to its high reactivity, the stability of its derivatives, and its extensive documentation in scientific literature[1][3][5].
Principle of Dansylation: Mechanism and Rationale
The derivatization of an amine with dansyl chloride, a reaction known as "dansylation," is a nucleophilic substitution that targets the amine's lone pair of electrons.
The Core Mechanism: The reaction proceeds under alkaline conditions (typically pH 9.5–10.5). This high pH is critical as it ensures the primary or secondary amine (R-NH₂) is in its unprotonated, nucleophilic state. The electron-rich amine then attacks the highly electrophilic sulfur atom of the sulfonyl chloride group on dansyl chloride. This results in the formation of a stable, covalent N-dansyl-sulfonamide bond and the liberation of hydrochloric acid (HCl). The alkaline buffer simultaneously neutralizes the generated HCl, driving the reaction equilibrium towards the product[1].
The resulting dansylated amine is intensely fluorescent and possesses significantly increased hydrophobicity, which enhances its retention on reversed-phase HPLC columns like C18, improving separation from polar matrix components.
Other naphthalene-based reagents like 2,3-naphthalenedialdehyde (NDA) are also highly effective, particularly for primary amines, reacting in the presence of cyanide to form stable, fluorescent cyanobenz[f]isoindole (CBI) derivatives[6][7][8]. Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl), while not a naphthalene derivative, functions on a similar principle of attaching a large, fluorescent, hydrophobic group to amines and is another excellent choice for this application[9][10]. The choice of reagent can depend on whether primary, secondary, or both types of amines are of interest[3][11]. Dansyl chloride is versatile as it reacts with both primary and secondary amines[1][12].
Detailed Experimental Protocol: Dansylation of Amines
This protocol provides a robust starting point for the derivatization of amines in standards and samples. Optimization may be required depending on the specific analyte and sample matrix[1].
Required Reagents and Materials
-
Dansyl Chloride (Dns-Cl) Solution (10 mg/mL in Acetonitrile): Prepare fresh daily. Dissolve 50 mg of Dns-Cl in 5 mL of HPLC-grade acetonitrile. Store protected from light.
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) and 0.11 g of sodium carbonate (Na₂CO₃) in 100 mL of ultrapure water. Verify pH and adjust if necessary.
-
Quenching Solution (e.g., 2% Ammonium Hydroxide or 100 mM Glycine): To consume excess, unreacted dansyl chloride.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual or mixed standards in an appropriate solvent (e.g., water or methanol).
-
Sample: Biological fluid, environmental water sample, drug formulation, etc. Pre-treatment (e.g., protein precipitation with acetonitrile or perchloric acid, solid-phase extraction) may be necessary to remove interfering matrix components[9][13].
-
Vortex mixer, centrifuge, heating block, and calibrated pipettes.
Step-by-Step Derivatization Procedure
-
Sample/Standard Preparation: In a microcentrifuge tube, place 100 µL of the amine standard or prepared sample extract.
-
Alkalinization: Add 200 µL of the Carbonate-Bicarbonate Buffer (pH 9.8). Vortex briefly to mix.
-
Derivatization Reaction: Add 200 µL of the freshly prepared Dansyl Chloride solution. Vortex vigorously for 30 seconds.
-
Rationale: A molar excess of the derivatizing reagent is used to ensure the reaction proceeds to completion for all target amines[14].
-
-
Incubation: Incubate the mixture in a heating block at 60°C for 45 minutes in the dark[13].
-
Rationale: Heating accelerates the reaction rate, while darkness prevents photodegradation of the fluorescent dansyl group[14].
-
-
Quenching: After incubation, cool the tube to room temperature. Add 50 µL of the quenching solution to the mixture. Vortex and let it stand for 10 minutes.
-
Rationale: This step consumes the highly reactive excess dansyl chloride, preventing it from reacting with other components or degrading into interfering byproducts during HPLC analysis[1].
-
-
Final Preparation: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Method for Analysis of Dansylated Amines
The increased hydrophobicity of the dansyl derivatives makes them ideal for separation using reversed-phase chromatography.
Instrumentation and Conditions
A standard HPLC or UHPLC system equipped with a fluorescence (FLD) or diode-array (DAD) UV detector is suitable. Fluorescence detection offers superior sensitivity and selectivity[2].
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for the hydrophobic dansyl derivatives[1]. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Phosphate Buffer | Aqueous phase for a typical reversed-phase gradient. Acid or buffer controls peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic phase to elute the hydrophobic derivatives. |
| Gradient Elution | Start at 40-50% B, ramp to 90-100% B over 20-30 min | A gradient is typically necessary to resolve a mixture of dansylated amines with varying polarities[5]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 - 20 µL | Standard injection volume. |
| Column Temp. | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |
Detection Settings
The dansyl moiety offers flexibility with both UV and fluorescence detection.
| Detection Method | Excitation (λex) | Emission (λem) | UV Absorbance (λmax) |
| Fluorescence | ~330-350 nm | ~520-540 nm | - |
| UV Absorbance | - | - | ~254 nm |
Note: Fluorescence detection is generally preferred due to its significantly higher sensitivity (often by orders of magnitude) and selectivity, as fewer matrix components will fluoresce under these specific conditions[9].
Expected Results and Method Validation
A successful analysis will yield sharp, well-resolved peaks for the derivatized amines, eluting later in the chromatogram than their underivatized counterparts. The method should be validated for its intended purpose.
Key Validation Parameters:
-
Linearity: Calibration curves should be constructed over the desired concentration range. Correlation coefficients (r²) greater than 0.995 are typically achieved[13].
-
Limit of Detection (LOD) and Quantification (LOQ): With fluorescence detection, LOQs in the low nanomolar to picomolar range are common. For a selection of biogenic amines, LOQs were reported in the range of 0.02 to 0.31 mg/kg in food matrices[13].
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Intraday and interday precision (as %RSD) should ideally be below 15%[13].
-
Stability: The stability of the dansylated derivatives should be evaluated. Dansyl derivatives are known to be quite stable, which is an advantage for analyses involving autosamplers and large batches of samples[3].
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | Incomplete derivatization (incorrect pH, old reagent). | Ensure buffer pH is correct (9.5-10.5). Prepare fresh dansyl chloride solution daily. |
| Large Early-Eluting Peaks | Excess unreacted dansyl chloride or its hydrolysis products. | Ensure the quenching step is effective. An alternative is to use a solid-phase extraction (SPE) step after derivatization to remove excess reagent[5]. |
| Poor Peak Shape | Column overload, inappropriate mobile phase pH. | Dilute sample. Adjust mobile phase pH to ensure analytes are in a single ionic state. |
| Variable Results | Inconsistent reaction time/temperature, photodegradation. | Use a calibrated heating block and timer. Protect all solutions and derivatives from light. |
Conclusion
Pre-column derivatization with naphthalene-based reagents like dansyl chloride is a powerful, robust, and highly sensitive method for the HPLC analysis of primary and secondary amines. By converting analytes into stable, hydrophobic, and intensely fluorescent derivatives, this technique overcomes the inherent challenges of direct amine analysis. The detailed protocol and methodologies presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for quantifying a wide range of amine-containing compounds in complex matrices.
References
-
ScienceDirect. (n.d.). Derivatization reaction scheme of NDA with amines in the presence of cyanide. ResearchGate. Retrieved from [Link]
-
Imai, K., et al. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]
-
Liu, H., et al. (2019). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. ResearchGate. Retrieved from [Link]
-
Yoshitake, T., et al. (2003). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. PubMed. Retrieved from [Link]
-
DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Retrieved from [Link]
-
Kim, M., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Research Square. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]
-
Lu, W., et al. (2019). Targeted quantification of amino acids by dansylation. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Di Stefano, R., et al. (2011). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Hindawi. Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]
-
ScienceDirect. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Lunn, K. E., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Retrieved from [Link]
-
Sim, J. H., et al. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. PubMed. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Naphthalene-2,3-dicarbaldehyde with Cyanide; a Unique Oxidative Condensation Product. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination. Retrieved from [Link]
-
Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
-
Elrod, L., Jr., et al. (1982). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of amino acids as o-phthalaldehyde derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 11. books.rsc.org [books.rsc.org]
- 12. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 14. benchchem.com [benchchem.com]
Application Note: Fluorescent Labeling of Proteins with 2-(2-Naphthyl)ethylamine Derivatives
An in-depth guide to the fluorescent labeling of proteins is presented, with a focus on derivatives of 2-(2-Naphthyl)ethylamine hydrochloride. This document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development.
This guide offers a comprehensive overview of the principles and techniques for fluorescently labeling proteins using derivatives of 2-(2-Naphthyl)ethylamine. It provides detailed protocols, discusses the underlying chemistry, and presents troubleshooting strategies to enable researchers to successfully conjugate these fluorophores to their proteins of interest.
Introduction to Naphthalene-Based Fluorescent Probes
Naphthalene-based compounds are a class of fluorescent probes characterized by their two fused benzene rings. These structures are inherently fluorescent, and their derivatives are widely used to label proteins and other biomolecules. A key advantage of these probes is their sensitivity to the local environment. Their fluorescence quantum yield and emission maximum can shift significantly based on the polarity of their surroundings, making them excellent tools for studying protein conformational changes and binding events.
One of the most well-known naphthalene-based probes is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary and secondary amines. While this compound itself is not a reactive labeling agent, it serves as a valuable precursor for synthesizing various functionalized fluorescent probes. By incorporating reactive groups, such as N-hydroxysuccinimide (NHS) esters or maleimides, derivatives of 2-(2-Naphthyl)ethylamine can be designed to specifically target and covalently bind to proteins.
Chemistry of Protein Labeling
The covalent attachment of a fluorescent dye to a protein relies on the reaction between a functional group on the dye and a specific amino acid side chain on the protein. The choice of reactive group on the dye determines which amino acid residue will be targeted.
-
Amine-Reactive Probes: These probes, typically containing an NHS ester, react with the primary amines found on the N-terminus of a polypeptide chain and the side chain of lysine residues. This reaction is most efficient at a pH between 7 and 9.
-
Thiol-Reactive Probes: Probes containing a maleimide group are highly specific for the thiol group on the side chain of cysteine residues. This reaction is most effective at a pH between 6.5 and 7.5.
The following diagram illustrates the general workflow for labeling a protein with a fluorescent dye.
Caption: General workflow for fluorescently labeling a protein.
Protocol 1: Labeling of Proteins with Amine-Reactive Naphthyl Derivatives
This protocol describes the labeling of a protein with an N-hydroxysuccinimide (NHS) ester derivative of a naphthalene-based dye.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive naphthalene dye (e.g., Naphthyl-NHS ester) dissolved in DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a buffer free of primary amines.
-
Dye Preparation: Prepare a 10 mM stock solution of the amine-reactive naphthalene dye in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye. The optimal ratio will need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching buffer to a final concentration of 100 mM to stop the reaction by consuming any unreacted dye. Incubate for an additional 30 minutes.
-
Purification: Remove the unreacted dye and other byproducts by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Labeling of Proteins with Thiol-Reactive Naphthyl Derivatives
This protocol outlines the labeling of a protein with a maleimide derivative of a naphthalene-based dye.
Materials:
-
Protein of interest containing a free cysteine in a suitable buffer (e.g., PBS, pH 7.0)
-
Thiol-reactive naphthalene dye (e.g., Naphthyl-maleimide) dissolved in DMSO
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by dialysis or using a desalting column.
-
Dye Preparation: Prepare a 10 mM stock solution of the thiol-reactive naphthalene dye in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 10 mM to consume any unreacted maleimide dye. Incubate for 30 minutes.
-
Purification: Purify the labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry.
The following diagram illustrates the chemical reaction between a thiol-reactive dye and a cysteine residue.
Caption: Reaction of a maleimide dye with a protein's cysteine residue.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | Insufficient reactive dye, non-optimal pH, interfering substances in the buffer. | Increase the molar excess of the dye, optimize the reaction pH, ensure the buffer is free of interfering substances (e.g., Tris for amine labeling, thiols for maleimide labeling). |
| Protein Precipitation | High concentration of organic solvent (DMSO), protein instability. | Minimize the volume of DMSO added, perform the reaction at a lower temperature, or screen for stabilizing additives. |
| Non-specific Labeling | Reaction conditions are too harsh (e.g., high pH for maleimides). | Optimize the reaction pH to be within the recommended range for the specific reactive group. |
Application Notes and Protocols for the Investigation of Neurological Disorders Using 2-(2-Naphthyl)ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of TAAR1 Agonism in Neurological Disorders
The landscape of neuroscience research is continually evolving, with a pressing need for novel therapeutic strategies to combat complex neurological and psychiatric conditions. Among the promising new targets is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates key neurotransmitter systems implicated in a range of disorders.[1][2] 2-(2-Naphthyl)ethylamine hydrochloride has emerged as a valuable pharmacological tool for interrogating the function of TAAR1. As a potent TAAR1 agonist, it provides a means to explore the therapeutic potential of this receptor in preclinical models of psychosis, depression, and other neurological ailments.[1][2]
This comprehensive guide provides detailed application notes and robust protocols for utilizing this compound to study neurological disorders. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to effectively leverage this compound in their investigations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-(2-Naphthyl)ethanamine hydrochloride | [3] |
| Synonyms | 2-Naphthaleneethanamine hydrochloride | [3] |
| CAS Number | 2017-67-6 | [3] |
| Molecular Formula | C₁₂H₁₃N · HCl | [3] |
| Molecular Weight | 207.70 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥97% | [3][4] |
Mechanism of Action: A Modulator of Monoaminergic and Glutamatergic Systems
This compound exerts its effects primarily through the activation of TAAR1.[1][2] TAAR1 is a Gs-coupled GPCR, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This signaling cascade initiates a series of downstream events that ultimately modulate the activity of dopaminergic, serotonergic, and glutamatergic neurons.[1][2]
The therapeutic potential of TAAR1 agonists in neurological disorders stems from their unique ability to "fine-tune" neurotransmitter systems. For instance, in hyperdopaminergic states, which are implicated in psychosis, TAAR1 activation can attenuate dopamine neuron firing and release.[7] Conversely, in conditions of glutamate hypofunction, also linked to schizophrenia, TAAR1 agonism can enhance glutamatergic activity.[7][8] This multifaceted mechanism of action suggests that TAAR1 agonists like this compound may offer a more nuanced and potentially more effective therapeutic approach compared to traditional antipsychotics that primarily act as dopamine D2 receptor antagonists.
Figure 1: Simplified signaling pathway of this compound via TAAR1 activation.
In Vitro Application Notes and Protocols
A variety of in vitro assays can be employed to characterize the pharmacological profile of this compound and to investigate its cellular mechanisms of action.
Protocol 1: Radioligand Binding Assay for TAAR1
This assay is used to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4)
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Radioligand (e.g., [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine)
-
Non-specific ligand (e.g., 10 µM of an unlabeled TAAR1 agonist)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hTAAR1 cells.
-
Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific ligand.
-
Add the cell membrane preparation to each well.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate cAMP production, confirming its agonist activity at the Gs-coupled TAAR1.
Materials:
-
HEK293 cells expressing human TAAR1
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)
-
384-well white microplates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Plating:
-
Seed HEK293-hTAAR1 cells into a 384-well plate and allow them to attach overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve if necessary.
-
Calculate the amount of cAMP produced in each well.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) values using a sigmoidal dose-response curve.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This assay investigates the downstream signaling of TAAR1 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5][6][9]
Materials:
-
HEK293 cells expressing human TAAR1
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Plate HEK293-hTAAR1 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized phospho-ERK levels against the log concentration of the compound to determine the EC₅₀.
-
Figure 2: Workflow for the in vitro characterization of this compound.
In Vivo Application Notes and Protocols
Animal models are indispensable for evaluating the therapeutic potential of this compound in a physiological context.
Preparation of Dosing Solutions
For intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rodents, this compound can be dissolved in sterile saline (0.9% NaCl). It is recommended to prepare fresh solutions on the day of the experiment. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 ml/kg for mice).
Protocol 4: MK-801-Induced Hyperactivity Model
This model is widely used to screen for antipsychotic-like activity. The NMDA receptor antagonist MK-801 induces a hyperlocomotor state in rodents, which can be attenuated by antipsychotic drugs.[10][11][12][13]
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
MK-801 (dizocilpine maleate)
-
Saline (0.9% NaCl)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Habituation:
-
Habituate the mice to the open field arenas for at least 30 minutes one day prior to the experiment.
-
-
Dosing and Testing:
-
On the test day, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (e.g., 30 minutes), administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline.
-
Immediately place the mice in the open field arenas and record locomotor activity for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the total distance traveled and other locomotor parameters.
-
Compare the activity of the group treated with MK-801 and this compound to the group treated with MK-801 and vehicle. A significant reduction in hyperactivity indicates antipsychotic-like efficacy.
-
Protocol 5: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
Male rats or mice
-
This compound
-
Acoustic startle chambers
Procedure:
-
Acclimation:
-
Acclimate the animals to the startle chambers with background noise for a few minutes.
-
-
Dosing:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before testing.
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse + Pulse trials: The strong stimulus is preceded by a weak prepulse (e.g., 3-12 dB above background).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
An increase in %PPI in the drug-treated group compared to a deficit model (e.g., after MK-801 administration) suggests a restoration of sensorimotor gating.
-
Protocol 6: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. It is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds increase the latency to immobility and the total time spent swimming or climbing.[7][9][12][14][15][16][17][18]
Materials:
-
Male rats or mice
-
This compound
-
Cylindrical containers filled with water (23-25°C)
-
Video recording equipment
Procedure:
-
Pre-test Session (Day 1):
-
Place each animal in the water-filled cylinder for 15 minutes.
-
Remove, dry, and return the animals to their home cages.
-
-
Test Session (Day 2):
-
Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the animals back into the cylinders for a 5-minute test session.
-
Videotape the session for later scoring.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group indicates an antidepressant-like effect.
-
Figure 3: Workflow for in vivo studies using this compound.
Studying Effects on Primary Neuronal Cultures
Investigating the effects of this compound on primary neuronal cultures can provide valuable insights into its direct actions on neuronal function and signaling.
Protocol 7: Primary Cortical Neuron Culture and Treatment
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)
-
Poly-D-lysine coated culture plates or coverslips
-
This compound
Procedure:
-
Neuron Isolation and Culture:
-
Dissect the cerebral cortices from E18 fetuses.
-
Digest the tissue with the appropriate enzyme to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated surfaces in plating medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
After the neurons have matured in culture (e.g., 7-14 days in vitro), they can be treated with this compound at various concentrations (e.g., 100 nM - 10 µM).
-
Incubation times can be varied depending on the endpoint being measured (e.g., short-term for signaling events, long-term for changes in protein expression).
-
-
Downstream Analysis:
-
Following treatment, neurons can be analyzed for various endpoints, including:
-
Immunocytochemistry: To examine changes in the expression and localization of proteins of interest (e.g., NMDA receptor subunits, synaptic markers).
-
Western Blotting: To quantify changes in the levels of specific proteins and their phosphorylation states (e.g., GluN1 phosphorylation).[7]
-
Electrophysiology: To assess the effects on neuronal excitability and synaptic transmission.
-
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.[19] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound and its solutions. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful research tool for investigating the role of TAAR1 in the pathophysiology and treatment of neurological disorders. By employing the detailed protocols outlined in this guide, researchers can effectively characterize its pharmacological properties and evaluate its therapeutic potential in relevant in vitro and in vivo models. The unique mechanism of action of TAAR1 agonists holds significant promise for the development of a new generation of therapeutics for schizophrenia, depression, and other debilitating neurological conditions.
References
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- Up-regulation of the Trace Amine Receptor, TAAR-1, in the Prefrontal Cortex of Individuals Affected by Schizophrenia.
- Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. MDPI.
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- MK801-induced hyperactivity: duration of effects in r
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- Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administr
- Hyperactivity, hyper-reactivity, and sensorimotor deficits induced by low doses of the N-methyl-D-aspartate non-competitive channel blocker MK801. PubMed.
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.
- Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regul
- Dose-related effects of MK-801 on acute and chronic methylphenidate administr
- (PDF) Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PubMed Central.
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- Influence of o-PIT on prepulse inhibition in TAAR1-KO and WT mice. (A)...
- Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers.
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- Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the r
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- Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
- Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling P
- ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. NMU Commons.
- The TAAR1 Agonist PCC0105004 Regulates Amygdala Synaptic Plasticity to Alleviate Anxiety‐Like Behaviors in R
- Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery. PubMed Central.
- Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. PubMed Central.
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- The Potentiation of Cortical Neuron Responses to Noradrenaline by 2-phenylethylamine Is Independent of Endogenous Noradrenaline. PubMed.
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Application Notes & Protocols: Leveraging 2-(2-Naphthyl)ethylamine Hydrochloride in the Synthesis of Novel Therapeutic Agents
Abstract
The 2-naphthylethylamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a variety of pharmacologically active agents.[1] Its rigid, lipophilic naphthalene moiety combined with a flexible ethylamine side chain allows for potent and selective interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2] This guide provides detailed application notes and synthetic protocols for researchers and drug development professionals on utilizing 2-(2-Naphthyl)ethylamine hydrochloride as a versatile starting material for the synthesis of novel therapeutic candidates, with a focus on melatonin receptor agonists and dopamine receptor ligands.
Introduction: The Strategic Value of the 2-Naphthylethylamine Core
The quest for novel therapeutics often involves the exploration of chemical scaffolds that offer a balance of structural rigidity and conformational flexibility. The 2-naphthylethylamine framework is an exemplary case. The naphthalene ring system can be considered a bioisostere of the indole nucleus found in many endogenous ligands, such as melatonin and serotonin. This substitution can enhance metabolic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic properties.[3][4]
This compound is an ideal starting material for synthetic campaigns due to its commercial availability and the reactivity of its primary amine group, which serves as a handle for diverse chemical modifications.[5][6][7] This guide will detail two primary synthetic strategies—N-acylation and reductive amination—to generate libraries of novel compounds for biological screening.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material's properties is crucial for reaction planning and execution.
| Property | Value | Source(s) |
| Chemical Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [8] |
| CAS Number | 2017-67-6 | [5][9][10][11] |
| Molecular Formula | C₁₂H₁₄ClN | [8][11] |
| Molecular Weight | 207.70 g/mol | [5][8][9] |
| Melting Point | ~226 °C (may show multiple events) | [9][10][11] |
| Appearance | Beige to white crystalline powder | [1] |
| Storage | Inert atmosphere, Room Temperature | [9][11] |
Core Synthetic Strategies & Mechanistic Rationale
The primary amine of 2-(2-Naphthyl)ethylamine is a nucleophilic center that allows for straightforward derivatization. The hydrochloride salt form enhances stability and shelf-life; however, the free base must typically be generated in situ or prior to reaction by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).
Caption: General workflow for derivatizing 2-(2-Naphthyl)ethylamine.
Strategy 1: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation for creating amide bonds, which are prevalent in over 25% of all pharmaceutical drugs.[12] This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or carboxylic acid (with a coupling agent), to form a stable amide linkage. This approach is central to synthesizing analogues of melatonin, like Agomelatine, where an N-acetyl group is a key pharmacophoric feature.[3][4]
Caption: Simplified mechanism of N-Acylation with an acyl chloride.
Strategy 2: Reductive Amination for C-N Bond Formation
Reductive amination is a powerful and highly versatile method for synthesizing secondary and tertiary amines.[13][14] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) from the condensation of the amine and a carbonyl compound (aldehyde or ketone), followed by the in situ reduction of this intermediate to the corresponding amine.[13][15] This one-pot procedure is highly efficient and is a cornerstone of library synthesis in drug discovery.[14][16] It allows for the introduction of a vast array of substituents, making it ideal for exploring the structure-activity relationships (SAR) of dopamine receptor ligands.[17][18][19]
Caption: The two-stage process of Reductive Amination.
Detailed Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. This compound is an irritant and harmful if swallowed.[8][9]
Protocol 1: Synthesis of a N-(2-(naphthalen-2-yl)ethyl)acetamide Library (Melatonin Agonist Scaffolds)
This protocol details the parallel synthesis of a small library of amides via N-acylation, demonstrating a method to explore SAR around the amide group, analogous to the development of drugs like Agomelatine.[4]
Objective: To synthesize a series of N-acylated derivatives of 2-(2-Naphthyl)ethylamine for screening as potential melatonin receptor agonists.
Materials & Equipment:
-
This compound (1.0 eq)
-
A selection of acyl chlorides (e.g., acetyl chloride, propionyl chloride, butyryl chloride) (1.1 eq each)
-
Triethylamine (NEt₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials with stir bars, ice bath, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography setup (silica gel).
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vial, suspend this compound (e.g., 208 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (0.35 mL, 2.5 mmol) to the suspension and stir for 15 minutes at room temperature. This neutralizes the HCl salt and generates the free amine in situ.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 mmol) dropwise via syringe.
-
Expert Insight: The reaction is exothermic. A slow, dropwise addition at 0 °C is critical to control the reaction rate, prevent side reactions, and ensure high yield.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amine spot is consumed.
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Expert Insight: The NaHCO₃ wash is essential to remove any excess acyl chloride and the triethylamine hydrochloride salt formed during the reaction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-acylated product.
Conceptual Data Table for Library Synthesis:
| Entry | Acyl Chloride (R-COCl) | Expected Product | Potential Activity Profile |
| 1 | Acetyl Chloride | N-(2-(naphthalen-2-yl)ethyl)acetamide | Melatonin Receptor Agonist[4] |
| 2 | Propionyl Chloride | N-(2-(naphthalen-2-yl)ethyl)propanamide | Modulated receptor affinity/potency |
| 3 | Butyryl Chloride | N-(2-(naphthalen-2-yl)ethyl)butanamide | Increased lipophilicity, altered PK/PD |
| 4 | Cyclopropanecarbonyl chloride | N-(2-(naphthalen-2-yl)ethyl)cyclopropanecarboxamide | Introduction of conformational rigidity |
Protocol 2: Synthesis of a N-Alkyl-2-(naphthalen-2-yl)ethanamine Library (Dopamine Ligand Scaffolds)
This protocol uses reductive amination to introduce diverse alkyl groups onto the nitrogen atom, a common strategy in the development of dopamine receptor ligands to modulate selectivity and potency.[17][19][20]
Objective: To synthesize a series of N-alkylated secondary amines for evaluation as potential dopamine receptor ligands.
Materials & Equipment:
-
This compound (1.0 eq)
-
A selection of aldehydes (e.g., formaldehyde, propionaldehyde, isobutyraldehyde) (1.2 eq each)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (NEt₃) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator, purification supplies.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (208 mg, 1.0 mmol), the chosen aldehyde (1.2 mmol), and DCM or DCE (15 mL).
-
Free Base Generation: Add triethylamine (0.15 mL, 1.1 mmol) to the mixture and stir for 10 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel) or by crystallization to yield the pure secondary amine.
Conclusion
This compound is a high-value, readily accessible building block for the synthesis of diverse compound libraries. The N-acylation and reductive amination protocols detailed herein are robust, scalable, and adaptable, providing a solid foundation for drug discovery programs targeting a wide range of diseases. By systematically modifying the substituents on the ethylamine nitrogen, researchers can effectively navigate chemical space to identify novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles.
References
-
PubChem. (n.d.). 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Husbands, S. M., et al. (2002). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 45(14), 3044–3051. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
Muraglia, M., et al. (1995). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 38(19), 3845–3853. Retrieved from [Link]
-
Yous, S., et al. (1992). Mapping the melatonin receptor. 3. Design and synthesis of melatonin agonists and antagonists derived from 2-phenyltryptamines. Journal of Medicinal Chemistry, 35(8), 1484–1486. Retrieved from [Link]
-
Mottola, D. M., et al. (2002). Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands. Journal of Medicinal Chemistry, 45(10), 2079–2091. Retrieved from [Link]
-
Rusterholz, D. B., et al. (1991). Synthesis of 4-substituted 2H-naphth[1,2-b]-1,4-oxazines, a new class of dopamine agonists. Journal of Medicinal Chemistry, 34(11), 3270–3275. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities. Acta Pharmaceutica Sinica B, 10(9), 1695–1706. Retrieved from [Link]
-
Varela, J., et al. (2009). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Archiv der Pharmazie, 342(6), 366–370. Retrieved from [Link]
-
Asati, V., et al. (2018). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Xenobiotics, 8(1), 7266. Retrieved from [Link]
-
Cignarella, G., et al. (1994). Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands. Drug Design and Discovery, 11(2), 115–125. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative approaches to the synthesis of ramelteon. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of Compounds as Melatonin Agonists and Antagonists. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthetic Melatonin Receptor Agonists and Antagonists. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2473. Retrieved from [Link]
-
Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas), 47(8), 417–423. Retrieved from [Link]
-
Tay, F., et al. (2017). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Biomedical Research, 28(6). Retrieved from [Link]
-
OpenWetWare. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]
- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Semantic Scholar. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]
-
HD-Chemicals. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. European Journal of Medicinal Chemistry, 263, 115938. Retrieved from [Link]
-
Semantic Scholar. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.
Sources
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- 3. Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. 2-(2-萘基)乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound CAS#: 2017-67-6 [m.chemicalbook.com]
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- 20. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
solubility of 2-(2-Naphthyl)ethylamine hydrochloride in common laboratory solvents
Welcome to the technical support guide for 2-(2-Naphthyl)ethylamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the solubility of this compound in common laboratory solvents. Given the limited availability of comprehensive quantitative solubility data in public literature, this guide offers a framework for both understanding its qualitative solubility and for empirically determining its solubility for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: As an amine hydrochloride salt, this compound is anticipated to be more soluble in polar solvents compared to its free base form. This is because the ionic nature of the hydrochloride salt enhances its interaction with polar solvent molecules. While precise quantitative data is not consistently published, a general understanding of its properties can be inferred. It is a solid at room temperature.[1]
Q2: In which common laboratory solvents is this compound likely to be soluble?
A2: Based on its chemical structure as a salt, it is expected to have higher solubility in polar protic solvents like water, ethanol, and methanol, and in polar aprotic solvents such as DMSO and DMF. The presence of the naphthyl group, which is a large, nonpolar aromatic system, may limit its solubility in highly polar solvents like water to some extent.
Q3: Why can't I find a definitive solubility value (e.g., in mg/mL) for this compound?
Q4: I am having trouble dissolving this compound. What are some common reasons for this?
A4: Several factors could be contributing to dissolution difficulties:
-
Insufficient Solvent Volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent.
-
Low Temperature: Solubility generally increases with temperature. Gentle heating may be required to facilitate dissolution.
-
pH of the Solution: For aqueous solutions, the pH can significantly impact the solubility of amine salts. In a more basic environment, the hydrochloride salt can be converted to the less soluble free base, causing it to precipitate.
-
Solvent Purity: The presence of impurities or water in organic solvents can alter their polarity and affect the solubility of the compound.
Q5: How can I improve the dissolution of this compound?
A5: To improve dissolution, consider the following troubleshooting steps:
-
Increase the solvent volume to work with a more dilute solution.
-
Gently warm the solution while stirring. Be cautious not to decompose the compound; monitor for any color changes.
-
Use sonication to break up any aggregates and enhance the interaction between the solute and solvent.
-
For aqueous solutions, ensure the pH is acidic to neutral to maintain the compound in its more soluble salt form.
Quantitative Solubility Data
As previously mentioned, specific quantitative solubility data for this compound is not widely reported. The following table provides a qualitative summary based on general chemical principles and any available information. Researchers are strongly encouraged to determine the quantitative solubility for their specific application using the protocol provided in the next section.
| Solvent | Expected Qualitative Solubility | Notes |
| Water | Sparingly to Moderately Soluble | As a salt, it is expected to have some aqueous solubility. The large nonpolar naphthyl group may limit high solubility. |
| Ethanol | Soluble | A polar protic solvent that is generally effective for dissolving amine hydrochlorides. |
| Methanol | Soluble | Similar to ethanol, this polar protic solvent should be a good choice for dissolution. |
| DMSO | Soluble | A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds. |
| DMF | Soluble | Another polar aprotic solvent that is likely to be effective. |
Experimental Protocol: Determining the Solubility of this compound
This protocol outlines a method for determining the approximate solubility of this compound in a solvent of your choice at a specific temperature.
Materials:
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration device (e.g., syringe filter with a compatible membrane)
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a magnetic stir bar to the vial.
-
-
Solvent Addition and Dissolution:
-
Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).
-
Cap the vial tightly and begin stirring or vortexing at a constant, controlled temperature.
-
-
Observation and Incremental Solvent Addition:
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the solubility is at least 100 mg/mL (10 mg in 0.1 mL). You can either stop here and report this as a lower limit or start a new experiment with a larger initial mass of the compound.
-
If solid remains, add another precise volume of the solvent (e.g., 100 µL) to the vial.
-
Continue stirring at a constant temperature until the solid is either fully dissolved or it is clear that it will not dissolve further with that volume of solvent.
-
-
Equilibration:
-
Once you have a solution with a small amount of undissolved solid (indicating saturation), allow the mixture to equilibrate at the constant temperature for a set period (e.g., 24 hours) to ensure the solution is fully saturated.
-
-
Sample Collection and Analysis (for precise quantification):
-
After equilibration, carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) using a micropipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
The concentration of the compound in the filtered supernatant can then be determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is the concentration of this saturated solution.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Common Issues
Issue 1: The compound precipitates out of solution after initial dissolution.
-
Cause: This can happen if the solution was heated to achieve dissolution and then cooled, indicating that the concentration is above the solubility limit at the lower temperature. It can also occur in aqueous solutions if the pH shifts towards basic, converting the salt to the less soluble free base.
-
Solution: Maintain the temperature at which the compound is soluble if your experiment allows. For aqueous solutions, check and adjust the pH to be in the acidic to neutral range.
Issue 2: The solution is cloudy or hazy even after prolonged stirring.
-
Cause: This could be due to the presence of insoluble impurities in either the compound or the solvent. It might also indicate the formation of a fine suspension rather than a true solution.
-
Solution: Filter the solution through a fine syringe filter (e.g., 0.22 µm) to remove any particulate matter.
Logical Relationship Diagram
Caption: Factors influencing the solubility of this compound.
References
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Science Madness. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
PubChem. (n.d.). 2-(naphthalen-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Naphthyl)ethylamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-(2-Naphthyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the reductive amination of 2-acetonaphthone.
Issue 1: Low or No Product Yield
Symptom: After the reaction and work-up, analysis (TLC, LC-MS, NMR) shows a low yield of the desired this compound or a significant amount of unreacted 2-acetonaphthone.
Possible Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting ketone and the imine intermediate may not be favorable.[1]
-
Optimize pH: The reaction is most effective at a weakly acidic pH (around 4-6).[1][2][3] This protonates the carbonyl oxygen, making it more electrophilic, without converting the amine nucleophile into its unreactive ammonium salt.[2][4]
-
Actionable Step: Add a catalytic amount of a mild acid, such as acetic acid.
-
-
Water Removal: The formation of the imine intermediate generates water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
-
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or inappropriate pH levels.[1]
-
Actionable Step: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If using a pH-sensitive reducing agent, confirm the reaction conditions are within its stability range.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Actionable Step: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is proceeding slowly, gentle heating can help overcome the activation energy barrier.[1]
-
Issue 2: Presence of Significant Impurities, Primarily 2-(2-Naphthyl)ethanol
Symptom: The primary byproduct observed is the alcohol resulting from the reduction of the starting ketone, 2-acetonaphthone.
Possible Causes & Solutions:
-
Non-Selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the starting ketone and the intermediate imine.[4]
-
Actionable Step: Switch to a milder and more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they preferentially reduce the protonated imine (iminium ion) over the ketone.[2][4][6] This selectivity is crucial for one-pot procedures.[3][4]
-
-
Incorrect Order of Reagent Addition: Adding a strong reducing agent before the imine has had sufficient time to form will lead to the reduction of the starting ketone.
Issue 3: Formation of Secondary or Tertiary Amine Byproducts
Symptom: Besides the desired primary amine, over-alkylated products are detected.
Possible Causes & Solutions:
-
Reaction of Product with Starting Material: The newly formed primary amine can react with remaining 2-acetonaphthone to form a secondary amine, which can then undergo another reductive amination to form a tertiary amine.
-
Actionable Step: Use a molar excess of the ammonia source relative to the 2-acetonaphthone. This will increase the probability of the ketone reacting with ammonia rather than the product amine.
-
Alternative Strategy: A stepwise procedure can be employed. First, form the imine, and then in a separate step, perform the reduction.[7]
-
Experimental Workflow: Reductive Amination of 2-Acetonaphthone
Caption: A general workflow for the synthesis of 2-(2-Naphthyl)ethylamine via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the synthesis of 2-(2-Naphthyl)ethylamine via reductive amination?
For this specific transformation, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally superior choices.[4] Their milder nature allows for the selective reduction of the iminium ion intermediate in the presence of the starting ketone, 2-acetonaphthone.[2][3] This selectivity is key to achieving high yields and minimizing the formation of the corresponding alcohol byproduct.[4] While sodium borohydride (NaBH₄) can be used, it requires more careful control of the reaction conditions to avoid premature reduction of the ketone.[2][4]
Q2: Which solvent is most suitable for this reaction?
Protic solvents like methanol and ethanol are commonly used and are effective at dissolving the reactants.[6] Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are also frequently employed, particularly with sodium triacetoxyborohydride.[1][7] The choice of solvent can influence reaction rates and should be selected based on the specific reducing agent and ammonia source used.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and convenient method. A suitable solvent system should be developed to clearly separate the starting material (2-acetonaphthone), the intermediate imine (if stable enough to be observed), and the final product (2-(2-Naphthyl)ethylamine). Staining with an appropriate agent, such as ninhydrin for the amine product, can aid in visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for tracking the disappearance of reactants and the appearance of the product.
Q4: Are there alternative synthetic routes to reductive amination?
Yes, other methods exist for the synthesis of 2-(2-Naphthyl)ethylamine. These include:
-
Catalytic Hydrogenation: This method involves the reaction of 2-acetonaphthone with ammonia and hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[8][9] This is often considered a "greener" alternative as it avoids the use of hydride reducing agents.[5]
-
Leuckart-Wallach Reaction: This classic method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11] It typically requires high temperatures.[10] Catalytic versions of this reaction have been developed to proceed under milder conditions.[12]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in reductive amination.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | 4-6 | Optimizes the rate of imine formation while keeping the amine nucleophilic.[1][2][3] |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the iminium ion over the ketone, minimizing alcohol byproduct formation.[2][4][6] |
| Temperature | Room temp. to 60°C | Balances reaction rate with minimizing side reactions. Can be adjusted based on reaction monitoring.[1][9] |
| Ammonia Source | Ammonium acetate, Ammonium formate | Provides both ammonia and a pH buffer.[12][13] |
References
-
Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis. Benchchem.
-
One of the reductants for reductive amination: sodium cyanoborohydride. ChemicalBook.
- Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs.
-
Reductive Amination. Wordpress.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
- Optimizing Reductive Amination: A Guide for Chemical Procurement. [Source not available]
-
Method for preparing 2-naphthylamine. Google Patents.
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
-
Reductive Amination. Chemistry Steps.
-
Reductive amination. Wikipedia.
-
Leuckart reaction. Wikipedia.
-
This compound 97 2017-67-6. Sigma-Aldrich.
-
This compound. LookChem.
-
This compound (97%). Amerigo Scientific.
-
This compound, min 97%, 1 gram. HDH Instruments.
-
United States Patent Office. Google Patents.
-
Aldehydes and Ketones to Amines. Chemistry Steps.
- Preparation of Aliphatic Amines by the Leuckart Reaction. [Source not available]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate.
-
2-(2-Naphthyl)ethylamine 97 2017-67-6. Sigma-Aldrich.
-
This compound. Sigma-Aldrich.
-
Application Note – Reductive Amination. Sigma-Aldrich.
-
α-Phenylethylamine. Organic Syntheses Procedure.
- Catalytic Leuckart-Wallach-Type Reductive Amin
-
Synthesis routes of 2-Acetonaphthone. Benchchem.
-
2-Acetylnaphthalene. LookChem.
-
Catalytic Hydrogenation of 2-Ethylnitrobenzene. Benchchem.
-
2-Acetonaphthone. HiMedia Laboratories.
-
CAS 2017-67-6 this compound. Alfa Chemistry.
-
2-Acetonaphthone | 93-08-3. ChemicalBook.
-
Hydrogenation Catalysts. TCI Chemicals.
-
2-Acetonaphthone 0.99 2-Acetylnaphthalene. Sigma-Aldrich.
-
How to increase the yield of 2-naphthyl hydrazine * HCl ?. ResearchGate.
-
Asymmetric reductive amination of ketones. Google Patents.
-
Analytical Methods. RSC Publishing.
-
Synthesis of 2-naphthylamine. PrepChem.com.
-
2-Acetonaphthone 0.99 2-Acetylnaphthalene. Sigma-Aldrich.
-
Adsorption and stability of chiral modifiers based on 1-(1-naphthyl)-ethylamine for Pt- catalysed heterogeneous asymmetric hydrogenations. ResearchGate.
-
Process for the hydrogenation of naphthalene compounds. Google Patents.
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
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common byproducts in reactions with 2-(2-Naphthyl)ethylamine hydrochloride
Introduction: 2-(2-Naphthyl)ethylamine hydrochloride is a valuable primary amine and a key building block in the synthesis of pharmaceuticals and complex organic molecules. Its β-arylethylamine structure makes it a prime substrate for foundational reactions such as the Pictet-Spengler condensation and reductive amination. However, the reactivity of both the amine and the naphthalene ring system can lead to a variety of common, and often frustrating, byproducts.
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting for the specific issues encountered when working with this reagent. By understanding the mechanistic origin of these byproducts, you can proactively modify your experimental design to ensure higher yields, greater purity, and more reliable outcomes.
FAQ & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common challenges and observations reported by users in the field.
Category 1: Reductive Amination Reactions
Reductive amination is a cornerstone method for forming C-N bonds. While powerful, reactions with 2-(2-Naphthyl)ethylamine can be plagued by over-alkylation and competing reductions.
Q1: After my reductive amination with an aldehyde, my LC-MS shows my desired product, but also a significant peak at a higher mass. What is this byproduct?
A1: This is likely the tertiary amine byproduct from over-alkylation.
-
Root Cause Analysis: The intended product of the reaction is a secondary amine. However, this newly formed secondary amine can be more nucleophilic than the starting primary amine, or it can simply compete with the remaining 2-(2-Naphthyl)ethylamine for the aldehyde. This leads to a second reductive amination event, producing an undesired tertiary amine. This is one of the most common side reactions in reductive aminations involving primary amines[1].
-
Troubleshooting & Prevention:
-
Control Stoichiometry: The most critical factor is the stoichiometry. Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures the aldehyde is consumed before significant over-alkylation can occur.
-
Select the Right Reducing Agent: Use a mild and sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this. It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone[2]. This minimizes the presence of the carbonyl for the secondary amine to react with.
-
Stepwise Procedure: For particularly problematic substrates, a two-step procedure is effective. First, form the imine intermediate by stirring the amine and aldehyde together (often with a dehydrating agent like MgSO₄ or in a solvent that allows azeotropic removal of water). Once imine formation is complete (confirm by TLC or GC-MS), then add the reducing agent[1].
-
-
Self-Validating Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde/ketone (1.2 eq).
-
Dissolve in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq), to free the amine from its hydrochloride salt. Note: Some amine salts can be used directly, but free-basing is often more reliable[3].
-
Stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial exotherm.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
-
-
Visualization of Over-Alkylation Pathway:
Reductive amination: Desired path vs. over-alkylation.
Q2: My reaction is clean, but my yield is low. I see a spot on my TLC with a lower Rf that corresponds to the starting aldehyde's alcohol analog.
A2: Your reducing agent is likely too reactive and is reducing the carbonyl starting material.
-
Root Cause Analysis: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones to their corresponding alcohols[2]. In a one-pot reductive amination, the rate of carbonyl reduction can compete with the rate of imine formation and subsequent reduction, leading to a loss of your carbonyl starting material.
-
Troubleshooting & Prevention:
-
Switch to STAB: As mentioned in Q1, NaBH(OAc)₃ is the preferred reagent as it is much less likely to reduce the carbonyl starting material.
-
Control pH: Sodium cyanoborohydride (NaBH₃CN) is another option. It is stable in weakly acidic conditions (pH 4-6), which favor the formation of the iminium ion intermediate. At this pH, its reducing potential for the iminium ion is high, while its ability to reduce the carbonyl is low. However, be aware of the potential for cyanide addition byproducts with this reagent[3].
-
Lower the Temperature: If using NaBH₄ is unavoidable, running the reaction at a lower temperature (e.g., 0 °C) can sometimes slow the rate of carbonyl reduction more than the rate of imine reduction.
-
Category 2: Pictet-Spengler Reactions
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline scaffolds from β-arylethylamines[4]. Given the naphthalene ring of the substrate, cyclization is generally favorable, but side reactions can occur.
Q3: I'm attempting a Pictet-Spengler reaction with formaldehyde, but I'm isolating a complex mixture, and some of it appears to be polymeric.
A3: This can result from uncontrolled reaction conditions or the use of paraformaldehyde without proper depolymerization.
-
Root Cause Analysis: The Pictet-Spengler reaction proceeds through an electrophilic iminium ion intermediate that attacks the aromatic ring[5][6]. If the concentration of the reactive species (formaldehyde and the iminium ion) is too high or the temperature is not controlled, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers. Using paraformaldehyde directly without ensuring it has depolymerized to formaldehyde in solution can also lead to incomplete and messy reactions.
-
Troubleshooting & Prevention:
-
Control Reagent Addition: Add the aldehyde slowly to the solution of 2-(2-Naphthyl)ethylamine and acid at a controlled temperature. This keeps the instantaneous concentration of the electrophilic intermediate low, favoring the intramolecular cyclization.
-
Ensure Aldehyde Monomerization: If using paraformaldehyde, heat it in the reaction solvent first (often with the acid catalyst) to ensure it has fully reverted to monomeric formaldehyde before adding the amine.
-
Optimize Acid Catalyst: The reaction requires an acid catalyst (protic or Lewis) to promote iminium ion formation[7]. However, too strong an acid or too high a concentration can promote side reactions. Screen different acids (e.g., HCl, H₂SO₄, TFA) and concentrations to find the optimal conditions. For sensitive substrates, milder conditions without strong acid catalysis have been shown to be effective[5].
-
-
Data Summary: Common Pictet-Spengler Conditions
Parameter Condition 1 (Classic) Condition 2 (Mild) Rationale Amine Form Hydrochloride Salt Free Base Salt is stable; free base may be more reactive. Aldehyde Aqueous Formaldehyde Paraformaldehyde Aqueous is convenient; paraformaldehyde avoids adding water. Catalyst Conc. HCl or H₂SO₄ Trifluoroacetic Acid (TFA) Strong acids drive the reaction but can cause degradation. | Temperature | 60-100 °C | Room Temp to 40 °C | Higher temps can accelerate side reactions. |
-
Visualization of Pictet-Spengler Pathway:
Key steps in the Pictet-Spengler reaction mechanism.
References
-
Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]
-
Pictet–Spengler reaction - Grokipedia. Grokipedia. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. J&K Scientific. [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Name-Reaction.com. [Link]
-
Pictet-Spengler Reaction - NROChemistry. NROChemistry. [Link]
-
Reductive Amination - YouTube. The Organic Chemistry Tutor. [Link]
-
2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - LookChem. LookChem. [Link]
-
Reductive Amination - Chemistry Steps. Chemistry Steps. [Link]
-
Ethylamine, N-methyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
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- 4. grokipedia.com [grokipedia.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
purification techniques for products synthesized with 2-(2-Naphthyl)ethylamine hydrochloride
Technical Support Center: Purification of 2-(2-Naphthyl)ethylamine Derivatives
Welcome to the technical support center for purifying reaction products synthesized with 2-(2-Naphthyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile building block. Products derived from this starting material inherently contain a basic amine functional group and a bulky, non-polar naphthyl moiety. This unique combination of properties presents specific challenges and opportunities in purification that this guide will address in detail.
Our focus is on providing practical, field-proven insights that go beyond simple step-by-step instructions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
Q1: My product, a derivative of 2-(2-Naphthyl)ethylamine, is streaking badly on my silica gel TLC plate. What's happening?
A: This is a classic issue when working with basic amines on standard silica gel.[1][2] Silica gel has weakly acidic silanol groups (Si-OH) on its surface. Your basic amine product interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of your product to "stick" to the baseline and then slowly elute, resulting in significant tailing or streaking. This not only leads to poor separation but can also cause product degradation and lower yields during column chromatography.[3]
Q2: How can I prevent my amine product from sticking to the silica gel column?
A: You have three primary strategies to counteract the acidic nature of silica gel:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (often as a 7N solution in methanol), to your eluent system (typically 0.1-1% v/v).[1][3] This additive neutralizes the acidic silanol sites, minimizing their interaction with your product and allowing for more symmetrical peak shapes.
-
Alternative Stationary Phases: Use a stationary phase that is not acidic. Amine-functionalized silica (KP-NH) or basic alumina are excellent alternatives that create a more inert environment for basic compounds, often allowing for simpler solvent systems like hexane/ethyl acetate.[1][3]
-
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Since your product contains a large naphthyl group, it is well-suited for reversed-phase purification on a C18 column.[4]
Q3: I need to remove unreacted 2-(2-Naphthyl)ethylamine starting material from my neutral product. What is the easiest way?
A: The most straightforward method is a liquid-liquid extraction based on the basicity of the starting material. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[5] The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Your neutral product will remain in the organic layer. Repeat the acid wash 2-3 times to ensure complete removal. Finally, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Q4: My product is a solid. Is recrystallization a viable purification method?
A: Absolutely. If your product is a solid and has moderate to high purity (>90%), recrystallization is an excellent and scalable purification technique. The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures. Common solvent systems for naphthyl derivatives include ethanol/water, toluene/heptane, or ethyl acetate/hexane.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter and provides a structured approach to solving them.
| Problem / Symptom | Potential Cause | Recommended Solution & Explanation |
| No separation between product and an impurity on silica gel TLC, even with a TEA-modified eluent. | The compounds have very similar polarities, and the amine modifier is not sufficient to resolve them. | Switch to Reversed-Phase Chromatography. A C18 column separates based on hydrophobicity.[4] The subtle structural differences not resolved by polar interactions on silica may be resolved by differential hydrophobic interactions with the C18 stationary phase. |
| My product seems to have disappeared on the silica column (very low yield). | The amine is irreversibly binding to the acidic silica, or it is degrading on the column. | 1. Use an Amine-Functionalized Column: This provides a non-acidic environment, preventing strong binding and degradation.[1] 2. Pre-treat the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1-2% TEA to neutralize the stationary phase.[2] |
| An emulsion forms during my acidic or basic liquid-liquid extraction. | The organic and aqueous layers are not separating cleanly, often due to the presence of surfactants or finely divided solids. | 1. Add Brine: Add a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which often breaks the emulsion.[6] 2. Filter: Pass the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion. 3. Centrifuge: If available, centrifuging the mixture can provide the force needed to separate the layers. |
| After purification by reversed-phase chromatography with a TFA modifier, my final compound is an oil, not the expected solid free base. | The product has formed a stable trifluoroacetate salt with the mobile phase modifier. | 1. Neutralize and Extract: Dissolve the oily residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the TFA salt and regenerate the free base. 2. Use a Volatile Basic Modifier: When developing the method, consider using a mobile phase modifier like ammonium bicarbonate or ammonium hydroxide, which can be removed under vacuum. |
Section 3: Purification Strategy Workflow
Choosing the right purification technique is critical. The following workflow provides a logical decision-making process for products derived from 2-(2-Naphthyl)ethylamine.
Caption: Decision workflow for selecting a purification strategy.
Section 4: Detailed Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is ideal for separating a neutral or acidic product from the basic 2-(2-Naphthyl)ethylamine starting material or other basic byproducts.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.[7]
-
Separation: Allow the layers to separate. The organic layer contains your neutral/acidic product, while the aqueous layer contains the protonated basic impurities. Drain the lower (aqueous) layer.
-
Validation: Test the pH of the drained aqueous layer. It should be acidic (pH 1-2). If not, repeat the acid wash.
-
Repeat: Repeat the acid wash (steps 2-3) one or two more times to ensure complete removal of basic components.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of dissolved water.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a scoop of anhydrous Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield your purified product.
Protocol 2: Flash Column Chromatography on Silica Gel (with TEA modifier)
This method is used for separating compounds of differing polarities and is adapted for basic amine products.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
TLC plates, column, fraction collector/test tubes
Procedure:
-
Method Development (TLC):
-
Prepare a few eluent systems of varying polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).
-
To each eluent, add 0.5-1% TEA.
-
Spot your crude mixture on a TLC plate and develop it in the prepared eluents.
-
The ideal eluent system will give your desired product an Rf value of ~0.3 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. Note: TEA is relatively high-boiling and may require a high-vacuum pump or co-evaporation with a solvent like toluene for complete removal.
-
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Amine purification. (2011). Science Forums. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
- Process for the purification of aromatic amines. (n.d.).
-
How to purify Amine? (2022). YouTube. [Link]
-
Liquid-Liquid Extraction. (2022). YouTube. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. [Link]
-
Extraction. (n.d.). University of California, Irvine. [Link]
Sources
stability of 2-(2-Naphthyl)ethylamine hydrochloride under different pH conditions
Welcome to the technical support guide for 2-(2-Naphthyl)ethylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound, particularly concerning pH. We will explore common experimental challenges, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH stability a critical parameter?
This compound is an organic compound featuring a naphthalene ring system linked to an ethylamine side chain.[1][2] It serves as a building block in chemical synthesis, particularly in the development of pharmaceutical agents and chiral ligands.[3] The stability of this compound in solution is paramount because degradation can lead to the formation of impurities, loss of potency, and potentially altered biological activity. Understanding its stability profile across different pH values is a regulatory requirement and fundamental to developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical measurements.[4][5]
Q2: What are the primary chemical liabilities of this compound in aqueous solutions of varying pH?
The molecule possesses two primary sites susceptible to degradation influenced by pH:
-
The Primary Amine Group: The ethylamine side chain is a primary amine. In its protonated form (as the hydrochloride salt), it is relatively stable. However, as the pH increases above its pKa, the amine deprotonates to its free base form. This neutral, electron-rich form is significantly more susceptible to oxidative degradation .[6][7]
-
The Naphthalene Ring: This aromatic system is a chromophore, meaning it absorbs light, particularly in the UV range.[8] This makes the molecule susceptible to photolytic degradation . The rate and products of photolysis can be influenced by the pH of the medium, which affects the electronic state of the molecule.[9]
While direct hydrolysis of the ethylamine C-N bond is generally not a primary degradation pathway under typical experimental conditions, extreme pH and temperature could promote it.
Q3: What degradation behavior should I expect at acidic, neutral, and alkaline pH?
-
Acidic Conditions (pH 1-4): The compound is expected to be most stable in acidic conditions. The amine group is fully protonated (-NH3+), which protects it from oxidation. Degradation is generally slow, but forced conditions (e.g., high temperature) could lead to minor hydrolysis or other acid-catalyzed reactions.[10]
-
Neutral Conditions (pH 5-7): As the pH approaches the pKa of the amine, a fraction of the compound will exist as the free base. This can make it slightly more vulnerable to oxidation and photolysis compared to acidic conditions.
-
Alkaline Conditions (pH 8-12): In basic solutions, the amine is predominantly in its deprotonated, free base form. This state is highly susceptible to oxidation, which is often the primary degradation pathway at high pH. The presence of oxygen can lead to the formation of various oxidation products.[6]
Q4: How should I prepare and store solutions of this compound to ensure maximum stability?
For short-term experimental use, prepare solutions in a slightly acidic buffer (e.g., pH 4-5) using high-purity, degassed solvents. For long-term storage, it is best to store the compound as a dry solid in a cool, dark, and dry place.[2] If a stock solution must be stored, prepare it in an acidic buffer, aliquot it into amber vials to prevent light exposure, purge with an inert gas like nitrogen or argon to displace oxygen, and store at -20°C or below.
Troubleshooting Guide & Experimental Protocols
This section addresses specific problems you may encounter during your experiments and provides actionable solutions and detailed protocols.
Problem 1: My HPLC analysis shows a rapid decrease in the parent compound peak area in a basic buffer (e.g., pH 9 carbonate buffer), even at room temperature.
Likely Cause: You are observing oxidative degradation of the amine free base. At pH 9, the ethylamine side chain is deprotonated, making it highly susceptible to oxidation by dissolved oxygen in your solvent.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge all solvents (water, buffer components, organic modifiers) with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare your samples in a glove box or use glassware that can be sealed and purged with an inert gas.
-
Add Antioxidants: For formulation development, consider the addition of antioxidants. However, for analytical purposes, this may introduce interfering peaks.
-
Control Temperature: Prepare solutions on ice and store them at reduced temperatures (2-8°C) during the experiment to slow the degradation rate.
-
Confirm the Hypothesis: To confirm oxidation, prepare a sample in deoxygenated buffer under a nitrogen blanket and compare its stability to a sample prepared in an oxygen-saturated buffer. The degradation rate should be significantly higher in the oxygen-rich sample.
Problem 2: I see new, unidentified peaks in my chromatogram after exposing my acidic solution (pH 2, HCl) to elevated temperatures (e.g., 60°C) for several hours.
Likely Cause: You are likely observing the results of a forced degradation study. The new peaks are degradation products formed via acid-catalyzed hydrolysis or other stress-related pathways. According to ICH guidelines, generating degradation products of 5-20% is often the goal of such studies.[11]
Solution: Characterize the Degradation Profile
This is a standard outcome of a forced degradation study, which is essential for developing a stability-indicating analytical method.[4][12] The goal is to ensure that your analytical method can separate the main compound from all potential degradation products.
-
Peak Tracking: Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks to the parent compound. Dissimilar spectra confirm they are new entities.
-
Mass Spectrometry: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants, offering clues to their structure (e.g., addition of an oxygen atom suggests oxidation).[13]
Problem 3: My solution of this compound turns yellow/brown after being left on the lab bench, especially in clear glass vials.
Likely Cause: This is a classic sign of photodecomposition. The naphthalene ring absorbs UV light from ambient fluorescent lighting and sunlight, leading to the formation of colored degradants.[14] This process can be pH-dependent.
Troubleshooting Steps:
-
Protect from Light: Always prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil.
-
Minimize Exposure: During experiments, keep samples in the dark as much as possible. If using an autosampler, ensure its tray is covered.
-
Conduct a Photostability Study: To formally assess this, expose a solution in a clear vial to a controlled light source (as specified in ICH Q1B guidelines) and compare its degradation profile to an identical sample wrapped in foil (the dark control).[11][15]
Experimental Protocol: pH-Based Forced Degradation Study
This protocol outlines a systematic approach to evaluating the stability of this compound across a range of pH conditions.
Objective: To determine the degradation profile of the compound under acidic, neutral, and basic conditions and to develop a stability-indicating HPLC method.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol or acetonitrile to create a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
For each condition below, add a known volume of the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 N HCl.
-
Base Hydrolysis: Mix with 0.1 N NaOH.
-
Neutral Hydrolysis: Mix with purified water.
-
Control Sample: Dilute with the mobile phase to the target concentration (Time 0 sample).
-
-
Stress Conditions:
-
Incubate the acidic, basic, and neutral samples at 60°C.[12]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.[11]
-
Dilute all samples to the final target concentration with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a PDA detector. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point and pH condition.
-
Ensure mass balance by comparing the total peak area (parent + degradants) to the initial peak area of the control sample. A good mass balance (95-105%) indicates that all major degradants are being detected.[16]
-
Data Presentation: Example Forced Degradation Results
| Stress Condition | Time (hours) | Temperature | % Degradation of Parent Compound | Mass Balance (%) | Observations |
| 0.1 N HCl | 24 | 60°C | 3.2% | 100.1% | One minor degradation peak observed. |
| Purified Water | 24 | 60°C | 1.5% | 100.5% | Negligible degradation. |
| 0.1 N NaOH | 8 | 60°C | 18.5% | 99.2% | Two major and several minor degradation peaks. |
| Photolytic (UV/Vis) | 24 | Ambient | 12.8% | 98.9% | Solution turned pale yellow; distinct degradation profile. |
Visual Diagrams
Workflow for Forced Degradation Study
Caption: Potential degradation pathways for 2-(2-Naphthyl)ethylamine HCl.
References
- ACS Omega. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (n.d.). Kinetics of aquation and base hydrolysis of cis -(carboxylato) (ethylamine)bis(ethylenediamine)cobalt(III) ions.
- Sciences and Exploration Directorate. (n.d.).
- MedCrave online. (2016).
- SciSpace. (2016).
- NIH. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride).
- PhotochemCAD. (n.d.). Naphthalene.
- Pharmaguideline. (n.d.).
- NIH. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester)
- ResearchGate. (n.d.).
- IJPPR. (2023).
- Sigma-Aldrich. (n.d.). This compound 97%.
- NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- ACS Publications. (n.d.). Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical methods.
- LookChem. (n.d.). This compound.
- Scribd. (n.d.). Degradation Studies of Amines - Carbon Dioxide.
- Eurofins Scientific. (2024). Chemical and stability studies.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Santa Cruz Biotechnology. (n.d.). 2-(1-Naphthyl)ethylamine hydrochloride.
- Sigma-Aldrich. (n.d.). 2-(2-Naphthyl)ethylamine 97%.
- EMA. (2023).
- Amerigo Scientific. (n.d.). This compound (97%).
- IJSDR. (2023). Stability indicating study by using different analytical techniques.
- Chemguide. (n.d.). The hydrolysis of amides.
- YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!.
- Khan Academy. (n.d.).
- ChemicalBook. (n.d.). (R)-(+)-1-(1-Naphthyl)ethylamine.
- Chem-Impex. (n.d.). (R)-1-(2-Naphthyl)ethylamine.
- ChemicalBook. (n.d.). This compound CAS#: 2017-67-6.
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- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. PhotochemCAD | Naphthalene [photochemcad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
troubleshooting guide for using 2-(2-Naphthyl)ethylamine hydrochloride in synthesis
Welcome to the technical support guide for 2-(2-Naphthyl)ethylamine hydrochloride. This resource, designed for researchers, chemists, and drug development professionals, provides practical, in-depth guidance to overcome common challenges encountered during its use in chemical synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of this compound.
Question: What are the key physicochemical properties of this compound?
Answer: Understanding the fundamental properties of your starting material is critical for experimental design. This compound is a solid at room temperature. Key data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2017-67-6 | [1] |
| Molecular Formula | C₁₂H₁₃N · HCl | [1] |
| Molecular Weight | 207.70 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | ~226 °C (multiple events may be observed) | |
| Purity | Typically ≥97% | [1][3] |
Question: How should I properly store this reagent?
Answer: Proper storage is crucial for maintaining the integrity of the reagent. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4] The hydrochloride salt form is generally stable under these conditions.
Question: What are the primary safety concerns and handling precautions for this compound?
Answer: Safety is paramount in any laboratory setting. This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[4][6] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[4] Avoid creating dust. This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[4][6]
Troubleshooting Guide for Synthesis
This section uses a problem-solution format to address the most common issues encountered during synthesis.
Question: My this compound is not dissolving in my reaction solvent. What is the cause and how can I fix it?
Answer: This is the most frequently encountered issue. The root cause is a mismatch between the polarity of the salt and the solvent. As a hydrochloride salt, the amine is protonated (R-NH₃⁺Cl⁻), making it highly polar and generally soluble only in polar protic solvents like water, methanol, or ethanol. It will exhibit very poor solubility in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
The solution is to convert the hydrochloride salt to its corresponding free base , 2-(2-Naphthyl)ethylamine. The free base is a neutral, more lipophilic molecule that is readily soluble in a wide range of organic solvents.
Below is a troubleshooting workflow and a detailed protocol for this conversion.
Caption: Decision workflow for troubleshooting solubility issues.
Experimental Protocol: Generation of the Free Base
This protocol describes the conversion of the hydrochloride salt to the free amine for use in subsequent reactions.
Materials:
-
This compound
-
Dichloromethane (DCM) or Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of deionized water in a separatory funnel.
-
Extraction & Basification: Add an equal volume of an immiscible organic solvent like DCM. While swirling, slowly add 1 M NaOH solution dropwise.
-
pH Check: Periodically stop, allow the layers to separate, and check the pH of the aqueous layer using pH paper. Continue adding NaOH until the aqueous layer is basic (pH > 10). This ensures the complete deprotonation of the ammonium salt to the free amine.
-
Causality: The hydroxide ions (OH⁻) from NaOH neutralize the hydrochloride and deprotonate the ammonium cation (R-NH₃⁺), forming the neutral free amine (R-NH₂) and water. The neutral amine has much greater solubility in the organic layer.
-
-
Separation: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to fully separate. Drain the lower organic layer (DCM) into a clean flask.
-
Back-Extraction: Add a fresh portion of DCM to the separatory funnel, shake, and separate again. Combine this organic extract with the first one. This second extraction maximizes the recovery of the free amine.
-
Washing: Wash the combined organic layers with a small portion of deionized water to remove any residual NaOH or salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent. The resulting solution contains the free base and can be used directly in the next reaction step. The solvent can also be removed under reduced pressure to yield the free amine as an oil or solid.
Question: My acylation or reductive amination reaction has a very low yield. Why is it failing?
Answer: This is a direct consequence of the amine's chemical reactivity, which is masked in its hydrochloride salt form. The nitrogen atom in this compound is protonated (R-NH₃⁺), meaning its lone pair of electrons is unavailable for nucleophilic attack on an electrophile (like an acyl chloride or a carbonyl).
For Acylation (e.g., Amide Bond Formation):
-
Problem: Standard conditions (e.g., amine + acyl chloride + base like triethylamine) will fail or be inefficient. The triethylamine will preferentially react with the HCl salt before it can act as a base for the acylation reaction itself.
-
Solution:
-
Use Excess Base: Add at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA). The first equivalent neutralizes the hydrochloride salt, liberating the free amine. The second equivalent then acts as the necessary base for the acylation reaction, scavenging the HCl generated.
-
Pre-treat: The most robust method is to generate the free base first using the protocol above and use the resulting solution directly. This decouples the acid-base neutralization from your main reaction.
-
For Reductive Amination:
-
Problem: The first step of reductive amination is the formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone.[7] If the amine is protonated, it cannot attack the carbonyl carbon, and the reaction will not start.
-
Solution: Generate the free base in situ. Add one equivalent of a non-nucleophilic base (e.g., triethylamine) to the reaction mixture containing the amine hydrochloride salt and the carbonyl compound. This will liberate the free amine, allowing it to react and form the imine, which is then reduced by an appropriate reducing agent.[8]
-
Expert Insight: Using a reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the iminium ion over the starting carbonyl.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under slightly acidic conditions (pH ~6-7) that favor iminium ion formation.[7][10]
-
Caption: General workflow for using the HCl salt in synthesis.
Question: How do I effectively purify my final product and remove the unreacted naphthylethylamine?
Answer: Acid-base extraction is a powerful technique for this purpose, leveraging the basicity of the amine functional group.
-
Scenario 1: Your product is neutral (e.g., an amide).
-
After the reaction, dissolve the crude mixture in an organic solvent (e.g., DCM, Ethyl Acetate).
-
Wash the organic solution with a dilute acid, such as 1 M HCl.
-
The unreacted basic 2-(2-Naphthyl)ethylamine will be protonated and move into the aqueous acid layer. The neutral amide product will remain in the organic layer.
-
Separate the layers. The organic layer now contains your purified product, free of the starting amine.
-
-
Scenario 2: Your product is also basic (e.g., a secondary or tertiary amine).
-
In this case, both your product and the starting material will move into the aqueous acid layer during an acidic wash.
-
Therefore, acid-base extraction cannot be used for separation.
-
You must rely on other purification techniques, most commonly flash column chromatography on silica gel. The difference in polarity between the primary starting amine and the likely less-polar secondary/tertiary amine product usually allows for good separation.
-
References
-
This compound - ChemBK. (n.d.). ChemBK. Retrieved from [Link]
-
This compound - LookChem. (n.d.). LookChem. Retrieved from [Link]
-
2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | PubChem. (n.d.). PubChem. Retrieved from [Link]
-
This compound (97%) - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
This compound, min 97%, 1 gram. (n.d.). HBARSCI. Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Analysis of Impurities in Commercial 2-(2-Naphthyl)ethylamine Hydrochloride
Welcome to the technical support center for the analysis of impurities in commercial 2-(2-Naphthyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality control and characterization of this important chemical intermediate. Here, we will delve into the origins of potential impurities, provide detailed troubleshooting for analytical methodologies, and offer robust protocols for purification. Our approach is grounded in scientific principles and practical, field-tested experience to ensure the integrity and reliability of your experimental results.
Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its use in research and pharmaceutical development, as even trace impurities can lead to undesirable side reactions, altered biological activity, or misleading experimental data. Impurities in commercial batches typically arise from two main sources: the synthetic route used for its manufacture and subsequent degradation upon storage.
Two common synthetic pathways to 2-(2-Naphthyl)ethylamine are the reduction of 2-naphthylacetonitrile and the reductive amination of 2-naphthaldehyde. Each route presents a unique profile of potential process-related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
FAQ 1: I'm seeing an unexpected peak in my HPLC chromatogram. What could it be?
An unexpected peak in your HPLC analysis can be unsettling. A systematic approach is key to identifying the unknown.
Initial Assessment:
-
Review the Synthesis Route: Consider the likely impurities based on the manufacturing process. The most common are starting materials, intermediates, by-products, and isomeric impurities.
-
Check for Common Solvents: Residual solvents from the synthesis or purification steps are a frequent source of extraneous peaks.
-
Consider Degradation: Improper storage (exposure to light, heat, or moisture) can lead to the formation of degradation products.[1][2][3][4]
Troubleshooting Steps:
-
Spiking Study: If you have a reference standard for a suspected impurity, co-inject it with your sample. An increase in the peak area of the unknown confirms its identity.
-
Mass Spectrometry (LC-MS): The most powerful tool for unknown identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can elucidate its structure.
-
Photodiode Array (PDA) Detector: If your HPLC is equipped with a PDA detector, compare the UV spectrum of the unknown peak with that of your main compound and any known impurities. A different UV spectrum suggests a different chromophore and thus a different molecular structure.
Potential Impurities and Their Likely Origin:
| Potential Impurity | Chemical Structure | Likely Origin |
| 2-Naphthylacetonitrile | C₁₀H₇CH₂CN | Incomplete reduction of the nitrile starting material.[5][6][7] |
| 2-(2-Naphthyl)ethanol | C₁₀H₇CH₂CH₂OH | Side reaction during the reduction of 2-naphthylacetonitrile.[5][6] |
| 2-(1-Naphthyl)ethylamine HCl | Isomer of the final product | Presence of the 1-isomer in the starting materials. |
| N-acetyl-2-(2-Naphthyl)ethylamine | C₁₀H₇CH₂CH₂NHCOCH₃ | Reaction with acetylating agents or solvents (e.g., acetonitrile) under certain conditions. |
| Dimeric Species | (C₁₀H₇CH₂CH₂)₂NH | Over-alkylation during reductive amination if the primary amine product reacts with the starting aldehyde.[8] |
| 2-Naphthaldehyde | C₁₀H₇CHO | Incomplete reaction during reductive amination. |
FAQ 2: My GC-MS analysis shows multiple peaks. How do I interpret the results?
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.
Troubleshooting Steps:
-
Library Search: Utilize the NIST library or other mass spectral libraries to get a preliminary identification of the unknown peaks. Be aware that isomeric compounds can have very similar fragmentation patterns.[9]
-
Fragmentation Pattern Analysis: Manually interpret the mass spectrum. Look for the molecular ion peak (M+) and characteristic fragment ions. For example, the fragmentation of 2-naphthylacetonitrile would likely show a prominent peak corresponding to the naphthylmethyl cation.[10]
-
Derivatization: For non-volatile or highly polar impurities, derivatization can improve their chromatographic behavior and provide more informative mass spectra.
FAQ 3: The NMR spectrum of my sample has unexpected signals. How can I assign them?
NMR spectroscopy is invaluable for structural elucidation.
Troubleshooting Steps:
-
Check for Residual Solvents: Consult a table of common NMR solvent impurities to identify signals from solvents used in your sample preparation or the synthesis.
-
2D NMR Techniques: If the 1D NMR is complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the identification of impurity structures.
-
Reference Spectra: Compare your spectrum to reference spectra of suspected impurities if available. Public databases like PubChem often have predicted or experimental NMR data.[5][6][11]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its potential impurities. Method optimization may be required.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
Causality Behind Choices:
-
C18 Column: Provides good retention and separation for aromatic compounds.
-
Gradient Elution: Necessary to elute both the more polar and less polar impurities in a reasonable time with good peak shape.
-
TFA: Acts as an ion-pairing agent to improve the peak shape of the amine.
-
Dual Wavelength Detection: Helps to distinguish between impurities with different chromophores.
Protocol 2: Purification by Column Chromatography
For the removal of less polar impurities, normal-phase column chromatography can be effective.
Materials:
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in DCM and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM/MeOH. It may be necessary to free-base the amine with a mild base and extract it into an organic solvent before loading.
-
Elution: Start with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 10% methanol. Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to prevent peak tailing of the amine on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
-
Product Isolation: Combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt by adding a solution of HCl in a suitable solvent like ether or isopropanol.
Causality Behind Choices:
-
Silica Gel: A standard stationary phase for normal-phase chromatography.
-
DCM/Methanol Gradient: Allows for the separation of compounds with a range of polarities.
-
Triethylamine: A basic modifier that deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and improving the peak shape of the basic amine.
Visualizations
Impurity Identification Workflow
Caption: Decision tree for selecting a purification method.
References
-
PubChem. (n.d.). 2-Naphthaleneethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-1-(2-Naphthyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Alsante, K. M., et al. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
NIST. (n.d.). 2-(2-Naphthoxy)ethanol. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Diethyl (2-(1-naphthylamino)ethyl)phosphonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Zhang, S., et al. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Eureka. (n.d.). Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the amines along with their retention times that can be.... Retrieved from [Link]
-
ResearchGate. (2012, March 21). In HPLC analysis does retention time depend on concentration of the substance?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
-
MDPI. (2023, January 6). Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Zhang Et Al 2024 Reductive Amination of Aldehyde and Ketone With Ammonia and h2 by An in Situ Generated Cobalt Catalyst | PDF. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control sample of 2-naphthol. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. 2-Naphthaleneethanol | C12H12O | CID 73877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(+)-1-(2-Naphthyl)ethanol | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. whitman.edu [whitman.edu]
- 10. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
preventing side reactions with 2-(2-Naphthyl)ethylamine hydrochloride
Welcome to the technical support center for 2-(2-Naphthyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and prevent common side reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a primary amine featuring a bulky naphthyl group. Its reactivity is primarily centered around the nucleophilic primary amine. However, the aromatic naphthyl ring, while generally stable, can participate in intramolecular reactions under specific conditions. This guide will focus on the most common transformations—acylation and alkylation—and the key side reactions to be aware of.
The hydrochloride salt form requires neutralization before the free amine can participate in most reactions. This can be achieved either by a separate workup step or by in situ neutralization with an appropriate base.
Frequently Asked Questions (FAQs)
Q1: Do I need to convert the hydrochloride salt to the free amine before my reaction?
A1: Not always, but it is highly recommended for most applications. You can perform an in situ neutralization by adding a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) to your reaction mixture. A separate extraction of the free amine is also a clean and effective method. For a typical extraction protocol, dissolve the hydrochloride salt in water, basify with an aqueous solution of a strong base like NaOH to a pH of 13, and then extract the free amine with an organic solvent like dichloromethane[1].
Q2: What are the most common side reactions to watch out for?
A2: The most prevalent side reactions include:
-
Over-alkylation: When alkylating the primary amine, the secondary amine product is often more nucleophilic than the starting material, leading to the formation of tertiary amines and even quaternary ammonium salts[2][3].
-
Intramolecular Cyclization (Pictet-Spengler type): In the presence of aldehydes or ketones under acidic conditions, the amine can undergo a cyclization reaction with the naphthyl ring to form a tetrahydroisoquinoline derivative[4][5].
-
Intramolecular Cyclization (Bischler-Napieralski type): If you first acylate the amine to form an amide, this amide can undergo an intramolecular cyclization under dehydrating acidic conditions (e.g., using POCl₃) to yield a dihydroisoquinoline derivative[6][7][8].
Q3: How does the bulky naphthyl group affect the reactivity of the amine?
A3: The naphthyl group can sterically hinder the approach of bulky electrophiles to the primary amine. This can sometimes be advantageous in preventing over-alkylation with bulky alkylating agents. However, for reactions with sterically demanding reagents, longer reaction times or higher temperatures may be necessary.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Acylation/Alkylation | 1. Incomplete neutralization of the hydrochloride salt. 2. Insufficiently activated acylating/alkylating agent. 3. Steric hindrance. | 1. Ensure complete neutralization by using a sufficient excess of a suitable base. Monitor the pH of the aqueous layer during workup if applicable. 2. For acylations, consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). For alkylations, a more reactive alkyl halide (I > Br > Cl) may be beneficial. 3. Increase the reaction temperature or prolong the reaction time. |
| Formation of Multiple Products (Over-alkylation) | The secondary amine product is more nucleophilic than the starting primary amine. | 1. Use a large excess of 2-(2-Naphthyl)ethylamine. 2. Slowly add the alkylating agent to the reaction mixture. 3. Consider using a protecting group strategy if mono-alkylation is critical. |
| Unexpected Cyclic Product Formation | 1. Presence of aldehyde/ketone impurities under acidic conditions (Pictet-Spengler). 2. Use of strong dehydrating acids with the N-acylated product (Bischler-Napieralski). | 1. Use high-purity solvents and reagents. If an aldehyde or ketone is a known impurity, consider a purification step before proceeding. 2. If cyclization is undesired, avoid strongly acidic and dehydrating conditions after acylation. |
| Difficulty in Purifying the Product | Similar polarities of starting material, product, and byproducts. | 1. Utilize thin-layer chromatography (TLC) to develop an optimal solvent system for column chromatography. 2. For basic amine products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation[9]. 3. Recrystallization can be an effective final purification step. |
Experimental Protocols and Methodologies
Protocol 1: General N-Acetylation
This protocol is adapted from a similar procedure for a related naphthylethylamine[10].
-
Neutralization (optional but recommended): Dissolve this compound (1.0 eq) in water and basify with 1M NaOH to pH >12. Extract the free amine with dichloromethane (3 x volume of aqueous phase), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Acylation: Dissolve the free amine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine. Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
| Parameter | Value | Notes |
| Starting Material | 2-(2-Naphthyl)ethylamine | Free amine form |
| Reagent | Acetic Anhydride | 1.1 equivalents |
| Solvent | Dichloromethane or Pyridine | Anhydrous |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Purification | Recrystallization or Column Chromatography |
Protocol 2: General N-Alkylation (Mono-alkylation)
To favor mono-alkylation, a large excess of the amine is often used. Alternatively, protecting group strategies can be employed for more complex syntheses.
-
Reaction Setup: To a solution of 2-(2-Naphthyl)ethylamine (free amine, 3.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base such as potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC until the alkyl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Purification: The residue can be purified by column chromatography to separate the desired mono-alkylated product from the excess starting amine and any di-alkylated byproduct.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactions of 2-(2-Naphthyl)ethylamine
Caption: Key reaction pathways of 2-(2-Naphthyl)ethylamine.
Diagram 2: Troubleshooting Low Yield in N-Alkylation
Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.
Purification Strategies
Effective purification is crucial for obtaining high-purity products.
-
Thin-Layer Chromatography (TLC): Developing an appropriate solvent system with TLC is the first step. For N-alkylated or N-acylated derivatives of 2-(2-Naphthyl)ethylamine, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate[11][12]. For more polar compounds, a system of dichloromethane and methanol may be more effective[11]. For basic amine products that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve separation[9].
-
Column Chromatography: Once an optimal solvent system is identified (aim for an Rf of 0.2-0.4 for the desired product), column chromatography can be used for purification[9][11]. If the crude product is not soluble in the eluent, a "dry loading" technique can be employed[13].
-
Recrystallization: For solid products, recrystallization is an excellent final purification step to remove minor impurities and obtain crystalline material. The choice of solvent will depend on the polarity of the product.
References
- Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27).
- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
- SiliaPlate TLC Practical Guide - SiliCycle. (n.d.).
- Bischler–Napieralski reaction - Grokipedia. (n.d.).
- Bischler–Napieralski reaction - Wikipedia. (n.d.).
- Amine alkylation - Wikipedia. (n.d.).
- TLC-Thin Layer Chromatography - operachem. (2024, February 24).
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.).
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (n.d.).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.).
- Pictet–Spengler reaction - Wikipedia. (n.d.).
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).
- The Pictet-Spengler Reaction Updates Its Habits - MDPI. (n.d.).
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23).
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products - Sigma-Aldrich. (n.d.).
- How to Prepare (S)-(-)-1-(2-Naphthyl)ethylamine? - FAQ - Guidechem. (n.d.).
- New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed. (2004, August 6).
- 2-(2-Naphthyl)ethylamine 97 2017-67-6 - Sigma-Aldrich. (n.d.).
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
- This compound (97%) - Amerigo Scientific. (n.d.).
- CN1083837C - N-alkylation of amines - Google Patents. (n.d.).
- Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.).
- Reversible 2'-OH acylation enhances RNA stability - PubMed - NIH. (n.d.).
- Synthesis of N-acetyl-(S)-α-(1-naphthyl)ethylamine - PrepChem.com. (n.d.).
- The Acetylation of 2-Naphthol: A Comprehensive Technical Guide to the Synthesis of 2-Naphthyl Acetate - Benchchem. (n.d.).
- Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol - Semantic Scholar. (2017, August 10).
- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.).
- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? | ResearchGate. (2023, February 12).
- KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents. (n.d.).
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
- Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chromatography - Benchchem. (n.d.).
- The chemistry and applications of RNA 2'-OH acylation - PubMed - NIH. (n.d.).
- 2-(1-Naphthyl)ethylamine 95 942-05-2 - Sigma-Aldrich. (n.d.).
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- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-(2-Naphthyl)ethylamine Hydrochloride
Welcome to the Technical Support Center for the purification of 2-(2-Naphthyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols and troubleshooting advice to ensure the successful recrystallization of this compound. As Senior Application Scientists, we have synthesized the following information based on established principles of organic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. For this compound, an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities, ideally, will either be insoluble in the hot solvent and can be filtered out, or highly soluble at all temperatures and remain in the mother liquor upon cooling. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals.
Q2: How do I choose the right solvent for recrystallization?
A2: The choice of solvent is critical for successful recrystallization. For amine hydrochlorides like this compound, polar protic solvents are often a good starting point due to the ionic nature of the hydrochloride salt. Ethanol, methanol, or a mixture of an alcohol with water are commonly effective.[1] The goal is to find a solvent or solvent system where the compound has high solubility in the hot solvent and low solubility in the cold solvent. Small-scale solubility tests with various solvents are highly recommended before proceeding with the bulk of the material.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a great extent. To remedy this, you can try adding a small amount of a co-solvent in which the compound is more soluble to the hot solution to reduce the degree of supersaturation. Alternatively, allowing the solution to cool more slowly can encourage crystal nucleation over oil formation.[2] Seeding the solution with a pure crystal of the compound can also help induce crystallization.
Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. Optimal conditions, such as solvent volumes and temperatures, may need to be adjusted based on the purity of the starting material.
Experimental Parameters Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethanol (95%) | Good balance of polarity to dissolve the hydrochloride salt at elevated temperatures. |
| Anti-Solvent | Deionized Water | Decreases the solubility of the organic salt upon cooling, promoting crystallization. |
| Dissolution Temp. | Boiling point of Ethanol (~78°C) | Ensures complete dissolution of the target compound to form a saturated solution. |
| Crystallization Temp. | Room temperature, then 0-4°C | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Ice-cold Ethanol/Water mixture | Removes residual soluble impurities from the crystal surface without significantly dissolving the product. |
Step-by-Step Methodology
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start with 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Add more 95% ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a clear, saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is essential for the formation of well-defined, pure crystals.[3] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The melting point of pure this compound is reported to have multiple events, with a significant one around 226 °C.[4][5][6]
Recrystallization Workflow Diagram
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against Established Systems
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides a comparative overview of established and widely used chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. While the topic of interest is 2-(2-Naphthyl)ethylamine hydrochloride, an extensive review of scientific literature reveals a lack of published data on its application as a chiral auxiliary in key asymmetric reactions like alkylation, aldol, and Diels-Alder reactions. Therefore, this guide will focus on the established auxiliaries to provide a benchmark for performance and methodology, followed by a discussion on the potential of naphthyl-based chiral auxiliaries.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical consideration in pharmacology where enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans and his research group, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are typically derived from readily available amino acids, providing access to both enantiomeric forms. Their widespread success is attributed to their high stereodirecting ability, predictable outcomes, and the extensive body of research supporting their application.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing Evans' auxiliaries is primarily dictated by steric hindrance. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively blocks one face of the enolate derived from the N-acyl moiety. This forces the incoming electrophile to approach from the less hindered face, leading to a high degree of diastereoselectivity. The formation of a chelated Z-enolate with a Lewis acid, such as dibutylboron triflate, further rigidifies the transition state, enhancing stereocontrol.[2]
Performance Data
Evans' auxiliaries consistently provide high diastereoselectivity in a variety of reactions.
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | >98:2 | ~85 | [3] |
| Aldol Reaction | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | ~88 | [1] |
| Diels-Alder | N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 95:5 (endo:exo) | ~90 | [1] |
Experimental Protocols
Attachment of the Acyl Group (Acylation):
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous toluene are added triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Propionic anhydride (1.2 equiv.) is added, and the mixture is heated to reflux for 30 minutes.
-
After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified.[3]
Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv.) is added dropwise to form the sodium enolate.
-
The alkylating agent (e.g., allyl iodide, 1.1 equiv.) is added, and the reaction is stirred at -78 °C until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[3]
Cleavage of the Auxiliary:
-
The alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Lithium hydroxide (LiOH) (2.0 equiv.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv.) are added.
-
The reaction is stirred for 1-2 hours, then quenched with aqueous sodium sulfite.
-
The chiral carboxylic acid product is isolated, and the chiral auxiliary can be recovered.[3]
Caption: General workflow for Evans' auxiliary-mediated asymmetric synthesis.
Oppolzer's Sultams: Robust and Crystalline Auxiliaries
Oppolzer's sultams, based on the camphor skeleton, are another class of highly effective chiral auxiliaries.[4] They are known for their high crystallinity, which can facilitate the purification of diastereomeric products by recrystallization.
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, stereocontrol is achieved through steric hindrance. The bulky camphor framework effectively shields one face of the enolate. The formation of a rigid five-membered chelate involving a Lewis acid (e.g., TiCl₄ or SnCl₄) and the carbonyl oxygen and a sulfonyl oxygen locks the conformation of the N-acyl group, leading to predictable facial selectivity.[4]
Performance Data
Oppolzer's sultams demonstrate excellent stereocontrol, particularly in aldol and Diels-Alder reactions.
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | N-propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | >98:2 | ~90 | [4] |
| Diels-Alder | N-acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | >99:1 (endo) | ~85 | [5] |
| Alkylation | N-propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | >95:5 | ~80 | [5] |
Experimental Protocols
Asymmetric Aldol Reaction:
-
To a solution of the N-acyl Oppolzer's sultam (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv.).
-
A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv.), is added to form the titanium enolate.
-
The aldehyde (1.2 equiv.) is added, and the reaction is stirred at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is purified.[6]
Cleavage of the Auxiliary:
-
The aldol adduct is treated with LiAlH₄ in THF to reductively cleave the auxiliary, yielding a chiral 1,3-diol and recovering the sultam.
-
Alternatively, hydrolysis with LiOH/H₂O₂ can be used to obtain the chiral β-hydroxy carboxylic acid.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Collection - Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congenersâ ,â¡ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Comparative Guide to the Validation of HPLC Methods for 2-(2-Naphthyl)ethylamine Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(2-Naphthyl)ethylamine hydrochloride. We will delve into the causality behind experimental choices, present supporting data, and explore alternative analytical techniques to ensure a comprehensive understanding.
This compound is a primary amine salt with a naphthalene moiety, giving it inherent UV-absorbing properties, which makes it a suitable candidate for HPLC with UV detection.[1][2][3] The validation of the analytical method is not merely a regulatory formality but a scientific necessity to ensure that the data generated is accurate, precise, and reliable.[4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for validating analytical procedures.[5][6]
The Primary Analytical Technique: A Validated HPLC-UV Method
A reversed-phase HPLC method with UV detection is the workhorse for the analysis of many pharmaceutical compounds, and it is well-suited for this compound.[7][8] The rationale for this choice is based on the analyte's chemical properties and the robustness and versatility of the technique.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for the nonpolar naphthalene group of the analyte.
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is proposed. The acidic pH ensures that the primary amine is protonated, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: The naphthalene chromophore is expected to have a strong absorbance around 280 nm. A PDA detector can be used to determine the optimal wavelength.[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the method.
-
Method Validation: A Pillar of Trustworthiness
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10] The core validation parameters as stipulated by ICH Q2(R2) are addressed below.[4][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
Inject a blank (mobile phase), a placebo (if in a formulation), the analyte standard, and a sample solution.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. The peak purity should be confirmed using a PDA detector.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Experimental Protocol:
-
Prepare a series of at least five concentrations of the analyte standard spanning the expected working range (e.g., 80% to 120% of the target concentration).[11]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 80 | 1198 | 1202 | 1200 | 1200 |
| 90 | 1355 | 1348 | 1351 | 1351.3 |
| 100 | 1503 | 1508 | 1505 | 1505.3 |
| 110 | 1655 | 1650 | 1652 | 1652.3 |
| 120 | 1801 | 1809 | 1805 | 1805 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.8 | 99.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[4]
| Precision Level | Replicate | Measured Conc. (µg/mL) | Mean | % RSD |
| Repeatability | 1-6 | 100.2, 99.8, 100.5, 99.5, 100.1, 100.3 | 100.07 | 0.38% |
| Intermediate Precision | 1-6 | 101.0, 100.2, 99.9, 101.5, 100.8, 100.5 | 100.65 | 0.59% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
Vary critical method parameters such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Organic composition of the mobile phase (± 2%)
-
-
Analyze the system suitability parameters for each condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.
Caption: A typical workflow for analytical method validation.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods can offer advantages in specific scenarios.
Ultra-Performance Liquid Chromatography (UPLC-UV)
UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particle sizes, operating at much higher pressures.[12]
-
Advantages over HPLC-UV:
-
Speed: Analysis times can be reduced from 20-30 minutes to 2-5 minutes.[13][14]
-
Resolution: Provides significantly better separation of closely eluting peaks.[13]
-
Sensitivity: Sharper, narrower peaks lead to increased peak height and better sensitivity.[14][15]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage by 50-70%.[13]
-
-
Disadvantages:
-
Higher Cost: UPLC systems are more expensive than conventional HPLC systems.
-
Increased System Demands: Requires higher quality solvents and is less forgiving of sample matrix impurities.
-
HPLC with Mass Spectrometry (HPLC-MS)
Coupling HPLC with a mass spectrometer provides significantly more information than UV detection.
-
Advantages over HPLC-UV:
-
Higher Specificity: Provides mass-to-charge ratio information, which is highly specific for the analyte and its impurities.
-
Structural Elucidation: Can be used to identify unknown impurities and degradation products.
-
Higher Sensitivity: Often provides lower detection limits than UV detection.
-
-
Disadvantages:
-
Complexity and Cost: HPLC-MS systems are significantly more expensive and complex to operate and maintain.
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.[10]
-
Capillary Electrophoresis (CE)
CE is a separation technique that uses an electric field to separate analytes based on their charge and size.
-
Advantages:
-
High Efficiency and Resolution: Can provide very sharp peaks.
-
Low Sample and Reagent Consumption: Uses nanoliter injection volumes and minimal reagents.[16]
-
-
Disadvantages:
-
Lower Sensitivity with UV Detection: The short path length of the capillary limits sensitivity.
-
Reproducibility Challenges: Can be more susceptible to variations in buffer composition and capillary surface chemistry.
-
Derivatization Often Required: For analytes with poor UV absorbance or for improved separation, derivatization may be necessary.[16]
-
Sources
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- 2. labsolu.ca [labsolu.ca]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. actascientific.com [actascientific.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. gmpinsiders.com [gmpinsiders.com]
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- 15. waters.com [waters.com]
- 16. pubs.rsc.org [pubs.rsc.org]
performance of 2-(2-Naphthyl)ethylamine hydrochloride vs. 1-naphthyl isomer in chiral resolution
A Senior Application Scientist's In-Depth Technical Guide to the Chiral Resolution Performance of 2-(2-Naphthyl)ethylamine Hydrochloride versus its 1-Naphthyl Isomer.
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. The family of naphthylethylamines, with their rigid aromatic structure and chiral center, are well-established resolving agents. However, the positional isomerism of the ethylamine group on the naphthalene ring significantly influences their effectiveness. This guide provides a comprehensive comparison of the performance of this compound and its more commonly known counterpart, 1-(1-Naphthyl)ethylamine, in the context of classical chiral resolution via diastereomeric salt formation.
The Landscape of Naphthylethylamine Isomers in Chiral Resolution
Classical chiral resolution relies on the formation of diastereomeric salts between a racemic mixture (e.g., a carboxylic acid) and a chiral resolving agent (e.g., a chiral amine).[1] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[2] While both 1- and 2-naphthylethylamine are commercially available, a thorough review of the scientific literature reveals a significant disparity in their documented applications as classical resolving agents.
1-(1-Naphthyl)ethylamine stands out as a workhorse in the field, with numerous patents and publications detailing its successful use in resolving a variety of racemic acids, most notably tartaric acid.[3][4] In contrast, This compound , while utilized in other areas of stereochemistry such as the formation of chiral perovskites, has a conspicuous absence of documented applications for the classical resolution of racemic carboxylic acids.[5] One study mentions its use in a "reciprocal resolution" with naproxen, a co-crystallization technique, but this falls outside the scope of traditional diastereomeric salt formation for resolving a separate racemic compound.[6][7]
This guide will therefore focus on the well-established performance of the 1-naphthyl isomer and explore the structural and mechanistic reasons that might explain the apparent lack of utility of the 2-naphthyl isomer in this specific application.
Structural and Mechanistic Insights: Why the Positional Isomerism Matters
The key to effective chiral recognition and resolution lies in the three-dimensional arrangement of interacting functional groups, leading to a stable, crystalline diastereomeric salt with one enantiomer while the other remains in solution. The positioning of the ethylamine group on the naphthalene ring directly impacts this intricate molecular dance.
A study on the use of these isomers as chiral spacers in perovskites revealed significant differences in their molecular packing and hydrogen-bonding interactions.[5] These findings offer valuable insights into their potential as resolving agents:
-
Steric Hindrance: The ethylamine group in the 1-position is subject to greater steric hindrance from the adjacent aromatic ring. This can lead to more defined and rigid interactions with a chiral acid, potentially resulting in a more stable and less soluble diastereomeric salt with one enantiomer.
-
Hydrogen Bonding: The study on chiral perovskites indicated that the 2-naphthyl isomer can form a greater number of hydrogen bonds.[5] While seemingly advantageous, a more complex and less specific hydrogen-bonding network might hinder the formation of a well-ordered crystal lattice necessary for efficient fractional crystallization. The more constrained nature of the 1-isomer may promote the formation of a more selective and crystalline salt.
-
Molecular Packing: The overall shape and packing efficiency of the diastereomeric salts in the crystal lattice are crucial for solubility differences. The distinct geometries of the 1- and 2-isomers will lead to different crystal packing arrangements, with the 1-isomer evidently forming more readily separable diastereomeric salts with common chiral acids.
Diagram of Isomeric Structures:
Caption: Chemical structures of 1-(1-Naphthyl)ethylamine and 2-(2-Naphthyl)ethylamine.
Performance Comparison: A Data-Driven Analysis
Due to the lack of available data for the classical resolution of racemic acids using this compound, a direct quantitative comparison is not feasible. Instead, we present the documented performance of the 1-naphthyl isomer to serve as a benchmark.
| Resolving Agent | Racemic Compound | Resolving Agent Used | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Compound | Reference |
| 1-(1-Naphthyl)ethylamine | D-(-)-Tartaric Acid | Racemic 1-(1-Naphthyl)ethylamine | Methanol/Water | 30-35% | >95% | [4] |
Note: The data for 1-(1-Naphthyl)ethylamine is based on its use as the racemic compound being resolved by a chiral acid. However, the principles of diastereomeric salt formation are reciprocal, and this data is indicative of its effectiveness as a resolving agent.
The high enantiomeric excess achieved with the 1-isomer underscores its efficacy in creating diastereomeric salts with significant differences in solubility, allowing for the isolation of a single enantiomer in high purity. The moderate yield is typical for classical resolutions, as the theoretical maximum yield for the desired diastereomer is 50%.
Experimental Protocol: Chiral Resolution of a Racemic Acid using (R)-(+)-1-(1-Naphthyl)ethylamine
This protocol is a representative example of a classical chiral resolution using the 1-naphthyl isomer.
Objective: To resolve a racemic carboxylic acid using (R)-(+)-1-(1-Naphthyl)ethylamine.
Materials:
-
Racemic carboxylic acid
-
(R)-(+)-1-(1-Naphthyl)ethylamine
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, Buchner funnel, separatory funnel, etc.)
Workflow Diagram:
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A Comparative Guide to Fluorescent Tags: Spotlight on Naphthyl Derivatives
For researchers, scientists, and drug development professionals navigating the vast landscape of molecular probes, the selection of an appropriate fluorescent tag is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of fluorescent tags, with a special focus on naphthyl derivatives, offering a comprehensive resource for making informed choices in your research endeavors. We will delve into the fundamental principles of fluorescence, compare key performance metrics of various fluorophore classes, and provide a practical, field-proven protocol for their comparative evaluation.
The Essence of a Good Fluorescent Tag: Beyond Just Brightness
The utility of a fluorescent tag is not solely defined by its brightness. A combination of photophysical properties determines its suitability for a specific application.[1] Key parameters include:
-
Quantum Yield (ΦF): This fundamental parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[2][3] A higher quantum yield translates to a brighter signal, which is crucial for detecting low-abundance targets.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra.[1][4] A larger Stokes shift is desirable as it minimizes the overlap between excitation and emission light, leading to a better signal-to-noise ratio.[5]
-
Photostability: This refers to the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light.[6] High photostability is essential for long-term imaging experiments and quantitative analysis.
-
Molar Extinction Coefficient (ε): This value indicates how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.
To understand these properties, it's helpful to visualize the process of fluorescence using a Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
A Comparative Analysis: Naphthyl Derivatives vs. Other Major Fluorophore Classes
The world of fluorescent tags is diverse, with several classes of molecules offering a wide range of spectral and chemical properties.[7][8] Here, we compare naphthyl derivatives with other commonly used fluorophores. Naphthalene-based probes are known for their sensitivity to the microenvironment, making them valuable for sensing applications.[9]
| Fluorophore Class | Representative Examples | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Key Advantages | Key Disadvantages |
| Naphthyl Derivatives | Dansyl chloride, Prodan | 310-380 | 400-550 | 0.002-0.7 | 50-150 | Environmentally sensitive, large Stokes shifts possible | Generally lower quantum yields, susceptible to quenching[10] |
| Fluoresceins | Fluorescein, FITC | ~490 | ~520 | 0.9 | ~30 | High quantum yield, widely used | pH sensitive, moderate photostability |
| Rhodamines | Rhodamine B, TRITC | ~550 | ~580 | 0.3-0.7 | ~30 | High photostability, bright | Can be prone to self-quenching |
| Cyanine Dyes | Cy3, Cy5 | 550-750 | 570-780 | 0.1-0.3 | 20-30 | Bright, available in a wide spectral range | Can be less photostable than other dyes |
| Genetically Encoded | GFP, mCherry | 488 (GFP), 587 (mCherry) | 507 (GFP), 610 (mCherry) | 0.6-0.8 | 19 (GFP), 23 (mCherry) | Live-cell imaging, target-specific expression[11][12][13] | Larger size can affect protein function, maturation time required[6] |
Note: The values presented are approximate and can vary significantly depending on the specific derivative and environmental conditions such as solvent polarity and pH.
In the Lab: A Protocol for Comparative Photostability Analysis
To provide a practical framework for evaluating fluorescent tags, we present a detailed protocol for assessing photostability, a critical parameter for imaging experiments.[14] This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Experimental Workflow for Photostability Measurement
Caption: Workflow for the comparative analysis of fluorescent tag photostability.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of the fluorescent tags to be compared (e.g., a naphthyl derivative, fluorescein, and rhodamine) at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a final concentration of 1 µM in an appropriate buffer (e.g., PBS, pH 7.4). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]
-
Mount a small droplet (e.g., 10 µL) of each solution onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped with the appropriate laser lines and emission filters for the selected fluorophores.
-
For each fluorescent tag, set the imaging parameters (laser power, exposure time, detector gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept identical for all samples being compared to ensure a fair comparison. [16]
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation laser at a fixed power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each image in the time series.
-
Subtract the background fluorescence intensity from a region outside the illuminated area.
-
Normalize the background-corrected intensity values for each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Conclusion: Selecting the Right Tool for the Job
The selection of a fluorescent tag is a multifaceted decision that requires a thorough understanding of the photophysical properties of the available options and the specific demands of the experiment. While classic dyes like fluoresceins and rhodamines offer high brightness and photostability, and genetically encoded tags have revolutionized live-cell imaging, naphthyl derivatives provide a unique advantage in their sensitivity to the local environment, making them powerful tools for probing molecular interactions and dynamics.[17] By carefully considering the parameters outlined in this guide and employing rigorous comparative methodologies, researchers can confidently select the optimal fluorescent tag to illuminate their scientific discoveries.
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Heppert, J. K., et al. (2016). Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. bioRxiv. Available at: [Link]
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Pal, T., et al. (2000). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry, 39A, 445-448. Available at: [Link]
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Wisinger, D., et al. (2010). Imaging proteins inside cells with fluorescent tags. Methods in Cell Biology, 96, 145-165. Available at: [Link]
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Hanne, J., et al. (2023). Quantitative comparison of fluorescent proteins using protein nanocages in live cells. eLife, 12, e85397. Available at: [Link]
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Asiri, A. M., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(3), 1273-1303. Available at: [Link]
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Asiri, A. M., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(3), 1273-1303. Available at: [Link]
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Kumar, A., et al. (2022). Naphthalimide derivatives as fluorescent probes for imaging endogenous gasotransmitters. RSC Advances, 12(38), 24655-24673. Available at: [Link]
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Rurack, K., & Resch-Genger, U. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards. In: Springer Series on Fluorescence. Springer, Berlin, Heidelberg. Available at: [Link]
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Calisesi, G., et al. (2022). Comparison of different fluorescent dyes in the labeling reaction. Scientific Reports, 12(1), 1-13. Available at: [Link]
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Głowacki, I., et al. (2020). Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. International Journal of Molecular Sciences, 21(4), 1435. Available at: [Link]
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Science Through Time. (2025). What Are Common Fluorophores Used In Fluorescence Microscopy?. YouTube. Available at: [Link]
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Wawrzyniak, P., et al. (2023). Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]
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Li, Y., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Scientific Reports, 8(1), 1-10. Available at: [Link]
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Samanta, S., et al. (2021). Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. Journal of the American Chemical Society, 143(35), 14066-14075. Available at: [Link]
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Kolodych, S., et al. (2023). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Journal of the American Chemical Society, 145(3), 1946-1955. Available at: [Link]
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Trakis, I., et al. (2022). Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society, 144(51), 23518-23528. Available at: [Link]
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Shihan, M. H., et al. (2021). A simple method for quantitating confocal fluorescent images. Heliyon, 7(2), e06249. Available at: [Link]
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Cebrían-Salvador, I., et al. (2024). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. MethodsX, 12, 102635. Available at: [Link]
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Kolodych, S., et al. (2023). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Journal of the American Chemical Society, 145(3), 1946-1955. Available at: [Link]
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ResearchGate. (n.d.). Correlation between fluorescence quantum yield (φ), Stokes shift.... Available at: [Link]
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A Comparative Guide to Analytical Method Validation for the Quantification of 2-(2-Naphthyl)ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-(2-Naphthyl)ethylamine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on providing a practical framework for selecting and validating an appropriate analytical method, grounded in scientific principles and regulatory expectations.
The choice of an analytical method is a critical decision, directly impacting the accuracy and reliability of data throughout the drug development lifecycle. This guide will compare two of the most common and accessible analytical techniques for the quantification of a UV-active, non-volatile compound like this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The discussion will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the methodologies presented are scientifically sound and regulatory compliant.[1][2]
The Criticality of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a mandatory requirement for the registration of any new drug product.[4] A validated analytical method provides assurance of the reliability of the analytical data, which is crucial for making informed decisions in areas such as stability testing, quality control, and formulation development. The core validation characteristics that will be addressed for each method include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the quantification of APIs and their impurities.[5] For a compound like this compound, a reverse-phase HPLC method is the most logical choice due to the molecule's non-polar naphthyl group and the presence of a polar ethylamine side chain.
Causality Behind Experimental Choices
The selection of the HPLC method parameters is driven by the physicochemical properties of this compound. The naphthalene ring provides strong UV absorbance, making UV detection a sensitive and straightforward choice. The basic nature of the ethylamine group necessitates careful control of the mobile phase pH to ensure good peak shape and retention. A C18 column is a versatile and robust stationary phase for the separation of moderately polar compounds.
Experimental Protocol: Stability-Indicating Reverse-Phase HPLC Method
This protocol describes a stability-indicating HPLC method, capable of separating the parent compound from its potential degradation products.[6]
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm (based on the UV absorbance maxima of the naphthalene chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL) for linearity assessment.
-
Sample Solution: Prepare the test sample in the mobile phase to a concentration within the validated range.
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with potential impurities and degradation products. | The peak for this compound should be pure and well-resolved from other components. |
| Linearity | Analyze a minimum of five concentrations across the intended range. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Determined from the linearity, accuracy, and precision studies. | Typically 80-120% of the test concentration for an assay.[7] |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0-102.0%. |
| Precision | - Repeatability: Analyze a minimum of six replicate injections of the same sample. - Intermediate Precision: Perform the analysis on different days, with different analysts, and on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the intended purpose (e.g., for impurity quantification). |
| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | The method should remain unaffected by small, deliberate variations in parameters. |
Visualization of HPLC Workflow
Caption: A streamlined workflow for the HPLC method validation of this compound.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC. It is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). This method is suitable for the quantification of pure substances or in formulations where there are no interfering excipients that absorb at the same wavelength.
Causality Behind Experimental Choices
The naphthalene moiety in this compound possesses a strong chromophore, making it an ideal candidate for UV-Vis analysis. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance characteristics. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize interference from other substances.
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Instrumentation and Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.
-
Solvent: 0.1 M Hydrochloric Acid (HCl). The acidic medium ensures the amine group is protonated and enhances solubility.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200 to 400 nm. The λmax for similar naphthyl compounds is typically in the range of 220-230 nm and 270-280 nm.
-
Cuvettes: 1 cm quartz cuvettes.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with 0.1 M HCl to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to obtain concentrations in the range of 5-50 µg/mL for the calibration curve.
-
Sample Solution: Prepare the test sample in 0.1 M HCl to a concentration that falls within the linear range of the calibration curve.
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze the absorbance of a placebo or blank solution. The absorbance of the placebo should be negligible at the analytical wavelength. | Placebo absorbance should not interfere with the analyte's absorbance. |
| Linearity | Measure the absorbance of at least five concentrations of the standard solution. Plot a graph of absorbance versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range over which linearity, accuracy, and precision are acceptable. | Typically 80-120% of the assay concentration. |
| Accuracy | Perform recovery studies by adding known amounts of the standard solution to a placebo or blank at three concentration levels. | Mean recovery should be within 98.0-102.0%. |
| Precision | - Repeatability: Measure the absorbance of a minimum of six independent samples of the same concentration. - Intermediate Precision: Perform the analysis on different days and with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined from the standard deviation of the blank and the slope of the calibration curve. | The LOQ should be suitable for the intended analytical application. |
| Robustness | Vary parameters such as the wavelength of measurement (±2 nm) and the composition of the solvent (e.g., slight variations in HCl concentration). | The method should show no significant change in absorbance values. |
Visualization of UV-Vis Validation Logic
Caption: Logical relationships between key validation parameters in UV-Vis spectrophotometry.
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, including the nature of the sample, the need for specificity, and the available resources.
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High. Capable of separating the analyte from impurities and degradation products, making it a stability-indicating method. | Low to Moderate. Prone to interference from other UV-absorbing compounds in the sample matrix. Not inherently stability-indicating. |
| Sensitivity | High. Can achieve low limits of detection and quantification. | Moderate. Generally less sensitive than HPLC. |
| Linear Range | Wide. Typically covers a broad concentration range. | Narrow. Limited by the linear range of the Beer-Lambert law. |
| Sample Throughput | Lower. Each sample analysis requires a chromatographic run time. | Higher. Measurements are rapid. |
| Cost & Complexity | Higher. Requires more expensive instrumentation, solvents, and skilled operators. | Lower. Instrumentation is less expensive and easier to operate. |
| Robustness | Good. Once developed and validated, the method is reliable. | Good. Generally robust for simple matrices. |
| Applicability | Ideal for complex matrices, stability studies, and impurity profiling. | Suitable for pure substances or simple formulations where there are no interfering substances. |
Conclusion: Selecting the Optimal Method
For the comprehensive analysis of this compound in a drug development setting, a stability-indicating HPLC method is unequivocally the superior choice . Its high specificity ensures that the quantification is accurate and not skewed by the presence of impurities or degradation products, a critical requirement for regulatory submissions and ensuring patient safety.
UV-Vis spectrophotometry , while simpler and faster, should be considered a complementary technique. It can be a valuable tool for rapid, routine quality control of the pure substance or in a well-characterized formulation where the absence of interfering substances has been established by a more specific method like HPLC.
Ultimately, the selection of an analytical method should be a data-driven decision, guided by the intended application and a thorough understanding of the strengths and limitations of each technique. This guide provides the foundational knowledge and a practical framework to empower researchers and scientists to make that decision with confidence.
References
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(2-Naphthyl)ethylamine Hydrochloride
This guide provides a comprehensive framework for the robust analytical characterization of 2-(2-Naphthyl)ethylamine hydrochloride, a key intermediate in pharmaceutical research and development. In a landscape demanding rigorous data integrity, a multi-faceted analytical approach is not just best practice; it is a necessity. This document moves beyond single-technique analyses to present a cross-validation workflow, ensuring the generation of reliable, reproducible, and scientifically sound data. Herein, we will explore the strategic application of orthogonal analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to build a self-validating system for your analytical results.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique, no matter how powerful, can introduce unforeseen biases and vulnerabilities in your data. An impurity co-eluting with your main peak in High-Performance Liquid Chromatography (HPLC), for instance, might go undetected, leading to inaccurate purity assessments. Cross-validation, the practice of employing multiple, distinct analytical methods to interrogate the same sample, provides a safeguard against such eventualities. By leveraging techniques that rely on different physicochemical principles of separation and detection, we can build a comprehensive and trustworthy profile of the analyte.
The Cross-Validation Workflow
Our approach to the analytical validation of this compound hinges on a three-pronged strategy, integrating chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation. This workflow is designed to be a self-validating system, where the results from each technique corroborate and reinforce the others.
Caption: A cross-validation workflow for this compound.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) - The Workhorse for Quantification and Purity
HPLC is the cornerstone of quantitative analysis in pharmaceutical settings due to its high resolution, reproducibility, and versatility. For a polar, non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is the logical starting point.
Rationale for Method Selection
A reversed-phase C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic naphthalene moiety. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for fine-tuning of the retention time and peak shape. An acidic pH is employed to ensure the primary amine is protonated, leading to a single, well-defined peak. UV detection is ideal due to the strong chromophore of the naphthalene ring system.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-18 min: 70-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.
Data Presentation: Expected Results and Validation Parameters
The HPLC analysis should yield a sharp, symmetrical peak for 2-(2-Naphthyl)ethylamine. The method's performance should be validated according to ICH Q2(R1) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Expected Outcome for 2-(2-Naphthyl)ethylamine HCl |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | A clean baseline and a single, well-resolved peak for the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Linear response of peak area with increasing concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Excellent recovery of the analyte from a spiked matrix. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Low variability in peak area and retention time. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and days. | Robust and reproducible results across different conditions. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Sufficiently low to quantify potential impurities. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Orthogonal Confirmation and Impurity Profiling
GC-MS provides an excellent orthogonal technique to HPLC. Its separation is based on volatility and boiling point, and the mass spectrometric detection offers high specificity and structural information. Since this compound is non-volatile, derivatization is a necessary step to increase its volatility and improve its chromatographic behavior.[3][4]
Rationale for Method Selection
Acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for primary amines.[5][6] The resulting trifluoroacetyl derivative is more volatile and thermally stable, making it amenable to GC analysis. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern for unambiguous identification.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
To approximately 1 mg of the sample in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
GC-MS Conditions:
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Presentation: Expected Results and Cross-Validation
The GC-MS analysis will provide a chromatogram with a peak corresponding to the trifluoroacetyl derivative of 2-(2-Naphthyl)ethylamine. The mass spectrum of this peak should be consistent with the expected fragmentation pattern. The purity determined by GC-MS (by area percent) should be compared with the purity obtained from HPLC-UV. Any impurities detected by GC-MS that were not seen in the HPLC analysis (and vice-versa) should be investigated.
| Analytical Technique | Principle of Separation | Principle of Detection | Cross-Validation Point |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | UV absorbance of the analyte. | Provides quantitative purity data based on UV response. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility. | Mass-to-charge ratio of fragmented ions. | Provides orthogonal purity data and structural confirmation of volatile components. |
Part 3: Spectroscopic Confirmation - Unambiguous Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for confirming the chemical structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. The spectra of this compound should be consistent with its known structure.
Expected ¹H NMR Spectral Features (in D₂O):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.5-8.0 ppm, characteristic of the naphthalene ring system.
-
Ethyl Chain Protons: Two triplet signals, each integrating to 2 protons, corresponding to the -CH₂-CH₂- moiety. The protons closer to the naphthalene ring will be further downfield than those adjacent to the amino group.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Multiple signals in the aromatic region (δ 125-140 ppm) corresponding to the ten carbons of the naphthalene ring.
-
Two signals in the aliphatic region corresponding to the two carbons of the ethyl chain.
The NMR data serves as the definitive structural confirmation and can be used to identify any major impurities with distinct structural features.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands.
Expected FTIR Absorption Bands (KBr pellet):
-
N-H Stretching: A broad band in the region of 3000-2800 cm⁻¹ characteristic of the ammonium salt (-NH₃⁺).
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
-
N-H Bending: A band around 1600 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: A band in the 1250–1020 cm⁻¹ region.[7]
The presence of these characteristic bands provides confirmatory evidence for the key functional groups in the molecule.[9][10]
Conclusion: A Framework for Analytical Confidence
The cross-validation of analytical results for this compound through the strategic application of HPLC-UV, GC-MS, NMR, and FTIR provides a robust and scientifically sound approach to its characterization. This multi-technique workflow, grounded in the principles of orthogonal analysis and guided by regulatory standards such as ICH Q2(R1) and USP <621>, ensures the generation of data that is not only accurate and precise but also trustworthy and defensible.[1][11] By embracing this comprehensive analytical philosophy, researchers, scientists, and drug development professionals can proceed with confidence in the quality and integrity of their work.
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A Senior Application Scientist's Guide to Catalysis in Reactions with 2-(2-Naphthyl)ethylamine Hydrochloride
Welcome to an in-depth exploration of the catalytic transformations involving 2-(2-Naphthyl)ethylamine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in organic synthesis. As a β-arylethylamine, this compound is a precursor to a wide array of complex nitrogen-containing molecules, many of which are core scaffolds in pharmaceuticals and bioactive natural products.[1][2][3][4][5] This document moves beyond a simple recitation of protocols; it delves into the causality behind catalyst selection, compares performance with supporting data, and provides validated experimental workflows.
Our discussion will navigate through several key reaction classes where catalyst choice is paramount to achieving desired outcomes in terms of yield, selectivity, and efficiency. We will examine the classic Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline frameworks, the crucial role of ruthenium complexes in transfer hydrogenation for the synthesis of the amine itself, various strategies for N-alkylation, and the application of its chiral counterpart in asymmetric synthesis.
The Pictet-Spengler Reaction: Acid-Catalyzed Cyclization to Bioactive Scaffolds
The Pictet-Spengler reaction is a cornerstone transformation for β-arylethylamines, including 2-(2-Naphthyl)ethylamine. It involves the condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline ring system.[1][6][7] This reaction is fundamental in the synthesis of numerous alkaloids and pharmaceutical agents.[1][8]
Mechanistic Insight and Catalyst Function
The reaction is initiated by the formation of a Schiff base (or imine) from the amine and the carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[6][9] This ion is the key intermediate that undergoes cyclization via attack from the electron-rich naphthalene ring. The choice of acid catalyst is critical; it must be strong enough to promote iminium ion formation and the subsequent cyclization without causing unwanted side reactions. Both protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) are commonly employed.[7] For substrates with electron-donating groups on the aromatic ring, the reaction can even proceed under physiological conditions.[7]
Caption: Mechanism of the Acid-Catalyzed Pictet-Spengler Reaction.
Catalyst Performance Comparison
The effectiveness of the catalyst often depends on the specific substrates and desired reaction conditions. While traditional methods involved strong acids and heat, modern variations have shown that the reaction can proceed under milder conditions.[6]
| Catalyst Type | Typical Catalyst | Conditions | Yield | Key Advantages/Disadvantages | Reference |
| Protic Acid | HCl, H₂SO₄, TFA | Often requires heating | Good to High | Adv: Inexpensive, readily available. Disadv: Can be harsh, may not be suitable for sensitive substrates. | [6][7] |
| Lewis Acid | BF₃·OEt₂, TiCl₄ | Can often be run at lower temperatures | Good to High | Adv: Can offer different selectivity, milder for some substrates. Disadv: More expensive, moisture-sensitive. | [7] |
| Organocatalyst | Chiral Phosphoric Acid | Mild conditions | Good, High ee | Adv: Enables asymmetric synthesis, high enantioselectivity. Disadv: Catalyst can be complex and expensive. | [10] |
Experimental Protocol: Protic Acid-Catalyzed Pictet-Spengler Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve 2-(2-Naphthyl)ethylamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or toluene.
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution.
-
Catalyst Introduction: Add a catalytic amount of a strong protic acid, such as concentrated hydrochloric acid (e.g., 5 mol%).
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., saturated aqueous NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Transfer Hydrogenation: Synthesis of Naphthylethylamines via Imine Reduction
While our focus is on reactions of 2-(2-Naphthyl)ethylamine, understanding its synthesis provides crucial context. One of the most efficient methods to produce amines is the reduction of imines. Catalytic transfer hydrogenation (TH) is a particularly attractive method as it avoids the need for high-pressure hydrogen gas, instead using a hydrogen donor like 2-propanol.[11] Ruthenium(II) complexes have emerged as exceptionally active and selective catalysts for this transformation.[11][12]
Mechanism and the Role of Ruthenium Catalysts
The catalytic cycle for transfer hydrogenation typically involves the coordination of the hydrogen donor (e.g., 2-propanol) to the ruthenium center, followed by the formation of a ruthenium-hydride species. The imine substrate then coordinates to this active catalyst, and the hydride is transferred to the imine's C=N bond, forming the amine product.[12][13] The choice of ligands on the ruthenium complex is critical, as it influences both the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.[11]
Caption: Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation.
Performance Comparison of Ruthenium Catalysts
Different ruthenium complexes exhibit varying levels of performance in the transfer hydrogenation of imines. The data below, drawn from studies on various N-benzylideneanilines, illustrates the high efficiency achievable.[11]
| Catalyst | Substrate | TOF (h⁻¹) | Conversion (%) | Selectivity (%) | Reference |
| RuCl₂(PPh₃)(L1) | N-benzylideneaniline | up to 5882 | >99 | 100 | [11] |
| RuCl₂(PPh₃)(L2) | N-benzylideneaniline | up to 5294 | >99 | 100 | [11] |
| Shvo Catalyst | N-phenyl-(1-phenylethylidene)amine | >800 | Excellent | High | [14][15] |
L1 = N-(phenyl(pyridin-2-ylamino)phosphino)pyridin-2-amine L2 = 4-methyl-N-((4-methylpyridin-2-ylamino)(phenyl)phosphino)pyridin-2-amine TOF = Turnover Frequency
The data clearly indicates that ruthenium complexes with specific nitrogen-phosphorus-nitrogen (NPN) ligands are highly active, achieving complete conversion and perfect selectivity to the secondary amine product.[11]
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., RuCl₂(PPh₃)(L1), 0.01-0.1 mol%).
-
Reagents: Add the imine substrate (1.0 eq), a hydrogen donor such as 2-propanol (used as solvent or co-solvent), and a base (e.g., NaOH or KOH, typically 2 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C for 2-propanol) and stir. Monitor the reaction's progress by TLC or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the catalyst and any solid base.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary.
N-Alkylation: Diversifying the Amine Scaffold
N-alkylation is a fundamental reaction to functionalize the primary amine group of 2-(2-Naphthyl)ethylamine, allowing for the synthesis of secondary and tertiary amines. Catalytic methods are preferred as they offer greater efficiency and atom economy compared to stoichiometric alkylating agents.
Catalytic Strategies and Mechanisms
A variety of catalytic systems can be employed for N-alkylation:
-
Hydrogen Borrowing/Transfer: This elegant strategy uses alcohols as alkylating agents, with a transition metal catalyst (e.g., Iridium or Ruthenium) temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ.[16] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct is water, making it a very green process.[16]
-
Reaction with Ethers: Catalysts like γ-Al₂O₃ can facilitate the N-alkylation of amines using ethers as the alkylating reagent at elevated temperatures. This method is atom-economic and avoids the use of halide-based alkylating agents.[17]
-
Reductive Amination: This involves the direct reaction of the amine with a carbonyl compound in the presence of a reducing agent and often a catalyst to facilitate the one-pot condensation and reduction sequence.[18]
Caption: The "Hydrogen Borrowing" mechanism for N-alkylation of amines.
Comparison of N-Alkylation Catalysts
| Catalyst System | Alkylating Agent | Conditions | Yields | Key Features | Reference |
| Cu/Mg Silicate | Alcohols | Presence of H₂ | Good | Effective for N-alkylation with various alcohols. | [19] |
| γ-Al₂O₃ | Ethers | 260–320°C, atmospheric pressure | Quantitative | Eco-friendly, atom-economic, water is the only byproduct. | [17] |
| Cu-Mo/TiO₂ | Alcohols | UV irradiation, room temp. | Good to Excellent | Photocatalytic method, operates under mild conditions. | [20] |
| [Cp*IrCl₂]₂ | Alcohols | 100-150 °C | Good to Excellent | "Hydrogen Borrowing" mechanism, high atom economy. | [16] |
Experimental Protocol: N-Alkylation using an Alcohol (Hydrogen Borrowing)
-
Setup: Under an inert atmosphere, charge a pressure-rated vial with the transition metal catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%), a base (e.g., K₂CO₃, 5-10 mol%), the primary amine (1.0 eq), and the alcohol (1.5-2.0 eq).
-
Solvent: If necessary, add a minimal amount of a high-boiling solvent (e.g., toluene or dioxane). Often, the alcohol can serve as the solvent.
-
Reaction: Seal the vial and heat to the required temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the N-alkylated product.
Asymmetric Synthesis: The Role as a Chiral Auxiliary and Ligand Precursor
The chiral versions of naphthylethylamine, such as (R)-1-(2-Naphthyl)ethylamine, are valuable tools in asymmetric synthesis.[21] They can be used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.[22] They are also used as building blocks for the synthesis of more complex chiral ligands and catalysts.[21]
Conceptual Framework
When used as a chiral auxiliary, the naphthylethylamine moiety is attached to a prochiral substrate. Its bulky and stereochemically defined structure creates a chiral environment that biases the approach of a reagent to one face of the molecule over the other, leading to a high diastereomeric excess.[23][24] After the stereocenter is set, the auxiliary is chemically removed. This strategy is widely used in reactions like asymmetric alkylations and aldol additions.[22][24]
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- 15. Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
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- 19. CN1083837C - N-alkylation of amines - Google Patents [patents.google.com]
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- 21. chemimpex.com [chemimpex.com]
- 22. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 23. scsm.ac.in [scsm.ac.in]
- 24. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach [ir.library.illinoisstate.edu]
Evaluating 2-(2-Naphthyl)ethylamine Hydrochloride as a Fluorescent Derivatizing Agent for Carboxylic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis and drug metabolism studies, the sensitive and selective quantification of carboxylic acids, particularly fatty acids, remains a critical challenge. These molecules often lack strong chromophores or fluorophores, necessitating chemical derivatization prior to analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Mass Spectrometry (MS). This guide provides an in-depth evaluation of 2-(2-Naphthyl)ethylamine hydrochloride as a potential pre-column fluorescent labeling agent for carboxylic acids. We will explore the underlying chemical principles, present a detailed experimental protocol, and objectively compare its theoretical performance with established alternative reagents, supported by a synthesis of available experimental data from analogous derivatization strategies.
The Rationale for Derivatization: Enhancing Analytical Detection
The primary goal of derivatization in this context is to covalently attach a molecule—a "tag"—to the analyte of interest that imparts desirable analytical characteristics. For carboxylic acids, which are often non-volatile and lack native fluorescence, an ideal derivatizing agent should:
-
React specifically and quantitatively with the carboxyl group under mild conditions.
-
Form a stable derivative that can withstand sample preparation and chromatographic separation.
-
Possess a highly fluorescent moiety to enable sensitive detection.
-
Introduce a group that enhances chromatographic retention and resolution on common reversed-phase columns.
This compound emerges as a candidate due to the inherent fluorescence of the naphthalene ring system. The primary amine group provides a reactive handle for coupling with carboxylic acids to form a stable amide bond.
The Derivatization Chemistry: Amide Bond Formation
The core of the derivatization process lies in the formation of an amide linkage between the carboxylic acid analyte and the primary amine of 2-(2-Naphthyl)ethylamine. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[1]
The mechanism, as illustrated below, involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the primary amine of 2-(2-Naphthyl)ethylamine to yield the stable, fluorescent N-acyl-2-(2-naphthyl)ethylamide derivative and a soluble urea byproduct.
Caption: Proposed reaction mechanism for the derivatization of a carboxylic acid with 2-(2-Naphthyl)ethylamine using EDC as a coupling agent.
Experimental Protocol: Derivatization of Fatty Acids
This section provides a detailed, step-by-step methodology for the derivatization of a fatty acid sample with this compound. This protocol is based on established principles of carbodiimide-mediated couplings.[1]
Materials:
-
Fatty acid standard or extracted sample
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Acetonitrile (ACN), HPLC grade
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 0.1 M
-
Water, HPLC grade
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the fatty acid standard or dried sample extract in a suitable volume of anhydrous DMF to achieve a known concentration (e.g., 1 mg/mL).
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Prepare a 20 mg/mL solution of EDC in HPLC grade water. Prepare this solution fresh before use.
-
(Optional) Prepare a 10 mg/mL solution of NHS in anhydrous DMF.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the fatty acid solution.
-
Add 100 µL of the this compound solution.
-
(Optional) Add 20 µL of the NHS solution.
-
Add 50 µL of the freshly prepared EDC solution.
-
Add 10 µL of TEA or DIPEA to neutralize the hydrochloride salt and catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, cool the mixture to room temperature.
-
Add 200 µL of 0.1 M HCl to quench the reaction and precipitate the unreacted EDC.
-
Add 500 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Caption: Experimental workflow for the derivatization of fatty acids with this compound.
Comparative Analysis with Alternative Derivatizing Agents
The effectiveness of this compound can be evaluated by comparing its anticipated performance with other commonly used derivatizing agents for carboxylic acids. The following table summarizes key performance metrics for selected alternatives. While direct experimental data for 2-(2-Naphthyl)ethylamine is not available in the literature, its properties are inferred based on reagents with similar reactive groups and fluorophores.
| Derivatizing Agent | Analyte Class | Reaction Conditions | Detection Method | Advantages | Disadvantages |
| 2-(2-Naphthyl)ethylamine HCl (Predicted) | Carboxylic Acids | 60°C, 60 min, with EDC | HPLC-FLD | Good fluorescence, stable amide bond | Requires coupling agent, potential for side reactions |
| 9-Anthryldiazomethane (ADAM) [2] | Carboxylic Acids | Room temp, 30-60 min | HPLC-FLD | Reacts without catalyst, high sensitivity | Unstable reagent, potential for decomposition |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | 60-80°C, 30-60 min, with crown ether catalyst | HPLC-FLD | High fluorescence quantum yield, stable derivative | Requires catalyst, potential for reagent interference |
| 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate [2] | Carboxylic Acids | Room temp, rapid reaction | HPLC-FLD | Very high sensitivity (femtomole range), rapid reaction | May react with other nucleophiles (thiols, amines) |
| 3-Nitrophenylhydrazine (3-NPH) with EDC [3] | Carboxylic Acids | 40-60°C, 30-60 min | LC-MS | Good ionization for MS, reduces analyte polarity | Not fluorescent, requires coupling agent |
Discussion and Future Perspectives
Expertise & Experience Insights:
The choice of a derivatizing agent is a critical decision in analytical method development. While reagents like ADAM offer the convenience of not requiring a coupling agent, the instability of the reagent itself can lead to poor reproducibility.[2] The use of a stable amine, such as 2-(2-Naphthyl)ethylamine, in conjunction with a well-characterized coupling agent like EDC, provides a more robust and controllable derivatization system. The formation of an amide bond is generally very stable, which is a significant advantage for methods requiring sample storage or complex multi-step cleanup procedures.
Trustworthiness and Self-Validation:
A critical aspect of any derivatization protocol is ensuring its completeness and reproducibility. To validate the protocol described above, several steps should be incorporated:
-
Optimization of Reaction Conditions: A design of experiments (DoE) approach should be used to optimize reaction time, temperature, and reagent concentrations to maximize the yield of the derivative and minimize byproducts.
-
Derivative Stability Studies: The stability of the N-acyl-2-(2-naphthyl)ethylamide derivative should be assessed over time under various storage conditions (room temperature, 4°C, -20°C) and in the HPLC autosampler.
-
Method Validation: The complete analytical method, including the derivatization step, should be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection and quantification.
Authoritative Grounding:
The naphthalene moiety is a well-established fluorophore. While the exact excitation and emission maxima of N-acyl-2-(2-naphthyl)ethylamides would need to be determined experimentally, they are expected to be in the UV excitation range (around 280-320 nm) and blue emission range (around 380-450 nm), similar to other naphthalene derivatives used in fluorescence analysis. The sensitivity of detection will be highly dependent on the quantum yield of the specific derivative and the noise characteristics of the fluorescence detector. Based on data from similar naphthalene-based reagents, detection limits in the low nanomolar to picomolar range are achievable.[2]
Conclusion
This compound presents a promising, yet underexplored, option as a fluorescent derivatizing agent for carboxylic acids. Its stable primary amine reactive group, coupled with the inherent fluorescence of the naphthalene core, offers a solid foundation for the development of sensitive and robust analytical methods. The proposed EDC-mediated derivatization protocol provides a clear and scientifically sound starting point for researchers. While direct comparative data is lacking, a theoretical evaluation against established reagents suggests that it could offer a favorable balance of reactivity, derivative stability, and detection sensitivity. Further experimental investigation is warranted to fully characterize its performance and validate its effectiveness for the quantitative analysis of fatty acids and other carboxylic acids in complex biological matrices.
References
-
Jankech, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B, 1231, 123933. Available at: [Link]
-
Eggink, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675. Available at: [Link]
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- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2-Naphthyl)ethylamine Hydrochloride: A Critical Evaluation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of an optimal synthetic route is paramount to ensuring efficiency, purity, and scalability. 2-(2-Naphthyl)ethylamine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds, making its efficient preparation a topic of significant interest. This guide provides a comprehensive comparison of established and modern synthetic routes for the preparation of this compound, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, primarily revolving around the formation of the ethylamine side chain attached to the naphthalene core. The choice of strategy is often dictated by factors such as the availability of starting materials, desired purity, scalability, and safety considerations. This guide will focus on a comparative analysis of three principal routes:
-
Reduction of 2-(2-Naphthyl)acetamide: A classic approach involving the reduction of an amide intermediate.
-
Reductive Amination of 2-Naphthaldehyde: A direct method to form the amine from the corresponding aldehyde.
-
Catalytic Hydrogenation of 2-Naphthalene Acetonitrile: A widely used industrial method for amine synthesis.
Each of these routes will be evaluated based on reaction yield, product purity, reaction conditions, and the nature of the reagents employed.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for the three primary routes to this compound.
| Synthetic Route | Key Reagents | Typical Yield | Purity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Reduction of 2-(2-Naphthyl)acetamide | Lithium Aluminum Hydride (LAH) or Borane (BH₃) | Good to Excellent | Generally high, but requires careful workup | Anhydrous conditions, often requires reflux | High functional group tolerance (Borane) | Energetic reagents (LAH), strict anhydrous conditions required |
| Reductive Amination of 2-Naphthaldehyde | Ammonia, H₂, Catalyst (e.g., Cobalt) | Good to Excellent | High | Mild to moderate temperature and pressure | Direct, one-pot procedure | Catalyst-dependent, potential for side reactions |
| Catalytic Hydrogenation of 2-Naphthalene Acetonitrile | H₂, Catalyst (e.g., Raney Nickel, Palladium) | Excellent | High | Elevated temperature and pressure | High yield, clean reaction | Requires specialized high-pressure equipment |
In-Depth Analysis and Experimental Protocols
Route 1: Reduction of 2-(2-Naphthyl)acetamide
This two-step approach first involves the synthesis of 2-(2-naphthyl)acetamide from 2-naphthylacetic acid, followed by its reduction to the desired amine. The choice of reducing agent is critical in this step.
-
Amide Formation: The initial acylation of ammonia with 2-naphthylacetyl chloride (derived from the corresponding acid) is a straightforward and high-yielding reaction. The use of a slight excess of ammonia helps to drive the reaction to completion and neutralize the HCl byproduct.
-
Reducing Agent Selection:
-
Lithium Aluminum Hydride (LAH): A powerful and versatile reducing agent for amides.[1][2][3][4] Its high reactivity necessitates stringent anhydrous conditions to prevent violent reactions with water. The workup procedure is also crucial to safely quench the excess reagent and isolate the product.
-
Borane (BH₃): A milder and more chemoselective reducing agent compared to LAH.[5][6][7][8][9] It offers the advantage of tolerating other functional groups that might be sensitive to LAH. The reaction typically proceeds via a stable amine-borane complex which is then hydrolyzed to release the free amine.
-
-
Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of 2-(2-naphthyl)acetamide (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the crude 2-(2-naphthyl)ethylamine is purified by distillation or crystallization of its hydrochloride salt.
Caption: Workflow for the synthesis of 2-(2-Naphthyl)ethylamine HCl via amide reduction.
Route 2: Reductive Amination of 2-Naphthaldehyde
Reductive amination offers a more direct route to the target amine by reacting an aldehyde with an amine source in the presence of a reducing agent. For the synthesis of a primary amine, ammonia is used as the nitrogen source.
-
One-Pot Procedure: This method combines the formation of an imine intermediate from the aldehyde and ammonia with its in-situ reduction. This one-pot approach is highly efficient and atom-economical.[10][11][12][13][14]
-
Catalyst and Reducing Agent: The choice of catalyst and reducing agent is crucial for the success of this reaction. Modern methods often employ transition metal catalysts, such as cobalt, with hydrogen gas as the terminal reductant under mild conditions.[11] This avoids the use of stoichiometric and often hazardous reducing agents.
-
Catalyst Preparation (in-situ): In a reaction vessel, a cobalt(II) chloride solution is treated with a reducing agent like sodium borohydride to generate highly active amorphous cobalt particles.
-
Reaction Mixture: To this catalyst suspension, 2-naphthaldehyde (1 equivalent) and an aqueous solution of ammonia are added.
-
Hydrogenation: The reaction vessel is pressurized with hydrogen gas (1-10 bar) and heated to a moderate temperature (e.g., 80 °C). The reaction is stirred until complete conversion of the aldehyde.
-
Workup and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The filtrate is extracted with an organic solvent. The organic layer is dried and concentrated.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Caption: Workflow for the synthesis of 2-(2-Naphthyl)ethylamine HCl via reductive amination.
Route 3: Catalytic Hydrogenation of 2-Naphthalene Acetonitrile
The reduction of nitriles is a robust and widely used method for the synthesis of primary amines, often employed in industrial settings due to its high efficiency and the availability of the nitrile starting materials.
-
Starting Material: 2-Naphthalene acetonitrile can be readily prepared from 2-bromomethylnaphthalene via nucleophilic substitution with cyanide.
-
Catalyst Selection: Raney Nickel is a common and effective catalyst for nitrile hydrogenation. Palladium-based catalysts can also be used, sometimes offering improved selectivity. The choice of catalyst can influence the reaction conditions required.
-
Reaction Conditions: This reaction typically requires elevated temperatures and pressures of hydrogen gas to achieve complete conversion. The use of a basic additive, such as lithium hydroxide, can sometimes improve the yield of the primary amine by suppressing the formation of secondary amine byproducts.
-
Reaction Setup: A high-pressure autoclave is charged with 2-naphthalene acetonitrile (1 equivalent), a suitable solvent (e.g., ethanol), and a catalytic amount of Raney Nickel (slurried in the solvent). A small amount of a base like lithium hydroxide can be added.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 20-40 bar). The mixture is heated to the reaction temperature (e.g., 50-100 °C) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen.
-
Workup: After the reaction is complete, the autoclave is cooled and carefully depressurized. The catalyst is filtered off, and the solvent is removed from the filtrate under reduced pressure.
-
Purification and Salt Formation: The resulting crude amine is purified by distillation. The hydrochloride salt is then prepared by treating a solution of the pure amine with ethereal HCl.
Caption: Workflow for the synthesis of 2-(2-Naphthyl)ethylamine HCl via nitrile hydrogenation.
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
The reduction of 2-(2-naphthyl)acetamide is a versatile laboratory-scale method, with the choice between LAH and borane allowing for tuning of reactivity and selectivity.
-
Reductive amination of 2-naphthaldehyde represents a modern, efficient, and atom-economical approach that is well-suited for both lab and larger-scale synthesis, particularly with the use of heterogeneous catalysts.
-
The catalytic hydrogenation of 2-naphthalene acetonitrile is a highly effective and high-yielding method, making it a strong candidate for industrial production, although it requires specialized high-pressure equipment.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, including the scale of the synthesis, the available equipment, and the desired purity of the final product. For laboratory-scale synthesis where versatility is key, the amide reduction route is a strong contender. For larger-scale and more environmentally friendly processes, reductive amination and catalytic hydrogenation of the nitrile are superior choices.
References
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Wikipedia. Lithium aluminium hydride . [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . (2023-02-03). [Link]
- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Zhang, S., et al. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions . Organic Letters, 2024, 26(34), 7122-7127. [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS) . [Link]
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University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride . [Link]
-
Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds? . (2016-04-16). [Link]
- Google Patents. Process for the preparation of thienylethylamines by hydrogenation of the corresponding acetonitriles.
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate . [Link]
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Organic Chemistry Portal. Borane Reagents . [Link]
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PrepChem.com. Synthesis of 2-naphthylamine . [Link]
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IITian Explains - YouTube. Borane as a Reducing Agent || Very Selective Reducer || IITian Explains . (2020-04-04). [Link]
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PubChem. 2-(2-Naphthyl)ethyl-amine . [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes . [Link]
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Mangas-Sanchez, J., et al. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds . Catalysis Science & Technology, 2017, 7(20), 4747-4755. [Link]
-
Smith, A. M. R., et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis . Angewandte Chemie International Edition, 2022, 61(1), e202111516. [Link]
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ResearchGate. RedAm-catalysed reductive amination using ammonia to access chiral... . [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . [Link]
- Google Patents. Method for preparing 2-naphthylamine.
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Wikipedia. 2-Naphthylamine . [Link]
- Google Patents. Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
- Google Patents. Method for preparing 2-naphthylamine.
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PubChem. N-2-Naphthalenylacetamide . [Link]
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Wang, F., et al. Transfer hydrogenation catalysis in cells . Chemical Communications, 2017, 53(75), 10334-10349. [Link]
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Semantic Scholar. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol . (2017-08-10). [Link]
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University of Birmingham. Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts . (2021-11-28). [Link]
- Google Patents.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Naphthyl)ethylamine Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel compounds are daily realities. Equally critical is the safe and compliant disposal of these chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Naphthyl)ethylamine hydrochloride (CAS No: 2017-67-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is an amine salt with specific handling requirements. Its hazard profile, as classified under the Globally Harmonized System (GHS), dictates the necessary precautions.[1]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][3] |
This data underscores the necessity of appropriate personal protective equipment (PPE) and careful handling to avoid exposure.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by a certified hazardous waste handler. The following workflow provides a clear, logical progression for safe disposal.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Characterization
All waste containing this compound must be classified as hazardous chemical waste.[4][5] This includes:
-
Unused or expired pure chemical.
-
Contaminated materials such as personal protective equipment (gloves, lab coats), absorbent pads, and glassware.[6]
-
Solutions containing the compound.
The basis for this characterization is the chemical's inherent hazardous properties as outlined in its Safety Data Sheet (SDS).[7]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[8][9] Waste this compound should be collected separately from:
-
Acids and Oxidizers: As an amine hydrochloride, it can react with strong acids and oxidizing agents.
-
Biological and Radioactive Waste: These waste streams have distinct disposal pathways.[8]
-
Sharps: Contaminated needles, scalpels, and broken glassware must be placed in designated puncture-resistant containers.[9][10]
Step 3: Selecting the Appropriate Waste Container
The choice of waste container is dictated by the physical state of the waste.
| Waste Type | Recommended Container | Justification |
| Solid Waste (e.g., powder, contaminated debris) | A clearly labeled, sealable, and chemically resistant container (e.g., high-density polyethylene pail). | Prevents leakage and exposure. The container must be compatible with the chemical waste.[10] |
| Liquid Waste (e.g., solutions) | A labeled, leak-proof, and chemically compatible bottle (e.g., glass or polyethylene). | Prevents spills and reactions. Containers must be kept closed except when adding waste.[4][8] |
Important: Never use food-grade containers, such as milk jugs, for chemical waste storage.[4]
Step 4: Proper Labeling of the Waste Container
Accurate labeling is a regulatory requirement and essential for the safety of all personnel.[8][10] The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye damage," "May cause respiratory irritation").[1]
-
The date when waste was first added to the container.[8]
-
The name and contact information of the generating researcher or laboratory.
Step 5: Storage in a Designated Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation for the temporary storage of hazardous waste.[11][12]
-
The SAA should be under the direct control of the laboratory personnel generating the waste.[7]
-
It must be clearly marked with a "Hazardous Waste" sign.[7]
-
Waste containers in the SAA must be kept closed at all times except when adding waste.[4]
-
The area should have secondary containment to capture any potential leaks.[8]
Step 6: Arranging for Pickup by a Licensed Waste Disposal Service
The final step is the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[5][13][14] These companies are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[5][15]
Emergency Procedures for Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is critical.
Small Spill Cleanup Protocol
For minor spills (less than 1 liter) that do not pose a significant inhalation hazard and where personnel are trained and equipped for cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves.[2]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit for chemical spills, to cover the spill.[16][17]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][18]
-
Decontaminate the Area: Clean the spill area with soap and water.[6]
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[6][16]
Large Spill or Unknown Exposure
For major spills or any situation where there is a risk of significant exposure:
-
Evacuate: Immediately evacuate the area.
-
Activate Emergency Systems: Pull the fire alarm and use an emergency phone to contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (911).
-
Assist Injured Personnel: If it is safe to do so, move any affected individuals to fresh air. Use an emergency eyewash or shower as needed for at least 15 minutes in case of contact with eyes or skin.[19]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers and institutions can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This proactive approach to waste management is integral to a robust safety culture within the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
